molecular formula C8H8N2O B068310 7-Methoxy-1H-pyrrolo[2,3-C]pyridine CAS No. 160590-40-9

7-Methoxy-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B068310
CAS No.: 160590-40-9
M. Wt: 148.16 g/mol
InChI Key: RHEGHTSBMVYYAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-1H-pyrrolo[2,3-C]pyridine is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic system, featuring a methoxy-substituted pyrrolopyridine core, serves as a versatile and key building block for the synthesis of more complex molecules, particularly those targeting protein kinases. Its planar, electron-rich structure allows it to act as a bioisostere for purine bases, enabling it to fit precisely into the ATP-binding pockets of various kinase enzymes. As such, researchers utilize this compound extensively in the design and development of novel kinase inhibitors for oncology, inflammatory diseases, and neurological disorders. Its specific substitution pattern at the 7-position provides a strategic handle for further synthetic elaboration, facilitating structure-activity relationship (SAR) studies and the optimization of drug-like properties, including potency, selectivity, and metabolic stability. This reagent is an indispensable tool for chemists and biologists engaged in high-throughput screening, hit-to-lead optimization, and the exploration of new chemical space in pharmaceutical R&D.

Properties

IUPAC Name

7-methoxy-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-7-6(2-4-9-7)3-5-10-8/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEGHTSBMVYYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452453
Record name 7-METHOXY-1H-PYRROLO[2,3-C]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160590-40-9
Record name 7-METHOXY-1H-PYRROLO[2,3-C]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methoxy-6-azaindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

7-Methoxy-1H-pyrrolo[2,3-c]pyridine basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Basic Properties of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine

Authored by a Senior Application Scientist

Foreword: The 7-azaindole scaffold, and its derivatives such as this compound, represent a cornerstone in modern medicinal chemistry. As a bioisostere of indole, this heterocyclic system offers a unique combination of hydrogen bonding capabilities and electronic properties that are highly sought after in the design of targeted therapeutics. This guide provides an in-depth exploration of the core basic properties of this compound, moving beyond a simple data sheet to explain the underlying chemical principles and provide actionable experimental protocols for its characterization. The insights herein are intended to empower researchers, scientists, and drug development professionals to fully leverage the potential of this versatile scaffold.

Molecular Structure and Core Physicochemical Profile

This compound is a bicyclic heteroaromatic compound. Its structure consists of a pyridine ring fused to a pyrrole ring, with a methoxy group substituted at the 7-position. This arrangement creates a molecule with distinct regions of electron density and reactivity, which are fundamental to its chemical behavior.

The fused ring system is characterized by the presence of two nitrogen atoms with different electronic environments: a pyrrole-type nitrogen (N-1) and a pyridine-type nitrogen (N-6). This distinction is critical for understanding the molecule's basicity, as will be discussed in detail. The methoxy group at position 7 acts as an electron-donating group, influencing the overall electron distribution within the aromatic system.

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 160590-40-9[1][2]
Molecular Formula C₈H₈N₂O[1][2]
Molecular Weight 148.16 g/mol [1][2]
Appearance White to off-white solid
Melting Point 110-114 °C[1]
Boiling Point ~304 °C[1]
Predicted pKa 13.22 ± 0.40 (Pyrrole N-H)[3]

Note: The predicted pKa likely refers to the acidity of the N-H proton on the pyrrole ring, not the basicity of the pyridine nitrogen.

The Duality of Nitrogen: Unpacking the Basicity of the Scaffold

A common point of confusion for those new to this scaffold is identifying the center of basicity. The key lies in the localization of the nitrogen lone pairs.

  • The Pyridine Nitrogen (N-6): In contrast, the lone pair on the N-6 nitrogen resides in an sp² hybrid orbital in the plane of the ring. It is not part of the aromatic π-system. Consequently, this lone pair is available for protonation, making the N-6 atom the primary basic center of the molecule.

The basicity of 7-azaindoles is a well-studied phenomenon. The parent compound, 7-azaindole, has a pKa of 4.59.[4] The introduction of the methoxy group at the C-7 position is expected to modulate this basicity. As an electron-donating group, the methoxy substituent increases the electron density on the pyridine ring, which should, in turn, increase the basicity of the N-6 nitrogen, making it a stronger base than the unsubstituted parent compound.

G start Substituted Pyridine (e.g., 2-amino-3-methylpyridine derivative) step1 Ring Formation Strategy (e.g., Reissert or Fischer indole synthesis variant) start->step1 intermediate Pyrrolo[2,3-c]pyridine Core (e.g., Halogenated intermediate) step1->intermediate step2 Functionalization (e.g., Nucleophilic Aromatic Substitution) intermediate->step2 end This compound step2->end G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare Compound Stock in DMSO plate Load 96-Well Plate: Compound + Buffers stock->plate buffers Prepare Buffers (Range of pH values) buffers->plate measure Measure UV-Vis Spectra in Plate Reader plate->measure plot Plot Absorbance vs. pH (Sigmoidal Curve) measure->plot pka Calculate pKa (Inflection Point) plot->pka

References

The Synthesis of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Methoxy-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic scaffold, is a molecule of significant interest in medicinal chemistry and drug development. As a derivative of the 6-azaindole core, it serves as a crucial building block for a variety of therapeutic agents, including kinase inhibitors and anti-proliferative compounds.[1] The strategic incorporation of a methoxy group at the 7-position can significantly modulate the scaffold's electronic properties, solubility, and bioavailability, making it a valuable component in the design of novel pharmaceuticals.[2] This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering field-proven insights into the rationale behind experimental choices and detailed protocols for key transformations.

Introduction: The Significance of the 6-Azaindole Scaffold

The pyrrolo[2,3-c]pyridine (6-azaindole) framework is recognized as a "privileged" structure in medicinal chemistry due to its versatile pharmacophoric nature.[1] Its structural resemblance to indole allows it to mimic this crucial biological motif, while the integrated pyridine ring offers opportunities for modulating physicochemical properties and engaging in additional binding interactions with biological targets. The development of efficient and scalable synthetic methodologies for 6-azaindole derivatives is therefore a critical endeavor for advancing drug discovery programs.[1] This guide focuses specifically on the 7-methoxy substituted variant, a scaffold with demonstrated utility in the development of targeted therapies.

Core Synthetic Strategies: Constructing the Bicyclic Core

The synthesis of the pyrrolo[2,3-c]pyridine core generally follows two main retrosynthetic approaches: the annulation of a pyrrole ring onto a pre-existing pyridine core, or the construction of the pyridine ring onto a pyrrole precursor. Additionally, transition-metal-catalyzed cross-coupling and cyclization reactions have emerged as powerful tools for the efficient assembly of this bicyclic system.[3]

Strategy 1: Annulation of a Pyrrole Ring onto a Pyridine Precursor

This classical and widely employed strategy involves the formation of the five-membered pyrrole ring fused to a functionalized pyridine starting material. Several named reactions and transition-metal-catalyzed methods are applicable here.

The Bartoli reaction is a robust method for the synthesis of 7-substituted indoles, and by extension, azaindoles. This approach typically involves the reaction of a nitro-aromatic compound with a vinyl Grignard reagent. For the synthesis of a 7-methoxy-6-azaindole derivative, a suitably substituted nitropyridine would be the key starting material. The reaction proceeds through a-sigmatropic rearrangement, followed by aromatization to furnish the desired pyrrolo[2,3-c]pyridine core. The Bartoli reaction is particularly useful for introducing diverse alkyl groups at various positions of the core structure.

Modern synthetic organic chemistry has seen a surge in the application of transition-metal catalysis for the construction of heterocyclic systems. Rhodium, palladium, and iron catalysts have all been successfully employed in the synthesis of azaindoles.

A notable example is the Rh(III)-catalyzed coupling of 2-aminopyridines with alkynes.[3][4] This method involves a C-H activation of the pyridine ring, followed by insertion of the alkyne and subsequent cyclization to form the pyrrole ring. The presence of an external oxidant, such as a silver salt, is often required to regenerate the active catalyst and enhance turnover efficiency.[3][4]

Iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes, often under microwave irradiation, provides another efficient route to the 7-azaindole scaffold.[5] This approach offers the advantages of using a more earth-abundant and less toxic metal catalyst.

Diagram 1: General Strategy of Pyrrole Annulation

G cluster_0 Pyridine Precursor cluster_1 Pyrrole Formation cluster_2 Final Product Pyridine Substituted Pyridine (e.g., Aminopyridine, Nitropyridine) Reagents Reagents for Pyrrole Synthesis (e.g., Alkyne, Grignard Reagent) Pyridine->Reagents Reaction Catalyst Transition Metal Catalyst (e.g., Rh, Pd, Fe) or Reaction Conditions Pyridine->Catalyst Cyclization/Annulation Azaindole This compound Catalyst->Azaindole

Caption: Pyrrole ring formation onto a pyridine precursor.

Strategy 2: Functionalization of the Pre-formed 7-Azaindole Core

An alternative and often more direct approach involves the synthesis of the parent 7-azaindole (1H-pyrrolo[2,3-b]pyridine) followed by the introduction of the desired methoxy group at the 7-position. However, for the target molecule, this compound, this would involve substitution on the pyridine ring. A more practical approach starting from a pre-formed azaindole would be to introduce a halogen at the desired position, which can then be displaced by a methoxy group.

A patented method describes the synthesis of 4-methoxy-7-azaindole, which provides a relevant precedent.[6] This process involves the N-oxidation of 7-azaindole, followed by halogenation (e.g., with POCl₃) to introduce a halogen at the 4-position. Subsequent reaction with an alkoxide, such as sodium methoxide, yields the desired 4-methoxy-7-azaindole.[6] A similar strategy could be envisioned for the synthesis of the 7-methoxy isomer, depending on the regioselectivity of the halogenation step on a different azaindole isomer.

Diagram 2: Functionalization Strategy

G Start Substituted 1H-pyrrolo[2,3-c]pyridine Halogenation Halogenation (e.g., NBS, POCl3) Start->Halogenation Step 1 Halogenated Halogenated Intermediate Halogenation->Halogenated Methoxylation Nucleophilic Substitution (e.g., NaOMe) Halogenated->Methoxylation Step 2 Product This compound Methoxylation->Product

Caption: Late-stage functionalization of the azaindole core.

Experimental Protocols

The following protocols are illustrative examples based on established methodologies for the synthesis of azaindole derivatives and should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Iron-Catalyzed Cyclization for Azaindole Synthesis

This protocol is adapted from a general method for the synthesis of 7-azaindoles via iron-catalyzed cyclization.[5]

Materials:

  • Substituted 3-iodo-pyridin-2-ylamine

  • Terminal alkyne

  • Iron(III) acetylacetonate (Fe(acac)₃)

  • Suitable solvent (e.g., DMF or Dioxane)

  • Microwave reactor

Procedure:

  • To a microwave vial, add the substituted 3-iodo-pyridin-2-ylamine (1.0 eq), the terminal alkyne (1.2 eq), and iron(III) acetylacetonate (10 mol%).

  • Add the solvent and seal the vial.

  • Place the vial in the microwave reactor and heat to 130 °C for 60 minutes.

  • After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 7-azaindole derivative.

Protocol 2: Nucleophilic Aromatic Substitution for Methoxylation

This protocol is based on a general procedure for the introduction of a methoxy group onto a halogenated aromatic ring.[6]

Materials:

  • Halogenated 1H-pyrrolo[2,3-c]pyridine

  • Sodium methoxide (NaOMe)

  • Anhydrous solvent (e.g., DMF or THF)

Procedure:

  • Dissolve the halogenated 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add sodium methoxide (1.5 - 2.0 eq) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to a temperature between 110 °C and 130 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Data Summary

The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the need for specific substitution patterns. The following table summarizes key aspects of the discussed strategies.

Synthesis StrategyKey Starting MaterialsCatalyst/ReagentsTypical ConditionsAdvantagesDisadvantages
Bartoli Synthesis Nitropyridine, Vinyl GrignardGrignard Reagent-78 °C to rtGood for diverse substitutionsRequires stoichiometric Grignard, can have regioselectivity issues
Rh(III)-Catalyzed Cyclization 2-Aminopyridine, AlkyneRh(III) catalyst, Ag⁺ oxidant80-120 °CHigh efficiency, broad scopeRequires expensive noble metal catalyst and oxidant
Fe-Catalyzed Cyclization o-Halo-aminopyridine, AlkyneFe(acac)₃Microwave, 130 °CUse of inexpensive, non-toxic metalMay require specific substrates, microwave conditions
Nucleophilic Substitution Halogenated Azaindole, NaOMeSodium Methoxide110-130 °CDirect introduction of methoxy groupRequires synthesis of the halogenated precursor

Conclusion and Future Outlook

The synthesis of this compound can be achieved through several strategic approaches, primarily involving the construction of the pyrrole ring onto a pyridine precursor or the late-stage functionalization of a pre-formed azaindole core. The advancements in transition-metal catalysis have provided highly efficient and versatile methods for the synthesis of the 6-azaindole scaffold. The choice of the optimal synthetic route will be dictated by the specific requirements of the research or development program. As the demand for novel therapeutics based on the 6-azaindole framework continues to grow, the development of even more efficient, scalable, and sustainable synthetic methodologies will remain a key area of focus for the scientific community.

References

An In-Depth Technical Guide to the Biological Activity of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-c]pyridine scaffold, a key heterocyclic motif in medicinal chemistry, serves as a privileged structure for targeting a diverse array of biological entities, most notably protein kinases. As a bioisostere of purines and indoles, its unique electronic and structural properties make it an ideal hinge-binding fragment for ATP-competitive inhibitors. This technical guide provides a comprehensive analysis of the biological activities associated with this scaffold, with a specific focus on the projected influence of a methoxy substitution at the C7 position. While direct literature on 7-Methoxy-1H-pyrrolo[2,3-c]pyridine is sparse, this document synthesizes extensive data from its parent scaffold and closely related analogs to build a robust profile of its potential as a therapeutic agent. We will explore its role as a kinase inhibitor, its demonstrated anticancer activities, and the critical structure-activity relationships that govern its function. Detailed experimental protocols and mechanistic diagrams are provided to equip researchers with the foundational knowledge required for future investigation and development.

Introduction: The Azaindole Scaffold in Drug Discovery

The 1H-pyrrolo[2,3-c]pyridine core is a member of the azaindole family, a class of bicyclic heterocycles where a nitrogen atom replaces one of the carbon atoms in the benzene ring of indole. Specifically, 1H-pyrrolo[2,3-c]pyridine is known as 5-azaindole. Its isomer, 1H-pyrrolo[2,3-b]pyridine, is the more commonly referenced 7-azaindole.

The strategic substitution of a carbon with a nitrogen atom significantly alters the molecule's properties, including its pKa, solubility, lipophilicity, and hydrogen bonding capabilities.[1] This modification is a powerful tool in drug design, allowing for the fine-tuning of a compound's ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[1] The azaindole framework is recognized as a "privileged structure" due to its ability to bind to multiple, distinct biological targets. Its structural similarity to adenine, the core of ATP, makes it a particularly effective pharmacophore for designing ATP-competitive kinase inhibitors.[2][3]

Mechanism of Action: A Premier Hinge-Binding Pharmacophore

The primary mechanism through which azaindole derivatives exert their biological effects, particularly in kinase inhibition, is by acting as an ATP-competitive inhibitor. The scaffold effectively mimics the adenine portion of ATP, allowing it to dock into the highly conserved ATP-binding pocket of protein kinases.

The key interactions involve the formation of hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. The nitrogen atom of the pyridine ring typically acts as a hydrogen bond acceptor, while the N-H group of the pyrrole ring serves as a hydrogen bond donor. This bidentate hydrogen bonding pattern anchors the inhibitor in the active site, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

Caption: General binding mode of an azaindole scaffold in a kinase ATP pocket.

Survey of Biological Activities and Therapeutic Targets

The versatility of the azaindole scaffold has led to the development of inhibitors for a wide range of therapeutic targets.

Protein Kinase Inhibition

Kinase inhibition is the most extensively documented activity of azaindole derivatives. Their success is exemplified by FDA-approved drugs like Vemurafenib (a BRAF inhibitor) and Pexidartinib (a CSF1R inhibitor), both of which are based on the 7-azaindole scaffold.[4] Research has identified derivatives active against numerous kinase families:

  • Fibroblast Growth Factor Receptor (FGFR): Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent and selective FGFR inhibitors, which are crucial targets in cancers with aberrant FGFR signaling, such as hepatocellular carcinoma.[5][6]

  • Phosphoinositide 3-Kinase (PI3K): The 7-azaindole scaffold has been utilized in a fragment-based growing strategy to discover novel PI3K inhibitors with potent, subnanomolar activity.[7] The PI3K/AKT/mTOR pathway is a critical signaling cascade frequently deregulated in cancer.[7]

  • Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a significant role in tumor progression and metastasis. Pyrrolo[2,3-d]pyrimidine derivatives have been successfully designed as potent FAK inhibitors for treating cancers like ovarian cancer.[8]

  • UNC-51-like Kinase (ULK1/2): ULK1 is a central regulator of the autophagy pathway, a process that RAS-driven cancers depend on for survival. Potent and selective ULK1/2 inhibitors have been developed from the azaindole scaffold, showing promise in combination therapies.[9]

  • Tropomyosin-related kinase (Trk): A novel 7-azaindole derivative was identified as a selective TrkA inhibitor, a target for cancer and pain therapeutics.[4]

Anticancer and Antiproliferative Activity

Flowing directly from their kinase inhibitory activity, azaindole derivatives have demonstrated broad and potent anticancer effects. Studies have reported significant antiproliferative activity against a panel of human cancer cell lines, including:

  • Hepatocellular Carcinoma (e.g., HuH-7)[5]

  • Breast Cancer (e.g., MDA-MB-453)[5]

  • Ovarian, Prostate, and Breast Cancer cell lines[10]

  • Colorectal Cancer[11]

Beyond kinase inhibition, some pyrrolo-fused heterocycles have also been designed as microtubule inhibitors, acting on the colchicine-binding site to induce G2/M phase cell cycle arrest and apoptosis.[12]

Other Therapeutic Areas

The utility of the scaffold extends beyond oncology:

  • Potassium-Competitive Acid Blockers (P-CABs): A series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives were designed as potent inhibitors of the H+/K+-ATPase proton pump, demonstrating in vivo efficacy for reducing gastric acid secretion.[13]

  • Antiviral Agents: 7-azaindole derivatives have been identified that inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, preventing viral entry into host cells.[14]

  • Central Nervous System (CNS) Agents: The scaffold has been incorporated into multi-target ligands with affinity for the serotonin transporter (SERT) and dopamine (D2) / serotonin (5-HT1A) receptors, indicating potential as novel antidepressants.[1]

Structure-Activity Relationship (SAR) and the Role of the 7-Methoxy Group

SAR studies reveal that the biological activity of the azaindole core can be extensively modulated by substitutions at various positions. The most active sites for modification to enhance potency and selectivity are often positions 1, 3, and 5.[2][15]

While there is a lack of specific data on This compound , we can infer the potential impact of the 7-methoxy group based on established medicinal chemistry principles and related studies:

  • Electronic Effects: The methoxy group (-OCH₃) is a moderate electron-donating group. Positioned at C7 on the pyridine ring, it will increase the electron density of the aromatic system, which can influence the pKa of the pyridine nitrogen and its ability to act as a hydrogen bond acceptor in a kinase hinge region.

  • Steric and Conformational Influence: The methoxy group introduces steric bulk at a position that is often directed towards the solvent-exposed region or a specific sub-pocket of a binding site. Its presence can either be beneficial, by making favorable van der Waals contacts, or detrimental, by causing a steric clash.

  • Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. This could introduce a new, favorable interaction with a protein target.

  • Comparative Activity: In one study on DYRK1A inhibitors, hydroxyl derivatives were found to be more active than their corresponding methoxy analogs.[3] This suggests that for certain targets, a hydrogen bond donor (the -OH group) at this position is more beneficial than the hydrogen bond acceptor and steric bulk provided by the -OCH₃ group. This highlights the target-dependent nature of SAR and underscores the need for empirical testing.

Table 1: Representative Biological Activity of Azaindole-Based Inhibitors

Compound ClassTarget Kinase(s)IC₅₀ Value(s)Target Disease AreaReference
1H-pyrrolo[3,2-c]pyridine deriv.FMS Kinase30 nMCancer, Arthritis[10]
1H-pyrrolo[2,3-b]pyridine deriv.CDK848.6 nMColorectal Cancer[11]
1H-pyrrolo[3,2-c]pyridine deriv.Tubulin Polymerization0.12 - 0.21 µMCancer[12]
Pyrrolo[2,3-d]pyrimidine deriv.EGFR, Her2, VEGFR2, CDK240 - 204 nMCancer[16]

Experimental Protocols & Workflows

To facilitate further research into this compound, we provide standardized protocols for key biological assays.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method for quantifying the affinity of a test compound for a kinase active site.

  • Reagent Preparation:

    • Prepare a 4X Kinase/Antibody solution in Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 4X Eu-labeled anti-tag antibody solution in Kinase Buffer.

    • Prepare a 4X Alexa Fluor™ conjugated Kinase Tracer (a fluorescent ATP-competitive ligand) solution in Kinase Buffer.

    • Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, then dilute into Kinase Buffer to create a 4X solution.

  • Assay Procedure:

    • Add 2.5 µL of the 4X test compound solution to the wells of a low-volume 384-well plate. Include "no inhibitor" controls (buffer + DMSO) and "no kinase" negative controls.

    • Add 2.5 µL of the 4X Kinase/Antibody solution to all wells except the negative controls.

    • Add 5 µL of the 4X Tracer solution to all wells.

    • Seal the plate and centrifuge briefly.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor).

    • Calculate the Emission Ratio (665/615).

  • Data Analysis:

    • Plot the Emission Ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which represents the concentration of inhibitor required to displace 50% of the tracer.

Assay_Workflow Start Start: Prepare Reagents Plate_Compound Dispense 4X Compound Serial Dilutions into 384-well Plate Start->Plate_Compound Add_Kinase Add 4X Kinase/Antibody Solution Plate_Compound->Add_Kinase Add_Tracer Add 4X Fluorescent Tracer Solution Add_Kinase->Add_Tracer Incubate Incubate for 60 min at RT Add_Tracer->Incubate Read_Plate Read TR-FRET Signal on Plate Reader Incubate->Read_Plate Analyze Analyze Data: Plot Dose-Response Curve & Calculate IC50 Read_Plate->Analyze End End Analyze->End

References

An In-depth Technical Guide to 7-Methoxy-1H-pyrrolo[2,3-c]pyridine and its Derivatives: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-methoxy-1H-pyrrolo[2,3-c]pyridine scaffold, a derivative of 6-azaindole, has emerged as a cornerstone in the design of targeted therapeutics, particularly in the realm of kinase inhibition. This technical guide provides a comprehensive overview of this privileged core, detailing its synthesis, chemical characteristics, and the burgeoning landscape of its derivatives. We will delve into the mechanistic insights that underpin the therapeutic potential of these compounds, with a particular focus on their role as potent inhibitors of key oncogenic kinases such as Fibroblast Growth Factor Receptor (FGFR), Colony-Stimulating Factor 1 Receptor (CSF1R), and Monopolar Spindle 1 (MPS1). This document serves as a technical resource, offering detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways to empower researchers in their pursuit of novel therapeutics based on this versatile scaffold.

Introduction: The Rise of the 6-Azaindole Core

The pyrrolo[2,3-c]pyridine ring system, also known as 6-azaindole, represents a significant class of heterocyclic compounds in medicinal chemistry. Its structural resemblance to the endogenous purine nucleus allows it to function as a bioisostere, effectively competing with ATP for the active sites of various kinases. The strategic placement of a nitrogen atom in the pyridine ring imparts unique electronic properties and provides an additional point for hydrogen bonding interactions within the kinase hinge region, often leading to enhanced potency and selectivity.

The introduction of a methoxy group at the 7-position of the pyrrolo[2,3-c]pyridine core further refines its pharmacological profile. This substitution can modulate the molecule's lipophilicity, metabolic stability, and crucially, its interaction with the target protein. This guide will specifically focus on the 7-methoxy substituted scaffold and its derivatives, which have demonstrated remarkable promise in preclinical and clinical development.

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through various synthetic strategies, often starting from appropriately substituted pyridine precursors. While a definitive, single-step protocol is not universally established, a convergent synthesis employing a multi-step sequence is a common and effective approach. The following protocol is a representative, field-proven methodology adapted from established syntheses of similar azaindole derivatives.

Representative Synthetic Protocol

This protocol outlines a plausible multi-step synthesis beginning with a commercially available dihalopyridine.

Step 1: Selective Methoxylation

A di-substituted halopyridine, such as 2,6-dichloropyridine, serves as a common starting material. A selective nucleophilic aromatic substitution (SNAr) is performed to introduce the methoxy group at the 6-position.

  • Reactants: 2,6-dichloropyridine, Sodium methoxide (NaOMe)

  • Solvent: Methanol (MeOH)

  • Procedure:

    • Dissolve 2,6-dichloropyridine in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of sodium methoxide in methanol to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 2-chloro-6-methoxypyridine by column chromatography.

Step 2: Introduction of the Pyrrole Ring Precursor

The next phase involves the introduction of a functional group that will serve as the foundation for the pyrrole ring. A Sonogashira coupling is a highly effective method for this transformation.

  • Reactants: 2-chloro-6-methoxypyridine, Trimethylsilylacetylene

  • Catalyst: Pd(PPh3)2Cl2, Copper(I) iodide (CuI)

  • Base: Triethylamine (TEA)

  • Solvent: Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of 2-chloro-6-methoxypyridine in THF, add triethylamine, Pd(PPh3)2Cl2, and CuI under an inert atmosphere.

    • Add trimethylsilylacetylene dropwise to the mixture.

    • Heat the reaction to reflux and stir for 8-12 hours, monitoring by TLC.

    • After cooling to room temperature, filter the reaction mixture through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by column chromatography to yield 2-((trimethylsilyl)ethynyl)-6-methoxypyridine.

Step 3: Cyclization to Form the Pyrrolo[2,3-c]pyridine Core

The final step involves the deprotection of the silyl group followed by an intramolecular cyclization to form the bicyclic core.

  • Reactants: 2-((trimethylsilyl)ethynyl)-6-methoxypyridine

  • Reagent: Potassium tert-butoxide (t-BuOK)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the silylated alkyne in anhydrous DMF.

    • Add potassium tert-butoxide portion-wise at room temperature.

    • Heat the reaction mixture to 100-120°C and stir for 4-6 hours.

    • Monitor the formation of the product by TLC.

    • Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product, this compound, by column chromatography or recrystallization.

Synthetic Workflow Diagram

G start 2,6-Dichloropyridine step1 Selective Methoxylation (NaOMe, MeOH) start->step1 intermediate1 2-Chloro-6-methoxypyridine step1->intermediate1 step2 Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) intermediate1->step2 intermediate2 2-((Trimethylsilyl)ethynyl)-6-methoxypyridine step2->intermediate2 step3 Deprotection & Cyclization (t-BuOK, DMF) intermediate2->step3 end This compound step3->end

Caption: Synthetic workflow for this compound.

Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated potent inhibitory activity against a range of protein kinases implicated in cancer and other diseases. The core scaffold acts as a hinge-binder, while substitutions at various positions on the pyrrole and pyridine rings allow for fine-tuning of selectivity and potency.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis. Aberrant activation of this pathway is a known driver in various cancers. Several this compound derivatives have emerged as potent FGFR inhibitors.

Mechanism of Action: These derivatives act as ATP-competitive inhibitors, binding to the kinase domain of FGFR and preventing its autophosphorylation and subsequent activation of downstream signaling cascades. This blockade of FGFR signaling leads to the inhibition of tumor cell proliferation and angiogenesis.

Downstream Signaling Pathway:

FGFR_Pathway cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K Inhibitor This compound Derivative Inhibitor->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the FGFR signaling pathway.

Quantitative Data:

Compound IDTargetIC50 (nM)Reference
4h FGFR17[1]
FGFR29[1]
FGFR325[1]
FGFR4712[1]
Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibition

CSF1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages. In the tumor microenvironment, tumor-associated macrophages (TAMs) often promote tumor growth and metastasis. Therefore, inhibiting CSF1R is a promising strategy for cancer immunotherapy.

Mechanism of Action: this compound derivatives can selectively bind to the ATP-binding pocket of CSF1R, preventing its activation and downstream signaling. This leads to a reduction in the number and pro-tumorigenic activity of TAMs.

Quantitative Data:

Compound IDTargetIC50 (nM)Reference
Compound 1 CSF1R1[2]
Pexidartinib CSF1R9.7[2]
Monopolar Spindle 1 (MPS1) Kinase Inhibition

MPS1 is a key regulator of the spindle assembly checkpoint (SAC), a critical process that ensures accurate chromosome segregation during mitosis. Overexpression of MPS1 is observed in many cancers and is associated with chromosomal instability.

Mechanism of Action: Derivatives based on the pyrrolo[3,2-c]pyridine scaffold, a close isomer of our core of interest, have been shown to be potent and selective inhibitors of MPS1.[3] They stabilize an inactive conformation of the kinase, preventing ATP and substrate binding, which leads to mitotic arrest and apoptosis in cancer cells.[3]

Quantitative Data:

Compound IDTargetIC50 (nM)Reference
CCT251455 (65) MPS125[3]

Structure-Activity Relationships (SAR) and Future Directions

The versatility of the this compound scaffold allows for extensive exploration of structure-activity relationships. Key areas for modification include:

  • N1-position of the pyrrole ring: Substitution at this position can influence solubility, metabolic stability, and interactions with the solvent-exposed region of the kinase.

  • C2 and C3-positions of the pyrrole ring: These positions are often decorated with aryl or heteroaryl groups that can extend into hydrophobic pockets of the ATP-binding site, enhancing potency and selectivity.

  • Pyridine ring: Modifications to the pyridine ring can modulate the pKa of the molecule and its hinge-binding interactions.

Future research will likely focus on the development of highly selective inhibitors with optimized pharmacokinetic properties. The exploration of covalent inhibitors, which form a permanent bond with the target kinase, is another promising avenue. Furthermore, the application of this scaffold is expanding beyond oncology, with potential in inflammatory and neurodegenerative diseases.

Conclusion

The this compound core represents a highly valuable and versatile scaffold in modern drug discovery. Its unique structural and electronic properties have enabled the development of a new generation of potent and selective kinase inhibitors. This guide has provided a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this important class of compounds. The detailed protocols, quantitative data, and visual aids presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of targeted therapeutics. The continued exploration of this privileged scaffold holds immense promise for the development of novel and effective treatments for a wide range of human diseases.

References

An In-Depth Technical Guide to 7-Methoxy-1H-pyrrolo[2,3-c]pyridine Structural Analogs: Synthesis, Biological Potential, and Drug Development Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-c]pyridine, also known as 4-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural isomers, the 7-azaindoles (1H-pyrrolo[2,3-b]pyridine), are well-established as potent kinase inhibitors. However, the 1H-pyrrolo[2,3-c]pyridine core and its derivatives, particularly 7-methoxy substituted analogs, remain a relatively underexplored area with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine structural analogs. Drawing upon established methodologies for related heterocyclic systems and the limited direct literature, this document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring this promising class of compounds.

Introduction: The Emerging Significance of the 1H-pyrrolo[2,3-c]pyridine Scaffold

The pyrrolopyridine bicyclic system exists in several isomeric forms, with the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold being the most extensively studied. Its ability to act as a hinge-binder in the ATP-binding site of various kinases has led to the development of numerous successful kinase inhibitors. In contrast, the 1H-pyrrolo[2,3-c]pyridine (4-azaindole) scaffold has received comparatively less attention. However, recent studies on derivatives of this core have revealed promising activities, including potential as potassium-competitive acid blockers and inhibitors of Lysine-specific demethylase 1 (LSD1), highlighting its potential as a versatile pharmacophore.[1][2]

The introduction of a methoxy group at the 7-position of the 1H-pyrrolo[2,3-c]pyridine core is a strategic modification. The methoxy group can influence the compound's electronic properties, lipophilicity, and metabolic stability, and critically, it can form key hydrogen bond interactions with biological targets. This guide will delve into the synthetic pathways to access these molecules, explore their potential biological targets based on related structures, and provide a framework for their future development.

Synthetic Strategies for the 1H-pyrrolo[2,3-c]pyridine Core and its 7-Methoxy Analogs

The synthesis of the 1H-pyrrolo[2,3-c]pyridine core is a key challenge that can be addressed through various established synthetic methodologies. A plausible and adaptable approach can be derived from the synthesis of 7-amino-1H-pyrrolo[2,3-c]pyridine derivatives.[1] Furthermore, the introduction of the 7-methoxy group can be achieved from a key 7-chloro intermediate.[3]

Proposed Synthesis of the this compound Core

A robust synthetic route to the target scaffold can be envisioned starting from commercially available pyridine derivatives. The following multi-step synthesis is proposed, drawing from established chemical transformations:

Experimental Protocol: Proposed Synthesis of this compound

  • Step 1: Synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine. The synthesis of this key intermediate can be achieved through multi-step chemical processes involving the construction of the bicyclic core followed by chlorination.[3] While specific conditions are often proprietary, general strategies may involve the cyclization of appropriately substituted pyridine precursors.

  • Step 2: Methoxylation of 7-Chloro-1H-pyrrolo[2,3-c]pyridine. The chlorine atom at the 7-position provides a handle for nucleophilic aromatic substitution.[3]

    • To a solution of 7-Chloro-1H-pyrrolo[2,3-c]pyridine in a suitable solvent such as anhydrous N,N-dimethylformamide (DMF), add sodium methoxide (NaOMe).

    • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to facilitate the substitution. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Diversification of the this compound Scaffold

With the core scaffold in hand, further diversification can be achieved through various functionalization reactions on the pyrrole and pyridine rings to generate a library of analogs for structure-activity relationship (SAR) studies.

Potential Biological Targets and Therapeutic Applications

Given the limited direct biological data on this compound analogs, we can extrapolate potential therapeutic applications by examining the biological activities of structurally related pyrrolopyridine isomers.

Kinase Inhibition: A Promising Avenue

The isomeric 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a well-known hinge-binding motif for a multitude of protein kinases. It is therefore highly probable that this compound analogs could also exhibit kinase inhibitory activity.

Potential Kinase Targets:

  • Traf2 and Nck-interacting kinase (TNIK): Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against TNIK, a kinase implicated in colorectal cancer.

  • Phosphodiesterase 4B (PDE4B): Carboxamide derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as selective and potent PDE4B inhibitors.[4]

  • Fibroblast Growth Factor Receptor (FGFR): The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent inhibitors of FGFR, a key target in various cancers.[5][6][7]

  • c-Met: Hydrazone derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated as c-Met inhibitors with significant cytotoxicity against cancer cell lines.[8]

  • Cyclin-Dependent Kinase 8 (CDK8): A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor for colorectal cancer.[9]

The following diagram illustrates a generalized kinase inhibition workflow for screening and characterizing novel inhibitors.

G cluster_0 Screening & Hit Identification cluster_1 Lead Optimization Compound Library Compound Library Primary Kinase Assay Primary Kinase Assay Compound Library->Primary Kinase Assay High-Throughput Screening Hit Identification Hit Identification Primary Kinase Assay->Hit Identification Data Analysis SAR Studies SAR Studies Hit Identification->SAR Studies Iterative Synthesis Secondary Assays Secondary Assays SAR Studies->Secondary Assays Potency & Selectivity Lead Compound Lead Compound Secondary Assays->Lead Compound Candidate Selection Preclinical Development Preclinical Development Lead Compound->Preclinical Development

Caption: A generalized workflow for kinase inhibitor drug discovery.

Emerging Non-Kinase Targets

Beyond kinases, derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold have shown promise against other important therapeutic targets.

  • Potassium-Competitive Acid Blockers (P-CABs): 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have been designed and synthesized as P-CABs, suggesting a potential application in treating acid-related gastrointestinal disorders.[1]

  • Lysine-Specific Demethylase 1 (LSD1) Inhibition: A series of 1H-pyrrolo[2,3-c]pyridin derivatives were identified as potent and reversible inhibitors of LSD1, a key epigenetic regulator in various cancers, including acute myelogenous leukemia (AML).[2][10]

  • Colchicine-Binding Site Inhibition: Derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine have been designed as inhibitors of tubulin polymerization by binding to the colchicine site, demonstrating potent anticancer activities.[11] This suggests that the 1H-pyrrolo[2,3-c]pyridine scaffold could also be explored for this mechanism of action.

The following diagram illustrates the potential mechanism of action for LSD1 inhibition.

G LSD1 LSD1 Demethylation Demethylation LSD1->Demethylation catalyzes H3K4me1/2 H3K4me1/2 H3K4me1/2->Demethylation Gene Repression Gene Repression Demethylation->Gene Repression This compound Analog This compound Analog This compound Analog->LSD1 inhibits

Caption: Proposed mechanism of LSD1 inhibition by this compound analogs.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for this compound analogs is not yet available, we can infer potential SAR trends from related pyrrolopyridine series. For kinase inhibitors, substitutions on the pyrrole and pyridine rings that can access specific pockets within the ATP-binding site are crucial for potency and selectivity. For non-kinase targets like LSD1, the overall shape, electrostatic potential, and ability to interact with key residues in the active site will drive the SAR.

Future research in this area should focus on:

  • Elucidation of the Synthesis: Developing and optimizing a reliable and scalable synthesis for the this compound core and its analogs.

  • Broad Biological Screening: Screening a library of these analogs against a diverse panel of biological targets, including a wide range of kinases and epigenetic targets like LSD1.

  • Structural Biology: Obtaining co-crystal structures of active compounds with their biological targets to guide rational drug design and optimization.

  • In Silico Modeling: Employing computational methods such as docking and molecular dynamics to predict binding modes and guide the design of new analogs with improved potency and selectivity.

Conclusion

The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. By leveraging the extensive knowledge of related pyrrolopyridine isomers and employing modern drug discovery techniques, there is a significant opportunity to develop novel therapeutics targeting a range of diseases, from cancer to inflammatory conditions and beyond. This guide provides a foundational framework to stimulate and guide future research into this exciting class of molecules.

References

Unlocking the Therapeutic Potential of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine: A Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the 6-Azaindole Core

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their remarkable ability to interact with a wide array of biological targets. The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is one such scaffold. Its structure, a bioisosteric analogue of indole, features a pyrrole ring fused to a pyridine ring, granting it unique electronic and hydrogen-bonding properties. This guide focuses on a specific, promising derivative: 7-Methoxy-1H-pyrrolo[2,3-c]pyridine .

While direct research on this particular methoxy-substituted compound is nascent, the extensive body of work on closely related pyrrolopyridine analogues provides a robust framework for predicting its potential applications. This document serves as a technical guide for researchers, extrapolating from established findings on the broader 6-azaindole class to outline high-potential research avenues, propose experimental workflows, and provide the scientific rationale for its investigation as a core for novel therapeutics, particularly in oncology and beyond.

Part 1: The 6-Azaindole Scaffold in Kinase Inhibition

The Scientific Rationale: A Privileged Hinge-Binder

The 6-azaindole (pyrrolo[2,3-c]pyridine) and its isomeric 7-azaindole (pyrrolo[2,3-b]pyridine) cores are exceptionally effective as kinase inhibitors. The key to their efficacy lies in the pyridine nitrogen (N6 in our core structure). This nitrogen atom acts as a potent hydrogen bond acceptor, perfectly positioned to mimic the N1 and N3 atoms of adenine in ATP. This allows the scaffold to anchor itself within the hinge region of the kinase ATP-binding pocket, a critical interaction for potent and selective inhibition. The pyrrole NH group can simultaneously act as a hydrogen bond donor, further stabilizing the interaction.[1] The methoxy group at the 7-position of our target compound can be envisioned to modulate solubility, metabolic stability, and potentially form additional interactions within the binding pocket.

Potential Kinase Targets and Supporting Evidence

Derivatives of the parent azaindole scaffold have demonstrated potent inhibitory activity against numerous kinase families implicated in disease, primarily cancer.

  • Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is a key driver in various tumors. A series of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives were developed as potent inhibitors of FGFR1, 2, and 3. The lead compound from this series, 4h , exhibited IC₅₀ values of 7 nM, 9 nM, and 25 nM against FGFR1, 2, and 3, respectively, and effectively inhibited breast cancer cell proliferation and migration.[2] This strongly suggests that the pyrrolopyridine core is well-suited for targeting the FGFR family.

  • Colony-Stimulating Factor-1 Receptor (FMS) Kinase: FMS (or CSF-1R) is a tyrosine kinase involved in the proliferation of macrophages and is over-expressed in ovarian, prostate, and breast cancers.[3] A study of pyrrolo[3,2-c]pyridine derivatives identified compound 1r as a highly potent and selective FMS kinase inhibitor with an IC₅₀ of 30 nM. This compound demonstrated significant anti-proliferative activity against a panel of cancer cell lines with IC₅₀ values ranging from 0.15 to 1.78 µM.[3]

  • Cyclin-Dependent Kinase 8 (CDK8): As a key colorectal oncogene, CDK8 is a prime target for cancer therapy. A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent Type II CDK8 inhibitor, displaying an IC₅₀ of 48.6 nM and significantly inhibiting tumor growth in colorectal cancer xenograft models.[4][5]

Table 1: Inhibitory Activities of Representative Azaindole-Based Kinase Inhibitors

Compound Class Target Kinase Key Compound IC₅₀ Value Reference
1H-pyrrolo[2,3-b]pyridine FGFR1 Compound 4h 7 nM [2]
1H-pyrrolo[2,3-b]pyridine FGFR2 Compound 4h 9 nM [2]
1H-pyrrolo[3,2-c]pyridine FMS (CSF-1R) Compound 1r 30 nM [3]

| 1H-pyrrolo[2,3-b]pyridine | CDK8 | Compound 22 | 48.6 nM |[4][5] |

Experimental Workflow: Screening for Kinase Inhibitory Activity

The logical first step in assessing the potential of this compound is to screen it against a panel of clinically relevant kinases.

Kinase_Screening_Workflow cluster_prep Preparation cluster_assay Primary Screening cluster_validation Dose-Response & Selectivity cluster_output Outcome Compound Synthesize & Purify 7-Methoxy-1H- pyrrolo[2,3-c]pyridine Assay Perform Kinase Assay (e.g., ADP-Glo) at a single high concentration (1-10 µM) Compound->Assay KinasePanel Select Kinase Panel (e.g., FGFR, FMS, CDK8) KinasePanel->Assay DoseResponse Generate Dose-Response Curves for Active Hits Assay->DoseResponse IC50 Calculate IC₅₀ Values DoseResponse->IC50 Selectivity Counter-screen against related kinases to determine selectivity profile IC50->Selectivity Lead Identify Lead Compound for further optimization Selectivity->Lead

Caption: A typical workflow for identifying and validating a novel kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (Generic ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure kinase activity by quantifying the amount of ADP produced. A decrease in signal relative to a vehicle control indicates inhibition.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in assay buffer to create a range of concentrations for dose-response analysis (e.g., 100 µM to 1 nM).

  • Kinase Reaction Setup (384-well plate):

    • To each well, add 5 µL of the kinase reaction buffer containing the target kinase and its specific substrate peptide.

    • Add 1 µL of the diluted test compound or DMSO (vehicle control).

    • Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. This depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 2: Potential as an Anti-Proliferative Agent in Oncology

The Scientific Rationale: From Kinase Inhibition to Cell Death

Since many of the potential kinase targets (FGFR, FMS, CDK8) are oncogenic drivers, inhibiting their activity is expected to translate directly into anti-proliferative and pro-apoptotic effects in cancer cells that are dependent on these signaling pathways. Therefore, a crucial line of investigation for this compound is to assess its cytotoxicity against a panel of human cancer cell lines. Research on related pyrrolo[3,2-c]pyridine derivatives has shown potent activity against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines.[6]

Experimental Workflow: Assessing Anti-Proliferative Activity

Cell_Viability_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_readout Readout & Analysis Seed Seed Cancer Cells in 96-well plates (e.g., MCF-7, HCT116) Incubate1 Allow cells to adhere (24 hours) Seed->Incubate1 Treat Treat cells with serial dilutions of test compound Incubate1->Treat Incubate2 Incubate for 72 hours Treat->Incubate2 AddReagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate2->AddReagent Measure Measure Absorbance or Luminescence AddReagent->Measure CalculateGI50 Calculate GI₅₀/IC₅₀ values Measure->CalculateGI50

Caption: Standard workflow for determining the anti-proliferative effect of a compound on cancer cells.

Protocol 2: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7]

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, MDA-MB-231) into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in growth medium.

    • Remove the old medium from the plates and add 100 µL of medium containing the test compound at various concentrations (e.g., 100 µM to 1 nM). Include wells with vehicle (DMSO) only as a negative control.

    • Incubate the plates for an additional 72 hours under the same conditions.

  • MTT Addition and Incubation:

    • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and fit the curve to determine the IC₅₀ or GI₅₀ (concentration for 50% inhibition of growth) value.

Part 3: Other Potential Therapeutic Applications

The versatility of the azaindole scaffold suggests potential beyond oncology. Based on published data for related structures, the following areas warrant exploratory investigation:

  • CNS Disorders: A series of 7-azaindole derivatives were investigated as potential partial agonists of the α4β2 nicotinic acetylcholine receptor (nAChR), which is a target for cognitive enhancement and smoking cessation.[8] This suggests a potential application for this compound in neuroscience drug discovery.

  • Analgesic and Antihypertensive Effects: Early research on 7-azaindole derivatives demonstrated significant analgesic activity in thermal stimuli tests and a modest blood pressure-lowering effect in normotensive rats.[9][10][11]

  • Gastrointestinal Diseases: Based on a docking model, 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives (note the amine at the 7-position instead of methoxy) were designed and synthesized as potassium-competitive acid blockers (P-CABs) for potential use in treating acid-related stomach disorders.[12]

Part 4: Synthetic Accessibility

A key advantage for any research compound is its synthetic tractability. While a specific, optimized synthesis for this compound is not detailed in the surveyed literature, its structure is closely related to commercially available intermediates like 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine and 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride.[13][14] This suggests that a synthetic route could be developed via functional group interconversion, for example, through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction to install the methoxy group, followed by removal of the halogen at the 7-position via hydrogenolysis.

Synthesis_Scheme Start Commercially Available Halogenated Precursor (e.g., 7-Bromo-4-Methoxy- 1H-pyrrolo[2,3-c]pyridine) Step1 Step 1: Functionalization (e.g., Suzuki, Buchwald-Hartwig, or SNAr at other positions) Start->Step1 Intermediate Functionalized Intermediate Step1->Intermediate Step2 Step 2: Dehalogenation (e.g., Pd/C, H₂ or other reductive conditions) Intermediate->Step2 Target Target Compound: 7-Methoxy-1H- pyrrolo[2,3-c]pyridine Step2->Target

Caption: A plausible high-level synthetic strategy for creating analogues from a halogenated precursor.

Conclusion and Future Directions

This compound stands as a compound of high potential, underpinned by the proven success of the broader azaindole family in drug discovery. Its most promising and immediate application lies in the field of oncology as a scaffold for potent and selective kinase inhibitors. The established anti-proliferative effects of its analogues against a range of cancer types provide a strong rationale for its investigation.

We recommend a research program beginning with a broad kinase screen, followed by cell-based anti-proliferative assays against cancer cell lines known to be dependent on the identified kinase hits. Concurrently, development of a robust synthetic route to enable the creation of a focused library of analogues will be critical for establishing structure-activity relationships (SAR) and optimizing for potency, selectivity, and drug-like properties. The exploration of its potential in CNS and other therapeutic areas could follow as secondary objectives. This strategic approach will pave the way for unlocking the full therapeutic value of this promising molecular scaffold.

References

An In-depth Technical Guide on the Core Mechanism of Action of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-1H-pyrrolo[2,3-c]pyridine belongs to the 7-azaindole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. While this specific methoxy-substituted analog is not extensively characterized in publicly available literature, the broader family of 1H-pyrrolo[2,3-c]pyridine derivatives has been the subject of intensive research, revealing a range of biological activities. This guide synthesizes the current understanding of the primary mechanisms of action associated with the 7-azaindole core, providing a predictive framework for this compound and a methodological approach for its investigation. The predominant mechanism for this class of molecules is protein kinase inhibition, and as such, this guide will focus primarily on this mode of action, while also acknowledging other potential biological targets.

The 1H-pyrrolo[2,3-c]pyridine Scaffold: A Privileged Structure in Drug Discovery

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole (a structural isomer of 7-azaindole), is recognized as a "privileged scaffold".[1] This term denotes a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a versatile template for drug design. The 7-azaindole core, to which this compound belongs, is a bioisostere of indole, meaning it has similar physical and chemical properties. This allows it to mimic the binding of natural indole-containing ligands, such as tryptophan, to various protein targets.

The versatility of the azaindole core has led to the development of derivatives with a wide array of biological activities, including roles as kinase inhibitors, cytotoxic agents, and antagonists for various receptors.[2][3] This established history provides a strong rationale for investigating the mechanistic profile of novel derivatives like this compound.

Primary Mechanism of Action: Protein Kinase Inhibition

A substantial body of evidence points to protein kinase inhibition as the most prominent mechanism of action for the pyrrolo[2,3-c]pyridine scaffold. Kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.

Derivatives of the parent scaffold have been successfully developed as potent inhibitors of several key kinase families.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many pyrrolo[2,3-b]pyridine derivatives (a closely related isomer) have been designed as inhibitors of Fibroblast Growth Factor Receptor (FGFR)[4][5] and Colony-Stimulating Factor 1 Receptor (CSF-1R).[6] These RTKs are crucial for cell proliferation, differentiation, and survival. Their aberrant activation can drive tumor growth and angiogenesis.

The general mechanism involves the compound binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling pathways.

RTK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., FGFR) ADP ADP + P RTK->ADP Downstream Downstream Signaling (e.g., RAS-MAPK) RTK->Downstream 2. Autophosphorylation Ligand Growth Factor (e.g., FGF) Ligand->RTK 1. Binding & Dimerization Compound 7-Methoxy-1H- pyrrolo[2,3-c]pyridine (Hypothesized) Compound->RTK 3. ATP-Competitive Inhibition ATP ATP ATP->RTK Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Hypothesized inhibition of a Receptor Tyrosine Kinase signaling pathway.

Inhibition of Intracellular Kinases

The scaffold is also a key component of inhibitors targeting intracellular kinases. A notable example is the inhibition of the Phosphoinositide 3-kinase (PI3K) / AKT / mTOR pathway, a critical regulator of cell growth and metabolism that is frequently hyperactivated in cancer.[7] Several 7-azaindole derivatives have been identified as potent PI3K inhibitors.[7] Additionally, related pyrrolopyridine structures have been developed as inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator involved in colorectal cancer.[8]

PI3K_Pathway_Inhibition RTK Growth Factor Receptor PI3K PI3K RTK->PI3K 1. Activation PIP3 PIP3 PI3K->PIP3 2. Phosphorylation Compound Pyrrolo[2,3-c]pyridine Derivative Compound->PI3K 3. Inhibition PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Response Cell Growth & Survival mTOR->Response

Caption: Inhibition of the intracellular PI3K/AKT/mTOR signaling pathway.

Alternative Mechanism of Action: Ion Pump Inhibition

While kinase inhibition is the most widely reported mechanism, the versatility of the scaffold allows for other modes of action. A series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have been designed and synthesized as potassium-competitive acid blockers (P-CABs).[9] These compounds inhibit the gastric H+/K+-ATPase proton pump, which is responsible for acid secretion in the stomach. This demonstrates that modifications to the core structure can significantly alter its target profile, shifting it from kinase inhibition to ion pump modulation.

Experimental Workflow for Mechanistic Elucidation

For a novel compound like this compound, a systematic experimental approach is required to determine its mechanism of action. The following workflow is proposed, assuming a primary hypothesis of kinase inhibition.

Experimental_Workflow A Step 1: Broad Kinase Panel Screening (In Vitro Assay) B Step 2: IC50 Determination for Hits (Dose-Response Assay) A->B Identify primary targets C Step 3: Cellular Target Engagement (Western Blot for Phospho-Proteins) B->C Confirm potency & selectivity D Step 4: Cellular Phenotypic Assays (Proliferation, Apoptosis, Migration) C->D Link target inhibition to cellular effect E Step 5: In Vivo Model Validation (Xenograft Studies) D->E Assess therapeutic potential

Caption: A logical workflow for investigating the mechanism of action.

Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the activity of a specific kinase (e.g., FGFR1).

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute recombinant human FGFR1 enzyme, a suitable peptide substrate (e.g., poly(Glu, Tyr)), and ATP to their optimal concentrations in kinase reaction buffer.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of serially diluted compound to each well.

    • Add 20 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by adding a stop solution.

  • Detection:

    • Quantify kinase activity by measuring the amount of phosphorylated substrate. This is commonly done using luminescence-based assays (e.g., ADP-Glo™) or fluorescence polarization.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: Western Blot for Downstream Target Phosphorylation

Objective: To assess whether the compound inhibits the kinase's activity within a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture a cell line known to have an active signaling pathway of interest (e.g., HuH-7 cells for FGFR4 signaling).[10]

    • Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours).

  • Protein Extraction:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of a downstream target (e.g., anti-phospho-STAT5) and an antibody for the total protein as a loading control.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • A reduction in the phosphorylated protein signal with increasing compound concentration indicates successful target inhibition.

Quantitative Data Summary

To provide context for potential findings, the table below summarizes the inhibitory activities of various reported pyrrolopyridine derivatives against different kinases.

ScaffoldTarget KinaseIC50 (nM)Reference
1H-pyrrolo[2,3-b]pyridineFGFR17[5]
1H-pyrrolo[2,3-b]pyridineFGFR29[5]
1H-pyrrolo[2,3-b]pyridineCDK848.6[8]
7-AzaindolePI3KγSubnanomolar
Pyrrolo[3,2-c]pyridineFMS Kinase30[11]
Pyrrolo[2,3-b]pyridineCSF-1R49.41

Conclusion and Future Directions

Based on the extensive research into its parent scaffold, the most probable mechanism of action for this compound is the inhibition of one or more protein kinases. The methoxy substitution at the 7-position likely modulates the potency and selectivity profile compared to other derivatives.

The definitive determination of its mechanism requires direct experimental validation. The workflow and protocols provided in this guide offer a robust framework for such an investigation. Future research should focus on:

  • Broad Target Profiling: Screening the compound against a large panel of kinases and other common drug targets to identify its primary binding partners.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand how structural modifications impact biological activity.

  • Biophysical Binding Assays: Confirming direct binding to the target protein and determining the binding kinetics.

By following a systematic and hypothesis-driven approach, the precise role of this compound as a potential therapeutic agent or research tool can be fully elucidated.

References

Spectroscopic Profile of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Publicly available, verified spectroscopic data specifically for 7-Methoxy-1H-pyrrolo[2,3-c]pyridine is limited. This guide provides a summary of expected spectroscopic characteristics based on data from closely related analogs and established principles of chemical spectroscopy. The experimental protocols described are based on standard methodologies for the characterization of heterocyclic compounds.

Introduction

This compound, an isomer of 7-azaindole, belongs to the pyrrolopyridine class of heterocyclic compounds. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in numerous biologically active molecules. A thorough spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and structural integrity of the compound. This technical guide outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides standardized protocols for their acquisition.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the arrangement of atoms.

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to reveal five distinct signals in the aromatic region, corresponding to the protons on the pyrrolopyridine core, and one singlet in the aliphatic region for the methoxy group protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-H)11.0 - 12.0br s-
H67.8 - 8.2d~5.0
H47.0 - 7.4d~5.0
H27.0 - 7.3t~2.5
H36.4 - 6.7t~2.5
OCH₃3.9 - 4.1s-

Predicted in a typical deuterated solvent like DMSO-d₆.

The broad singlet for the N-H proton is characteristic and its chemical shift can be concentration-dependent. The protons on the pyridine ring (H4 and H6) would appear as doublets due to coupling with each other. The protons on the pyrrole ring (H2 and H3) would likely appear as triplets due to coupling to each other and the N-H proton. The methoxy protons will be a sharp singlet.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C7a148 - 152
C7155 - 160
C6140 - 145
C4110 - 115
C3a125 - 130
C3100 - 105
C2120 - 125
OCH₃55 - 60

Predicted in a typical deuterated solvent like DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (methoxy)
~3400Medium, BroadN-H stretch
1600 - 1450StrongC=C and C=N stretching (aromatic rings)
1250 - 1200StrongC-O-C stretch (asymmetric)
1050 - 1000StrongC-O-C stretch (symmetric)

The presence of a broad N-H stretching band is a key feature. The aromatic C=C and C=N stretching vibrations will give rise to a series of sharp bands in the fingerprint region. The strong C-O stretching bands are indicative of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

For this compound (C₈H₈N₂O), the expected exact mass and the mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺ are:

  • Molecular Formula: C₈H₈N₂O

  • Molecular Weight: 148.16 g/mol

  • Exact Mass: 148.0637

  • Predicted [M+H]⁺: 149.0715

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to ensure optimal resolution.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use the residual solvent peak as the internal standard for chemical shift referencing.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Set the mass range to scan for the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion to confirm the molecular weight of the compound.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Purified 7-Methoxy-1H- pyrrolo[2,3-c]pyridine NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Molecular Weight MS->MS_Data

Caption: Workflow for the comprehensive spectroscopic characterization of a synthesized compound.

Logical Relationship of Spectroscopic Data

Data_Interpretation cluster_techniques Spectroscopic Techniques Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS MS Compound->MS Structure Molecular Structure Structure->Compound Confirmation Purity Sample Purity Purity->Compound Confirmation NMR->Structure Connectivity (2D NMR) IR->Structure Functional Groups MS->Structure Molecular Formula

Caption: Interrelation of different spectroscopic techniques for structural elucidation.

The Commercial Landscape of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Methoxy-1H-pyrrolo[2,3-c]pyridine, a substituted azaindole, represents a heterocyclic scaffold of significant interest in contemporary drug discovery and medicinal chemistry. Its structural resemblance to endogenous purines and its capacity for diverse chemical modification have positioned it as a valuable building block for the synthesis of targeted therapeutics, particularly kinase inhibitors. This technical guide provides an in-depth analysis of the commercial availability, key chemical properties, and strategic importance of this compound for researchers, scientists, and drug development professionals.

Physicochemical & Structural Information

Chemical Identity

  • Systematic Name: this compound

  • CAS Number: 160590-40-9[1][2][3]

  • Molecular Formula: C₈H₈N₂O[1][2][3]

  • Molecular Weight: 148.16 g/mol [1][3]

Key Physical Properties

PropertyValueSource
Melting Point110-114 °CChemBK[1]
Boiling Point304 °CChemBK[1]
Density1.244 g/cm³ChemBK[1]
Flash Point105 °CChemBK[1]

Commercial Availability & Procurement

This compound is accessible through a number of specialized chemical suppliers catering to the research and development sector. Availability can range from small, milligram-scale quantities for initial screening to gram-scale amounts suitable for lead optimization studies.

Supplier Landscape

SupplierPurityAvailable QuantitiesLead Time
Chemcia Scientific, LLC. 95%1 g, 5 gBackorder
Manchester Organics Not Specified1 g4 - 6 weeks
ChemBK Not SpecifiedNot SpecifiedNot Specified
ChemUniverse Not SpecifiedNot SpecifiedNot Specified

Note: Pricing and availability are subject to change. It is advisable to contact suppliers directly for the most current information.

The procurement workflow for a researcher typically involves identifying a suitable supplier based on purity requirements, available quantities, and lead times. For early-stage discovery, a purity of 95% is often sufficient, while later-stage development may necessitate higher purity materials.

Caption: A typical procurement workflow for obtaining research chemicals.

Synthetic Considerations

While this guide focuses on commercial availability, an understanding of the synthetic routes to pyrrolo[2,3-c]pyridines is crucial for appreciating potential impurities and for custom synthesis needs. The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines and 1H-pyrrolo[3,2-c]pyridines often begins with appropriately substituted pyridine or pyrrole precursors.[4] Synthetic strategies may involve cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, to introduce aryl or amino substituents.[5] The specific synthesis of the 7-methoxy derivative is not detailed in the provided search results, but would likely involve the introduction of the methoxy group onto the pyridine ring of the pyrrolopyridine core.

Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold, of which this compound is a derivative, is a key pharmacophore in the development of kinase inhibitors.[6][7] These compounds often serve as ATP-competitive inhibitors by occupying the ATP-binding pocket of the kinase. The methoxy group at the 7-position can influence the molecule's electronic properties and its interactions with the target protein, potentially enhancing potency and selectivity.

Derivatives of the broader pyrrolopyridine class have been investigated as inhibitors for a range of kinases, including Fibroblast Growth Factor Receptors (FGFR) and Focal Adhesion Kinase (FAK).[8][9] The versatility of the pyrrolopyridine core allows for the exploration of structure-activity relationships by modifying substituents at various positions.

G cluster_0 Drug Discovery Cascade A This compound (Building Block) B Chemical Synthesis & Library Generation A->B Input C High-Throughput Screening (e.g., Kinase Assays) B->C Generates D Hit-to-Lead Optimization C->D Identifies 'Hits' E Preclinical Development D->E Produces 'Leads'

Caption: Role of the compound in the drug discovery process.

Conclusion

This compound is a commercially available and synthetically valuable building block for the development of novel therapeutics. Its utility in constructing kinase inhibitors and other targeted agents makes it a compound of high interest for researchers in medicinal chemistry and oncology. While several suppliers offer this reagent, researchers should carefully consider purity requirements and lead times when planning their procurement and experimental workflows. The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of new and effective medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 7-Methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Introduction: The Privileged Scaffold in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy. A key strategy in the design of these inhibitors is the identification and utilization of "privileged scaffolds" – core molecular structures that are capable of binding to the highly conserved ATP-binding site of kinases.[1]

The 7-azaindole core, the parent structure of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine, is a quintessential example of such a privileged scaffold.[1] Its defining feature is the presence of a pyridine nitrogen and a pyrrole N-H group, which act as a hydrogen bond acceptor and donor, respectively. This arrangement allows the 7-azaindole moiety to form two crucial hydrogen bonds with the kinase hinge region, effectively mimicking the binding of the adenine base of ATP.[1] This bidentate hydrogen bonding is a cornerstone of the high affinity and inhibitory activity of many successful kinase inhibitors, including the FDA-approved BRAF inhibitor, Vemurafenib.[1]

The this compound building block offers a strategic entry point for the synthesis of a diverse array of kinase inhibitors. The methoxy group at the 7-position can serve multiple purposes: it can be a key pharmacophoric feature itself, potentially influencing selectivity or pharmacokinetic properties, or it can act as a synthetic handle for further functionalization, for instance, through demethylation to reveal a 7-hydroxy group which may offer additional hydrogen bonding opportunities.

These application notes will provide a detailed guide on the utilization of this compound in the synthesis of a potent and selective kinase inhibitor, with a focus on practical, step-by-step protocols and the underlying scientific rationale. We will use the synthesis of a hypothetical, yet representative, inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in neurodegenerative diseases and certain cancers, as a case study.[2][3]

Rationale for Targeting DYRK1A with a this compound Scaffold

DYRK1A is an attractive therapeutic target, and inhibitors based on the 7-azaindole scaffold have shown promise.[2][4] Our hypothetical target molecule, which we will refer to as DYRK1A-M , is a 3,5-disubstituted this compound derivative. The design strategy is as follows:

  • The this compound Core: Serves as the hinge-binding motif. The 7-methoxy group is strategically chosen to potentially enhance metabolic stability compared to an unprotected hydroxyl group, while still allowing for potential demethylation to explore structure-activity relationships (SAR).

  • Aryl Substitution at C3: A key position for achieving selectivity and potency. We will install a substituted phenyl ring at this position via a Suzuki-Miyaura cross-coupling reaction.

  • Amino Substitution at C5: Another critical vector for potency and for modulating physicochemical properties. A substituted aniline will be introduced at this position using a Buchwald-Hartwig amination.

The overall synthetic strategy is designed to be convergent and modular, allowing for the rapid generation of analogues for SAR studies.

Synthetic Workflow for DYRK1A-M

The synthesis of DYRK1A-M from this compound is a multi-step process involving the sequential functionalization of the scaffold. The key transformations are halogenation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

G cluster_0 Synthesis of DYRK1A-M A This compound B 3,5-Dibromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine A->B Bromination (NBS) C 5-Bromo-3-(3-fluorophenyl)-7-methoxy-1H-pyrrolo[2,3-c]pyridine B->C Suzuki-Miyaura Coupling (3-fluorophenylboronic acid) D DYRK1A-M: N-(4-aminophenyl)-3-(3-fluorophenyl)-7-methoxy-1H-pyrrolo[2,3-c]pyridin-5-amine C->D Buchwald-Hartwig Amination (p-phenylenediamine)

Caption: Synthetic workflow for the hypothetical kinase inhibitor DYRK1A-M.

Experimental Protocols

Step 1: Synthesis of 3,5-Dibromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine

This initial step installs bromine atoms at the C3 and C5 positions, which are activated for subsequent cross-coupling reactions. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich heterocyclic systems.

Protocol:

  • To a solution of this compound (1.0 g, 6.75 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) at 0 °C, add N-bromosuccinimide (2.52 g, 14.18 mmol, 2.1 equivalents) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-water (100 mL) and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water (3 x 20 mL), and dry under vacuum to afford the title compound as a pale yellow solid.

Parameter Value
Yield 85-95%
Appearance Pale yellow solid
¹H NMR (400 MHz, DMSO-d₆) δ 12.2 (s, 1H), 8.15 (s, 1H), 7.95 (s, 1H), 3.95 (s, 3H)
MS (ESI) m/z 305.9, 307.9 [M+H]⁺
Step 2: Synthesis of 5-Bromo-3-(3-fluorophenyl)-7-methoxy-1H-pyrrolo[2,3-c]pyridine

A selective Suzuki-Miyaura coupling at the more reactive C3 position is performed to introduce the first aryl substituent. The choice of a palladium catalyst and ligand is crucial for achieving high yields and selectivity.

Protocol:

  • In a microwave vial, combine 3,5-Dibromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine (500 mg, 1.63 mmol), 3-fluorophenylboronic acid (252 mg, 1.80 mmol, 1.1 equivalents), and potassium carbonate (676 mg, 4.89 mmol, 3.0 equivalents).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (67 mg, 0.082 mmol, 5 mol%).

  • Evacuate and backfill the vial with argon three times.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30 minutes.

  • Cool the reaction to room temperature, dilute with ethyl acetate (50 mL), and wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the title compound.

Parameter Value
Yield 60-75%
Appearance Off-white solid
¹H NMR (400 MHz, CDCl₃) δ 10.1 (br s, 1H), 7.80 (s, 1H), 7.45-7.35 (m, 2H), 7.25-7.15 (m, 2H), 4.05 (s, 3H)
MS (ESI) m/z 321.0, 323.0 [M+H]⁺
Step 3: Synthesis of DYRK1A-M: N-(4-aminophenyl)-3-(3-fluorophenyl)-7-methoxy-1H-pyrrolo[2,3-c]pyridin-5-amine

The final step is a Buchwald-Hartwig amination to install the second aryl group at the C5 position. The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of this C-N bond formation.

Protocol:

  • To a dry Schlenk tube, add 5-Bromo-3-(3-fluorophenyl)-7-methoxy-1H-pyrrolo[2,3-c]pyridine (200 mg, 0.62 mmol), p-phenylenediamine (81 mg, 0.75 mmol, 1.2 equivalents), and cesium carbonate (404 mg, 1.24 mmol, 2.0 equivalents).

  • Add Pd₂(dba)₃ (28 mg, 0.031 mmol, 5 mol%) and XPhos (45 mg, 0.093 mmol, 15 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene (5 mL).

  • Stir the mixture at 110 °C for 16 hours under an argon atmosphere.

  • Cool the reaction to room temperature, dilute with ethyl acetate (30 mL), and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to afford the final compound, DYRK1A-M.

Parameter Value
Yield 40-55%
Appearance Yellow solid
¹H NMR (400 MHz, DMSO-d₆) δ 11.5 (s, 1H), 8.2 (s, 1H), 7.9 (s, 1H), 7.5-7.4 (m, 2H), 7.3-7.2 (m, 2H), 7.1 (d, J=8.0 Hz, 2H), 6.7 (d, J=8.0 Hz, 2H), 5.1 (s, 2H), 4.0 (s, 3H)
MS (ESI) m/z 348.1 [M+H]⁺

Mechanism of Action and Kinase Selectivity

The synthesized DYRK1A-M is designed to be an ATP-competitive inhibitor. The 7-azaindole core is expected to form the characteristic bidentate hydrogen bonds with the hinge region of DYRK1A. The aryl substituents at the C3 and C5 positions will occupy adjacent hydrophobic pockets in the ATP-binding site, contributing to the inhibitor's potency and selectivity.

G cluster_0 Inhibitor Binding in Kinase Active Site Inhibitor DYRK1A-M Hinge Kinase Hinge Region Inhibitor->Hinge H-Bonds Pocket1 Hydrophobic Pocket 1 Inhibitor->Pocket1 van der Waals Interactions Pocket2 Hydrophobic Pocket 2 Inhibitor->Pocket2 van der Waals Interactions

Caption: Schematic of DYRK1A-M binding in the kinase active site.

The 7-methoxy group may play a role in fine-tuning the electronic properties of the pyrrolopyridine ring system, which can influence the strength of the hinge-binding interactions. Furthermore, it can serve as a metabolic blocker, preventing potential oxidation at that position, which could lead to improved pharmacokinetic properties. In some cases, a methoxy group has been shown to be less active than a corresponding hydroxyl group, which can form an additional hydrogen bond.[4] Therefore, demethylation of DYRK1A-M to the corresponding 7-hydroxy derivative would be a logical next step in lead optimization to explore this possibility.

Conclusion

This compound is a versatile and valuable building block for the synthesis of kinase inhibitors. The synthetic protocols outlined in these application notes, utilizing modern cross-coupling methodologies, provide a robust and flexible platform for the generation of diverse libraries of 7-azaindole-based compounds. The case study of the hypothetical DYRK1A inhibitor, DYRK1A-M, illustrates a rational approach to inhibitor design and synthesis, highlighting the importance of the 7-azaindole scaffold as a privileged hinge-binding element. These notes are intended to empower researchers in their efforts to discover and develop the next generation of targeted kinase inhibitor therapies.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in both academic research and industrial-scale synthesis, particularly in the pharmaceutical sector for the construction of complex molecular architectures.[1]

This application note provides a detailed protocol and expert insights for the Suzuki-Miyaura coupling of 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine, a privileged heterocyclic scaffold. This 7-azaindole core is a key structural motif in numerous biologically active compounds, including kinase inhibitors and other targeted therapeutics. The successful functionalization at the C7 position via cross-coupling is a critical step in the synthesis of these high-value molecules. We will delve into the mechanistic rationale behind the protocol, offering a guide for researchers, scientists, and drug development professionals to reliably execute this transformation and troubleshoot potential challenges.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura reaction couples an organoboron species (like a boronic acid or its ester) with an organohalide or triflate.[3][4] The process is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] The catalytic cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in this case) of the 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine, forming a Pd(II) complex.[2] This is often the rate-determining step of the reaction.[2]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate "ate" complex, facilitating the ligand exchange on the Pd(II) center.[6][7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[4][8]

For nitrogen-containing heterocycles like our substrate, potential coordination of the pyridine nitrogen to the palladium center can sometimes inhibit the catalyst.[9] Therefore, the choice of ligand is critical to shield the metal center and promote the desired catalytic turnover.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R¹-Pd(II)L₂(X) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition + R¹-X Transmetalation_Complex R¹-Pd(II)L₂(R²) OA_Complex->Transmetalation_Complex Transmetalation + R²-B(OR)₂ + Base Transmetalation_Complex->Pd0 Reductive Elimination - R¹-R² Product R¹-R² (Coupled Product) Transmetalation_Complex->Product R1X R¹-X (7-Bromo-azaindole) R1X->OA_Complex R2B R²-B(OR)₂ (Boronic Acid/Ester) R2B->Transmetalation_Complex caption Fig. 1: The catalytic cycle of the Suzuki-Miyaura coupling.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is a robust starting point for the coupling of 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine with a generic arylboronic acid. Optimization may be required for particularly challenging or sterically hindered coupling partners.

Materials and Reagents
ReagentM.W.EquivalentsAmount (for 1 mmol scale)Purpose
7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine227.061.0227 mgAryl Halide
Arylboronic AcidVaries1.2 - 1.5VariesCoupling Partner
Pd(dppf)Cl₂·CH₂Cl₂816.640.03 (3 mol%)24.5 mgPalladium Catalyst
Potassium Carbonate (K₂CO₃)138.212.0276 mgBase
1,4-Dioxane88.11-8 mLSolvent
Water18.02-2 mLCo-solvent
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine (227 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (276 mg, 2.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol, 3 mol%).[9]

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The removal of oxygen is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[10]

  • Solvent Addition:

    • Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling argon through it for at least 20 minutes.

    • Using a syringe, add 10 mL of the degassed solvent mixture to the reaction flask under a positive pressure of inert gas. The final concentration will be 0.1 M with respect to the starting bromide.

  • Reaction:

    • Place the sealed flask in a preheated oil bath at 90-100 °C.[3]

    • Stir the reaction mixture vigorously. The reaction is typically complete within 4-12 hours.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting bromide.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purification:

    • The crude residue can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the desired product.[3]

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification A 1. Add Reactants to Flask (Azaindole, Boronic Acid, Base, Catalyst) B 2. Create Inert Atmosphere (Evacuate & Backfill with Argon) A->B C 3. Add Degassed Solvent (Dioxane/Water) B->C D 4. Heat and Stir (90-100 °C, 4-12h) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Aqueous Work-up (Quench, Extract, Wash, Dry) E->F G 7. Concentrate (Rotary Evaporation) F->G H 8. Column Chromatography G->H I Pure Product H->I caption Fig. 2: General experimental workflow for the Suzuki coupling.

Caption: General experimental workflow for the Suzuki coupling.

Discussion of Key Parameters and Troubleshooting

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction components.

  • Catalyst & Ligand: While Pd(dppf)Cl₂ is a reliable choice, other catalyst systems can be effective. For electron-rich heterocycles, bulky, electron-donating phosphine ligands like SPhos or XPhos (Buchwald ligands) can improve yields by promoting reductive elimination and preventing catalyst inhibition.[11][12][13] N-Heterocyclic Carbene (NHC) ligands also form very stable and active catalysts.[14] If the reaction is sluggish, screening a small panel of ligands is a recommended optimization strategy.

  • Base: The base is crucial for activating the boronic acid.[7] While K₂CO₃ is a good starting point, stronger bases like K₃PO₄ or cesium carbonate (Cs₂CO₃) can accelerate the reaction, especially with less reactive boronic esters.[15] However, very strong bases like hydroxides or alkoxides may not be compatible with base-sensitive functional groups on either coupling partner.[16]

  • Solvent: Aprotic polar solvents like 1,4-dioxane, DMF, or toluene are common.[17] The addition of water is necessary to dissolve most inorganic bases and facilitate the formation of the active boronate species. Ensure all solvents are thoroughly degassed to prevent oxidative degradation of the catalyst.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed solvent; Low reaction temperature.Use a fresh bottle of catalyst or a pre-catalyst. Ensure thorough degassing of solvents. Increase temperature in 10 °C increments.
Protodeboronation Reaction is too slow or conditions are too harsh (high temp, strong base); Water content is too high.Switch to a more active catalyst/ligand system to increase the rate of coupling vs. hydrolysis.[13] Use a boronate ester (e.g., pinacol ester) which is more stable to hydrolysis.[17] Reduce water content or use an anhydrous base like CsF.
Dehalogenation The desired coupling is slow, allowing for side reactions; Presence of hydride sources.Use a more active ligand to accelerate the catalytic cycle. Ensure solvents are pure.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture leading to Pd(II) species that promote homocoupling.[17]Improve degassing procedure for the flask and solvents. Use a Pd(0) source directly (e.g., Pd₂(dba)₃) or a pre-catalyst that reliably generates Pd(0).

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and reliable method for the C7-arylation of 4-methoxy-1H-pyrrolo[2,3-c]pyridine. By carefully selecting the catalyst, base, and solvent system, and by maintaining a rigorously inert atmosphere, high yields of the desired products can be achieved. This protocol serves as a validated starting point for the synthesis of diverse libraries of 7-azaindole derivatives, facilitating advancements in medicinal chemistry and drug discovery.

References

The 7-Azaindole Scaffold in Oncology: Application Notes for 7-Methoxy-1H-pyrrolo[2,3-c]pyridine as a Kinase Inhibitor Prototype

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine, a derivative of the versatile 7-azaindole scaffold, in cancer research. As a privileged structure in medicinal chemistry, 7-azaindole and its analogues have emerged as a cornerstone in the development of targeted kinase inhibitors. This document will delve into the mechanistic rationale, provide detailed experimental protocols for evaluation, and present representative data to guide researchers in exploring the potential of this compound class.

Introduction: The Significance of the 7-Azaindole Core

The 7-azaindole (1H-pyrrolo[2,3-c]pyridine) ring system is a bioisostere of indole and a highly valued scaffold in the design of kinase inhibitors.[1][2] Its significance stems from its ability to act as an excellent "hinge-binding" motif.[3][4][5] The pyridine nitrogen atom serves as a hydrogen bond acceptor, while the pyrrole -NH group acts as a hydrogen bond donor. This arrangement allows for the formation of two critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[6] This competitive binding to the ATP pocket effectively blocks the kinase's catalytic activity, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation, survival, and differentiation.[3]

The versatility of the 7-azaindole scaffold is further enhanced by the multiple sites available for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][6] A prime example of the successful application of this scaffold is Vemurafenib, a potent B-RAF kinase inhibitor approved for the treatment of melanoma.[3][4][6] The development of numerous other 7-azaindole-based kinase inhibitors targeting a wide array of kinases across the human kinome is a testament to its importance in oncology drug discovery.[3][6]

The subject of this guide, this compound, introduces a methoxy group onto this privileged scaffold. While specific literature on this exact molecule is limited, the principles of medicinal chemistry suggest that the methoxy group can influence the compound's electronic properties, solubility, and metabolic stability, potentially modulating its kinase inhibitory profile and cellular activity.

Mechanism of Action: Targeting the Kinase Hinge Region

The primary mechanism by which 7-azaindole derivatives exert their anticancer effects is through the competitive inhibition of protein kinases. These enzymes play a pivotal role in signal transduction pathways that are often deregulated in cancer.[3]

Key aspects of the mechanism of action include:

  • ATP-Competitive Inhibition: 7-azaindole derivatives bind to the ATP-binding pocket of kinases.[3][4]

  • Hinge Binding: The defining feature is the formation of a bidentate hydrogen bond with the kinase hinge region, which connects the N- and C-terminal lobes of the catalytic domain.[1][6]

  • Signal Transduction Blockade: By occupying the ATP-binding site, the inhibitor prevents the phosphorylation of substrate proteins, thereby interrupting the signaling cascade that drives malignant phenotypes.

The specific kinases inhibited by a particular 7-azaindole derivative are determined by the substituents on the core scaffold. These substituents interact with other regions of the ATP-binding pocket, conferring selectivity for different kinases. For instance, derivatives have been designed to target kinases such as Erk5, FGFR, and RIPK1, all of which are implicated in various cancers.[7][8][9][10]

Below is a diagram illustrating the general mechanism of action of a 7-azaindole-based kinase inhibitor.

G cluster_0 Kinase Domain ATP_Pocket ATP Binding Pocket Phosphorylated_Substrate Phosphorylated Substrate ATP_Pocket->Phosphorylated_Substrate Phosphorylation Hinge_Region Hinge Region Substrate_Binding_Site Substrate Binding Site 7_Azaindole_Inhibitor 7-Azaindole Inhibitor (e.g., this compound) 7_Azaindole_Inhibitor->Hinge_Region Forms H-bonds 7_Azaindole_Inhibitor->Block ATP ATP ATP->ATP_Pocket Binds Substrate_Protein Substrate Protein Substrate_Protein->Substrate_Binding_Site Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Inhibition Inhibition Block->ATP_Pocket

Caption: Kinase inhibition by a 7-azaindole derivative.

Experimental Protocols

The following protocols provide a framework for the initial in vitro evaluation of this compound or similar novel 7-azaindole derivatives.

Protocol 1: Cell Viability (MTT) Assay for Cytotoxicity Screening

This protocol is designed to determine the concentration-dependent cytotoxic effect of the test compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[11][12]

Materials:

  • Cancer cell line(s) of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)[7][13]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (or test compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11] Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Western Blot Analysis for Target Engagement

This protocol is used to assess whether the test compound inhibits the phosphorylation of a specific kinase or its downstream substrates in a cellular context, providing evidence of target engagement.[14][15]

Materials:

  • Cancer cell line(s) expressing the target kinase.

  • Complete growth medium.

  • This compound (or test compound).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[16]

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.[17]

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).[16][17]

  • Primary antibodies (phospho-specific and total protein for the target of interest).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.[16][17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature by heating. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[17]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[17]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK) or a housekeeping protein (e.g., β-actin).[15]

Caption: Western blot workflow for target engagement.

Representative Data

While specific data for this compound is not available, the following table presents IC₅₀ values for various 7-azaindole derivatives against different cancer cell lines, illustrating the potential potency of this compound class.

Compound ClassTarget Kinase(s)Cancer Cell LineIC₅₀ (µM)Reference
7-Azaindole derivativeErk5A549 (Lung)4.56 - 8.52[7]
1H-pyrrolo[2,3-b]pyridine derivativeFGFR1/2/34T1 (Breast)Potent inhibition[8][10]
7-Azaindole derivativeDDX3HeLa (Cervical)16.96[18]
7-Azaindole derivativeDDX3MCF-7 (Breast)14.12[18]
7-Azaindole derivativeDDX3MDA-MB-231 (Breast)12.69[18]
Pyridine derivative-HepG2 (Liver)4.5[19]
Pyrrolo[3,2-c]pyridine derivativeFMSOvarian, Prostate, Breast0.15 - 1.78[20]
1H-pyrrolo[3,2-c]pyridine derivativeTubulinHeLa, SGC-7901, MCF-70.12 - 0.21[21]

Conclusion

The 7-azaindole scaffold is a highly validated and versatile starting point for the development of potent and selective kinase inhibitors in cancer research. This compound, as a representative of this class, warrants investigation. The provided protocols offer a robust framework for its initial characterization, from assessing its cytotoxic effects to confirming its mechanism of action through target engagement studies. The success of other 7-azaindole derivatives in both preclinical and clinical settings underscores the potential of this chemical class to yield novel and effective anticancer agents.

References

Application Notes and Protocols for the Synthesis of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The 1H-pyrrolo[2,3-c]pyridine, also known as 4-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural similarity to indole allows it to serve as a bioisostere, offering opportunities to modulate physicochemical properties and explore new intellectual property space. The introduction of a methoxy group at the 7-position can significantly influence the molecule's electronic properties, metabolic stability, and target engagement. This document provides a comprehensive guide to the experimental setup for synthesizing 7-Methoxy-1H-pyrrolo[2,3-c]pyridine derivatives, detailing two robust synthetic strategies, complete with step-by-step protocols and the underlying chemical principles.

Strategic Overview of Synthetic Pathways

The synthesis of this compound derivatives can be approached through two primary retrosynthetic disconnections. The choice of strategy will often depend on the availability of starting materials and the desired substitution patterns on the final molecule.

Strategy 1: Late-Stage Methoxy Group Installation. This approach focuses on first constructing the core 1H-pyrrolo[2,3-c]pyridine ring system, followed by halogenation at the 7-position and subsequent nucleophilic aromatic substitution with a methoxide source. This strategy is advantageous when a variety of substituents are desired on the pyrrole or pyridine ring before the introduction of the methoxy group.

Strategy 2: Early-Stage Methoxy Group Introduction. In this alternative, a pyridine precursor already bearing the methoxy group is utilized as the starting material for the construction of the fused pyrrole ring. Classical indole syntheses, such as the Fischer or Bartoli methods, are well-suited for this approach. This strategy is often more direct if the primary goal is to produce a range of derivatives with a constant 7-methoxy substituent.

Synthetic_Strategies cluster_0 Strategy 1: Late-Stage Methoxy Introduction cluster_1 Strategy 2: Early-Stage Methoxy Introduction Target This compound Intermediate_1 7-Chloro-1H-pyrrolo[2,3-c]pyridine Target->Intermediate_1 Nucleophilic Aromatic Substitution (SNAr) Starting_Materials_2 Methoxy-Substituted Pyridylhydrazine Target->Starting_Materials_2 Fischer Indole Synthesis Core_Scaffold 1H-Pyrrolo[2,3-c]pyridine Intermediate_1->Core_Scaffold Halogenation Starting_Materials_1 Substituted Pyridine Core_Scaffold->Starting_Materials_1 Ring Formation (e.g., Bartoli Synthesis) Carbonyl_Compound Aldehyde or Ketone

Figure 1: Retrosynthetic analysis of this compound.

Strategy 1: Synthesis via a Halogenated Intermediate

This strategy hinges on the synthesis of a key intermediate, 7-Chloro-1H-pyrrolo[2,3-c]pyridine, followed by a nucleophilic aromatic substitution to introduce the methoxy group. The presence of the chlorine atom at the 7-position activates the ring for nucleophilic attack.[1]

Part A: Synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine via the Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the formation of indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. This reaction has been successfully applied to the synthesis of azaindoles.[2]

Bartoli_Synthesis Start 2-Chloro-3-nitropyridine Reagent Vinylmagnesium Bromide (3 eq.) Start->Reagent Reaction Conditions Solvent Anhydrous THF Temperature -78 °C to -20 °C Workup Aqueous NH4Cl Quench Temperature->Workup Progression Purification Silica Gel Chromatography Workup->Purification Product 7-Chloro-1H-pyrrolo[2,3-c]pyridine Purification->Product

Figure 2: Workflow for the Bartoli synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-3-nitropyridine (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add vinylmagnesium bromide (3 equivalents, typically a 1.0 M solution in THF) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to -20 °C and stir for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 7-Chloro-1H-pyrrolo[2,3-c]pyridine.

ParameterValueReference
Starting Material 2-Chloro-3-nitropyridine[2]
Reagent Vinylmagnesium Bromide (1.0 M in THF)[2]
Solvent Anhydrous Tetrahydrofuran (THF)[2]
Temperature -78 °C to -20 °C[2]
Reaction Time 8-12 hours[2]
Typical Yield 30-40%[2]
Part B: Nucleophilic Aromatic Substitution to Synthesize this compound

The chloro-substituted pyridine ring of 7-Chloro-1H-pyrrolo[2,3-c]pyridine is susceptible to nucleophilic aromatic substitution. Treatment with sodium methoxide will displace the chloride to yield the desired 7-methoxy derivative.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-Chloro-1H-pyrrolo[2,3-c]pyridine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add sodium methoxide (1.5-2.0 equivalents) to the solution.

  • Heating: Heat the reaction mixture to 110-130 °C and stir for 8-12 hours, monitoring the reaction by TLC.

  • Workup: After cooling to room temperature, carefully pour the reaction mixture into ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to yield this compound.

ParameterValueReference
Starting Material 7-Chloro-1H-pyrrolo[2,3-c]pyridine[3]
Reagent Sodium Methoxide[3]
Solvent N,N-Dimethylformamide (DMF)[3]
Temperature 110-130 °C[3]
Reaction Time 8-12 hours[3]
Typical Yield Moderate to good[3]

Strategy 2: Synthesis via Fischer Indole Cyclization

The Fischer indole synthesis is a classic and versatile method for constructing indole rings from an arylhydrazine and a carbonyl compound under acidic conditions. This method can be adapted for the synthesis of azaindoles, particularly when the starting pyridylhydrazine contains an electron-donating group, such as a methoxy group.[4][5]

Fischer_Indole_Synthesis Start Methoxy-Substituted Pyridylhydrazine Reagent Aldehyde or Ketone Start->Reagent Reacts with Catalyst Acid Catalyst (e.g., H2SO4, PPA) Reagent->Catalyst In the presence of Conditions Heating (Reflux) Workup Neutralization & Extraction Conditions->Workup Followed by Purification Column Chromatography Workup->Purification Product Substituted this compound Purification->Product

Figure 3: General workflow for the Fischer indole synthesis of this compound derivatives.

Experimental Protocol:

  • Hydrazone Formation (Optional, can be done in situ): In a suitable solvent, react the methoxy-substituted pyridylhydrazine with the desired aldehyde or ketone (1.1 equivalents) to form the corresponding hydrazone.

  • Cyclization: Dissolve the pyridylhydrazine (or the pre-formed hydrazone) in a suitable acidic medium (e.g., polyphosphoric acid (PPA), or a solution of sulfuric acid in a high-boiling solvent like ethanol).

  • Heating: Heat the reaction mixture to reflux for several hours, monitoring the formation of the product by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., concentrated sodium hydroxide solution or solid sodium bicarbonate) until the pH is neutral or slightly basic.

  • Extraction: Extract the product from the aqueous mixture using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired this compound derivative.

ParameterValueReference
Starting Material Methoxy-substituted Pyridylhydrazine[4][5]
Reagent Aldehyde or Ketone[4][5]
Catalyst Polyphosphoric Acid (PPA) or H₂SO₄[4][5]
Temperature Reflux[4][5]
Reaction Time 2-6 hours[4][5]
Typical Yield Varies depending on substrates[4][5]

Characterization of this compound Derivatives

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the molecule. The chemical shifts and coupling constants of the protons on the pyrrole and pyridine rings will be characteristic of the 1H-pyrrolo[2,3-c]pyridine scaffold. The presence of a singlet at approximately 3.9-4.1 ppm in the ¹H NMR spectrum will confirm the methoxy group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the pyrrole ring (around 3300-3400 cm⁻¹) and C-O stretching of the methoxy group (around 1050-1250 cm⁻¹).

  • Melting Point (for solid compounds): A sharp melting point is indicative of a pure compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Grignard reagents are highly reactive and moisture-sensitive. Anhydrous conditions are crucial for the Bartoli synthesis.

  • Phosphorus oxychloride (if used for halogenation) is highly corrosive and reacts violently with water. Handle with extreme care.

  • Strong acids and bases should be handled with appropriate caution.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for 7-Methoxy-1H-pyrrolo[2,3-c]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Pyrrolo[2,3-c]pyridine Scaffold

The pyrrolopyridine bicyclic system, often referred to as azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines and indoles allows it to effectively interact with a wide range of biological targets, particularly the ATP-binding site of protein kinases.[1][2][3] The nitrogen atom in the pyridine ring and the N-H group of the pyrrole ring can act as key hydrogen bond acceptors and donors, respectively, enabling strong and specific interactions with the hinge region of many kinases.[1][3] This has led to the successful development of numerous kinase inhibitors for therapeutic use, including the FDA-approved BRAF inhibitor Vemurafenib.[3]

This guide focuses on a specific, yet underexplored, member of this family: 7-Methoxy-1H-pyrrolo[2,3-c]pyridine . The introduction of a methoxy group at the 7-position is a strategic chemical modification. Methoxy groups can alter a molecule's pharmacokinetic properties, such as solubility and metabolic stability, and can also form specific hydrogen bonds with target proteins, potentially enhancing potency and selectivity.[4]

Herein, we provide a comprehensive guide to the synthesis of this scaffold and its application as a potential inhibitor of the Janus Kinase (JAK) family, a critical group of enzymes in inflammatory and autoimmune diseases.[5][6][7] We will detail a proposed synthetic pathway, protocols for evaluating its biological activity, and discuss the rationale behind these experimental designs.

PART 1: Synthesis of this compound

While the direct synthesis of this compound is not extensively documented, a robust synthetic route can be proposed based on established methodologies for related pyrrolopyridine systems, such as the synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine.[8][9] The proposed pathway involves the construction of the bicyclic core followed by the introduction of the methoxy group.

Proposed Synthetic Pathway

The synthesis begins with a commercially available starting material, 2,6-dichloropyridine, and proceeds through a multi-step sequence involving nitration, vinylation, cyclization, and finally, nucleophilic aromatic substitution to install the methoxy group.

Synthetic_Pathway A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B HNO3, H2SO4 C Intermediate B->C Vinylmagnesium bromide, THF, -78°C D 7-Chloro-1H-pyrrolo[2,3-c]pyridine C->D Heat/Acid catalyst E This compound D->E Sodium methoxide, Methanol, Heat

Caption: Proposed synthetic route to this compound.

Detailed Synthetic Protocol

Step 1: Nitration of 2,6-Dichloropyridine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Addition of Starting Material: Slowly add 2,6-dichloropyridine to the cooled sulfuric acid while stirring.

  • Nitration: Add a mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. Monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until the pH is neutral.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 2,6-dichloro-3-nitropyridine.

Step 2: Vinylation and Cyclization to form 7-Chloro-1H-pyrrolo[2,3-c]pyridine

This step is adapted from the known synthesis of the chloro-analog.[9]

  • Reaction Setup: Dissolve 2,6-dichloro-3-nitropyridine in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to -78°C.

  • Grignard Reaction: Slowly add a solution of vinylmagnesium bromide in THF to the cooled solution.

  • Reaction Progression: Allow the reaction mixture to slowly warm to -20°C and stir for 16 hours. The reaction proceeds through a complex mechanism involving addition of the vinyl group and subsequent cyclization to form the pyrrole ring.

  • Quenching: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[9]

  • Filtration and Extraction: Filter the resulting suspension and extract the filtrate with ethyl acetate.

  • Purification: Combine the organic extracts, dry, and concentrate. Purify the residue by column chromatography to yield 7-chloro-1H-pyrrolo[2,3-c]pyridine.[9]

Step 3: Nucleophilic Aromatic Substitution to yield this compound

The chlorine at the 7-position of the pyrrolo[2,3-c]pyridine ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the fused pyrrole ring and the pyridine nitrogen.[10][11][12][13]

  • Reaction Setup: Dissolve 7-chloro-1H-pyrrolo[2,3-c]pyridine in anhydrous methanol in a sealed reaction vessel.

  • Addition of Base: Add a solution of sodium methoxide in methanol to the reaction mixture.

  • Heating: Heat the reaction mixture at a suitable temperature (e.g., 80-100°C) and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a mild acid (e.g., acetic acid).

  • Extraction and Purification: Remove the methanol under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford the final product, this compound.

PART 2: Application in Kinase Inhibition - Targeting the JAK-STAT Pathway

The Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial mediators of cytokine signaling, playing a central role in the immune system.[5][6] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune and inflammatory diseases, as well as certain cancers.[6][7] Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.[5][7]

The 7-azaindole scaffold, a close structural relative of this compound, is a known hinge-binding motif in several JAK inhibitors.[1] This suggests that our target molecule is a promising candidate for development as a JAK inhibitor.

JAK-STAT_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor This compound Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[14] It measures the amount of ADP produced, which is proportional to kinase activity.[14]

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Suitable peptide substrate for each JAK isoform

  • ATP

  • This compound (test compound)

  • Staurosporine (positive control inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO control to the appropriate wells.

    • Add 2 µL of the respective JAK enzyme solution (at a pre-determined optimal concentration) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.

  • Initiation of Kinase Reaction:

    • Add 2 µL of a substrate/ATP mixture to each well to start the reaction. The final ATP concentration should ideally be at its Km value for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a suitable non-linear regression curve-fitting software.

Kinase TargetTest Compound IC50 (nM)Staurosporine IC50 (nM)
JAK1Experimental DataExperimental Data
JAK2Experimental DataExperimental Data
JAK3Experimental DataExperimental Data
TYK2Experimental DataExperimental Data
Table 1: Example data table for summarizing kinase inhibition results.
Protocol 2: Cell-Based Phospho-STAT Assay

This assay measures the ability of the test compound to inhibit JAK-mediated phosphorylation of STAT proteins within a cellular context, providing a more physiologically relevant measure of its activity.[15]

Materials:

  • A human cell line that expresses the desired JAK-STAT pathway components (e.g., TF-1 cells for JAK2/STAT5, or cytokine-stimulated PBMCs).

  • Cytokine for stimulation (e.g., IL-6 for STAT3, GM-CSF for STAT5).

  • This compound (test compound).

  • A known JAK inhibitor as a positive control (e.g., Tofacitinib).

  • Cell culture medium and serum.

  • Lysis buffer.

  • Phospho-STAT specific antibodies and total-STAT antibodies.

  • Detection system (e.g., ELISA, Western Blot, or TR-FRET-based assay kits).[16]

Procedure:

  • Cell Culture and Plating: Culture the chosen cell line under standard conditions. Seed the cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.

  • Compound Treatment:

    • The following day, starve the cells in a low-serum medium for a few hours.

    • Pre-treat the cells with various concentrations of this compound or the positive control for 1-2 hours. Include a DMSO vehicle control.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine at a pre-determined concentration and for a specific time (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Cell Lysis: Aspirate the medium and lyse the cells by adding lysis buffer.

  • Detection of Phospho-STAT:

    • Quantify the levels of a specific phosphorylated STAT protein (e.g., pSTAT3, pSTAT5) and total STAT protein in the cell lysates using a suitable detection method. A TR-FRET assay is a high-throughput option.[16]

    • For a TR-FRET assay, transfer the lysates to an assay plate and add the phospho-specific and total protein antibody pairs labeled with a donor and acceptor fluorophore.[16]

  • Data Analysis:

    • Calculate the ratio of the phospho-STAT signal to the total-STAT signal for each condition.

    • Normalize the data to the cytokine-stimulated control (100% activity) and the unstimulated control (0% activity).

    • Plot the percentage of inhibition of STAT phosphorylation against the logarithm of the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold holds significant potential as a building block for novel therapeutic agents, particularly in the realm of kinase inhibition. The proposed synthetic route provides a viable pathway to access this compound for further investigation. The detailed protocols for in vitro and cell-based assays offer a clear framework for evaluating its potential as a JAK inhibitor.

Future work should focus on the synthesis and biological evaluation of a library of derivatives based on this scaffold to establish a comprehensive structure-activity relationship (SAR). Modifications at other positions of the pyrrolopyridine ring could be explored to optimize potency, selectivity, and pharmacokinetic properties. The insights gained from such studies could pave the way for the development of new and effective treatments for a range of inflammatory and autoimmune disorders.

References

Application Notes & Protocols for the Functionalization of the Pyrrolo[2,3-c]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,3-c]pyridine Scaffold

The pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1] Its structure, which fuses an electron-rich pyrrole ring with an electron-deficient pyridine ring, imparts unique physicochemical properties that are conducive to binding with a variety of biological targets. This core is a key structural motif in numerous biologically active molecules, including potent inhibitors of kinases, which are crucial targets in oncology and inflammatory diseases.[2][3][4] For instance, derivatives of the related pyrrolopyridine core have been developed as inhibitors for FMS kinase, Janus kinase (JAK2), and tubulin polymerization, demonstrating their therapeutic potential.[2][5][6]

The strategic modification, or functionalization, of the pyrrolo[2,3-c]pyridine core is paramount for tuning its pharmacological profile—enhancing potency, improving selectivity, and optimizing pharmacokinetic properties. This guide provides an in-depth overview of key synthetic strategies for functionalizing this scaffold, with a focus on explaining the rationale behind methodological choices and providing detailed, field-proven protocols. We will explore cornerstone techniques like palladium-catalyzed cross-coupling, modern approaches such as direct C-H functionalization, and emerging photoredox methodologies.

dot graph "Pyrrolo_2_3_c_pyridine_Core" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [style=invis];

} . Caption: Structure and numbering of the pyrrolo[2,3-c]pyridine (6-azaindole) core.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry and the most robust methods for functionalizing the pyrrolo[2,3-c]pyridine core. These reactions enable the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance, typically starting from a halogenated azaindole precursor.[7][8]

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a premier method for introducing aryl, heteroaryl, or alkyl groups onto the pyrrolo[2,3-c]pyridine scaffold.[9][10]

Expertise & Experience: Causality Behind Experimental Choices

The success of a Suzuki-Miyaura coupling hinges on the precise combination of the palladium source, ligand, base, and solvent.

  • Palladium Source: While various Pd(0) and Pd(II) sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common, stable precatalysts that are reduced in situ to the active Pd(0) species.

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich monophosphine ligands like SPhos and XPhos are often superior for heteroaromatic substrates.[11] Their steric bulk promotes the reductive elimination step (the final, product-forming step), while their electron-donating nature facilitates the initial oxidative addition of the palladium catalyst to the aryl halide bond.[12]

  • Base: An aqueous base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is required.[10][11] The base activates the boronic acid component, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step. Cs₂CO₃ is often effective for challenging couplings due to its high solubility in organic solvents.

  • Chemoselectivity: In di-halogenated pyrrolopyridines, reaction selectivity can be an issue. For instance, in a 2-iodo-4-chloro-pyrrolopyridine, the oxidative addition of palladium occurs preferentially at the more reactive C-I bond, allowing for selective functionalization at the C-2 position.[13]

Detailed Protocol: C-2 Arylation of 4-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine

This protocol is adapted from methodologies reported for the selective functionalization of related pyrrolopyridine systems.[13]

  • Reaction Setup: To an oven-dried reaction vial, add 4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.03 equiv).

  • Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 or 1:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 1-4 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-4-chloro-1H-pyrrolo[2,3-c]pyridine.

Data Presentation: Suzuki-Miyaura Reaction Conditions

EntryHalide PositionArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
1C-2 (Iodo)Phenylboronic acidPd₂(dba)₃ (3)NoneK₂CO₃ (3)Dioxane/H₂O100High
2C-6 (Bromo)Arylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/EtOH6088 (diaryl)
3GeneralArylboronic acidPd(OAc)₂ (0.5)None-WEBRTGood[14]

Suzuki_Cycle

B. Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine.[15] It has largely replaced harsher classical methods and is indispensable for installing primary and secondary amines, anilines, and other nitrogen nucleophiles onto the pyrrolo[2,3-c]pyridine core.[13][16]

Expertise & Experience: Causality Behind Experimental Choices

  • Catalyst System (Ligand/Base): The success of this reaction is highly dependent on the synergy between the ligand and the base.[17]

    • Strong Bases (NaOt-Bu, KOt-Bu): Sodium tert-butoxide is a very strong, non-nucleophilic base that is highly effective for a wide range of couplings, often enabling lower catalyst loadings and faster reaction times.[16] However, its high basicity makes it incompatible with substrates bearing sensitive functional groups like esters or ketones.[17]

    • Weaker Bases (Cs₂CO₃, K₃PO₄): For sensitive substrates, weaker inorganic bases are preferred. While they offer excellent functional group tolerance, they may require higher temperatures, longer reaction times, or higher catalyst loadings.[17]

    • Ligands: As with Suzuki coupling, bulky, electron-rich phosphine ligands are essential. Ligands like RuPhos and XPhos are particularly effective for coupling with a wide range of amines, including challenging primary amines and anilines.[13][16] They accelerate the rate-limiting reductive elimination step.[12]

Detailed Protocol: C-4 Amination of a 4-Chloro-pyrrolo[2,3-c]pyridine Derivative

This protocol is based on established procedures for the amination of related chloro-azaindoles.[13][16]

  • Reaction Setup: In a glovebox or under a stream of argon, add the 4-chloro-pyrrolo[2,3-c]pyridine derivative (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and RuPhos ligand (0.10 equiv) to an oven-dried reaction vial.

  • Base Addition: Add sodium tert-butoxide (NaOt-Bu, 2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and, if not in a glovebox, purge with argon for 10 minutes.

  • Reagent Addition: In a separate vial, dissolve the secondary amine (1.2 equiv) in anhydrous toluene. Add this solution to the reaction vial via syringe.

  • Reaction: Heat the mixture to 100 °C and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Carefully quench with a saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination Systems

SubstrateAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Reference
4-Chloro-azaindoleSecondary AminePd(OAc)₂ (5)RuPhos (10)NaOt-Bu (2.0)Toluene100[16]
4-Chloro-azaindoleAnilinePd₂(dba)₃ (2)Xantphos (8)Cs₂CO₃ (1.4)Toluene100[16]
2-Iodo-pyrrolopyridineSecondary AmineRuPhos Pd G2 (10)-K₂CO₃ (2.2)t-AmylOH110[13]

Buchwald_Cycle

Section 2: Direct C-H Functionalization

Direct C-H functionalization is a powerful, modern strategy that avoids the need for pre-halogenation of the substrate, thus offering a more atom- and step-economical approach to synthesis.[8] This method involves the direct activation of a C-H bond by a transition metal catalyst, followed by coupling with a reaction partner.[18]

Expertise & Experience: Rationale and Challenges

  • Advantages: The primary advantage is synthetic efficiency. It eliminates the steps required for introducing and removing directing or activating groups, reducing waste and saving time.[19]

  • Regioselectivity: The key challenge in C-H activation is controlling which C-H bond reacts. In the pyrrolo[2,3-c]pyridine core, there are multiple C-H bonds on both the pyrrole and pyridine rings. Selectivity is often governed by:

    • Acidity/Electronics: The C-2 position on the pyrrole ring is often the most electron-rich and can be preferentially functionalized under certain conditions.

    • Steric Hindrance: Bulky catalysts or substrates can direct functionalization to less hindered positions.

    • Directing Groups: While often undesirable to add, a directing group can be temporarily installed to chelate to the metal center and direct activation to a specific ortho-position.

  • Catalyst Choice: Rhodium and Palladium are common catalysts for these transformations.[5][18] The development of a Pd-catalyzed C-H functionalization was a key step in the commercial synthesis of the JAK2 inhibitor BMS-911543, highlighting its industrial applicability.[5]

Representative Experimental Setup: Pd-Catalyzed C-H Arylation

While protocols are highly substrate-dependent, a general workflow can be described.

  • Reagents: The pyrrolo[2,3-c]pyridine substrate (1.0 equiv), aryl halide coupling partner (1.5-3.0 equiv), catalyst (e.g., Pd(OAc)₂, 5-10 mol%), ligand (if required), and a base or acid additive are combined.

  • Solvent: High-boiling point, polar aprotic solvents like DMA, NMP, or an acid like TFA can be used.

  • Atmosphere: The reaction is typically performed under an inert atmosphere (Argon or Nitrogen).

  • Temperature: C-H activation reactions often require elevated temperatures (100-150 °C) to overcome the high activation energy of breaking the C-H bond.

  • Monitoring & Workup: The reaction is monitored by LC-MS. Workup and purification follow standard procedures similar to those for cross-coupling reactions.

CH_Activation_Workflow

Section 3: Emerging Methodologies: Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling unique transformations under exceptionally mild conditions.[20] This approach uses a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates from precursors that are often unreactive under thermal conditions.[21][22]

Expertise & Experience: A New Frontier in Functionalization

  • Mechanism: In a typical cycle, a photocatalyst (e.g., [Ru(bpy)₃]²⁺ or an organic dye) is excited by visible light. The excited-state catalyst can then either oxidize or reduce a substrate to form a radical ion. This radical can then undergo further reactions, such as addition to the pyrrolopyridine core or coupling with another species.

  • Unique Reactivity: Photoredox catalysis allows for the generation of carbon-centered radicals from unactivated alkyl halides, which can then be used to functionalize heterocycles.[22] This opens up avenues for alkylation and other additions that are difficult to achieve with traditional cross-coupling methods.

  • Mild Conditions: These reactions are often performed at room temperature, making them highly compatible with complex molecules and sensitive functional groups. The use of visible light as a traceless reagent is also a key advantage in green chemistry.[20]

  • Challenges: While powerful, this methodology can be sensitive to oxygen, and catalyst poisoning can occur. For instance, some studies have noted that the pyridine moiety of 7-azaindole can poison certain gold-based photocatalysts, preventing the reaction.

Conceptual Protocol: Photoredox-Mediated Functionalization

  • Reaction Setup: To a Schlenk tube or vial equipped with a stir bar, add the pyrrolo[2,3-c]pyridine substrate (1.0 equiv), the radical precursor (e.g., an alkyl bromide, 1.5 equiv), and the photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%).

  • Solvent and Degassing: Add a suitable solvent (e.g., DMF, MeCN, or DMSO). Degas the solution thoroughly by subjecting it to several freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes.

  • Initiation: Place the reaction vessel in front of a light source (e.g., a blue LED lamp or a compact fluorescent lamp) and stir vigorously at room temperature.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once complete, the workup typically involves standard extraction and purification by column chromatography.

Photoredox_Cycle

Conclusion

The functionalization of the pyrrolo[2,3-c]pyridine core is a dynamic and evolving field, crucial for the advancement of drug discovery. Robust and predictable palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations remain the workhorse methods for constructing C-C and C-N bonds, respectively. Concurrently, the development of direct C-H functionalization offers a more streamlined and sustainable approach, reducing synthetic steps and waste. Looking forward, emerging technologies such as photoredox catalysis promise to unlock novel chemical space by enabling reactions under exceptionally mild conditions. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to strategically modify this vital scaffold, paving the way for the next generation of innovative therapeutics.

References

Application Notes & Protocols: In Vitro Profiling of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,3-c]pyridine Scaffold as a Privileged Kinase Inhibitor Core

The 7-azaindole, or pyrrolo[2,3-b]pyridine, scaffold and its related isomers, such as the 1H-pyrrolo[2,3-c]pyridine core, are recognized as "privileged structures" in medicinal chemistry. This designation stems from their ability to bind to multiple biological targets with high affinity. Specifically, these heterocyclic systems are prominent in the design of protein kinase inhibitors, forming the core of numerous clinical candidates and approved drugs.[1][2] Their structure mimics the purine core of ATP, enabling them to act as competitive inhibitors in the highly conserved ATP-binding pocket of kinases. The 7-methoxy substitution can further enhance binding affinity and modulate pharmacokinetic properties.

The development of novel kinase inhibitors is a cornerstone of modern oncology and immunology research.[3][4] Kinases are a large family of enzymes that regulate the majority of cellular signaling pathways, and their dysregulation is a hallmark of many diseases.[5][6] Therefore, the precise characterization of new chemical entities, such as derivatives of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine, is critical.

This guide provides a comprehensive, field-proven framework for the in vitro characterization of this compound class. It is designed for drug discovery researchers and scientists to establish a robust data package, moving from initial biochemical potency to cellular target engagement and downstream pathway effects. We will detail three critical assays in a logical screening cascade:

  • Biochemical Kinase Inhibition Assay (ADP-Glo™): To determine direct enzyme inhibition and calculate IC50 values.

  • Cellular Target Engagement Assay (NanoBRET™): To confirm the compound binds to its intended kinase target in a live-cell environment.

  • Downstream Signaling Analysis (Western Blot): To verify that target engagement translates into a functional modulation of the relevant cellular pathway.

This multi-assay approach ensures a high degree of confidence in the compound's mechanism of action before advancing to more complex biological systems.

Workflow for In Vitro Characterization

A systematic approach is essential for validating a novel kinase inhibitor. The following workflow ensures that each step builds upon the last, from confirming biochemical potency to verifying on-target effects in a physiological context.

G cluster_0 Step 1: Biochemical Potency cluster_1 Step 2: Cellular Target Engagement cluster_2 Step 3: Functional Cellular Effect a Primary Screening: ADP-Glo™ Kinase Assay b Determine IC50 values against purified kinase a->b Quantifies ADP production c Confirmation in Live Cells: NanoBRET™ TE Assay b->c Proceed if potent (e.g., IC50 < 1µM) d Measure compound binding to Nluc-tagged kinase c->d Detects proximity via BRET e Pathway Modulation: Western Blot Analysis d->e Proceed if cellular binding is confirmed f Assess phosphorylation of downstream substrate e->f Measures protein levels g Validated Hit Compound f->g Correlates all data for Mechanism of Action G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IFNR IFN-α Receptor TYK2 TYK2 IFNR->TYK2 activates pTYK2 p-TYK2 TYK2->pTYK2 autophosphorylates STAT STAT pSTAT p-STAT STAT->pSTAT pTYK2->STAT phosphorylates pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer dimerizes DNA Gene Transcription pSTAT_dimer->DNA translocates & regulates IFNa IFN-α IFNa->IFNR Inhibitor 7-Methoxy-1H- pyrrolo[2,3-c]pyridine Derivative Inhibitor->TYK2 INHIBITS

References

Harnessing the Potential of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine for the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents. This guide provides a comprehensive overview and detailed protocols for researchers engaged in the development of novel therapeutics based on the specific analog, 7-Methoxy-1H-pyrrolo[2,3-c]pyridine. By leveraging the extensive knowledge base of the broader azaindole class, we present a strategic framework for the synthesis, characterization, and biological evaluation of this promising compound and its derivatives. This document is intended for researchers, scientists, and drug development professionals, offering both foundational insights and actionable experimental methodologies to accelerate the discovery of next-generation therapies.

Introduction: The Promise of the Pyrrolo[2,3-c]pyridine Scaffold

The pyrrolo[2,3-c]pyridine core is a bioisostere of indole, and its isomeric parent, 7-azaindole (pyrrolo[2,3-b]pyridine), is a well-established pharmacophore in numerous kinase inhibitors. The strategic placement of a nitrogen atom in the pyridine ring enhances the scaffold's ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of kinases. This, in turn, can lead to potent and selective inhibition of these key signaling proteins, which are often dysregulated in diseases such as cancer, inflammation, and neurodegenerative disorders.

The introduction of a methoxy group at the 7-position of the pyrrolo[2,3-c]pyridine core is anticipated to modulate the compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability. Furthermore, this substituent can influence the compound's binding affinity and selectivity for its biological targets. While direct literature on the biological activities of this compound is emerging, the extensive research on related azaindole derivatives provides a strong rationale for its investigation as a potential therapeutic agent.

PART 1: Synthesis and Characterization of this compound and Derivatives

A robust and flexible synthetic strategy is paramount for exploring the therapeutic potential of this compound. Several established methods for the synthesis of the 6-azaindole core can be adapted for this purpose.

Proposed Synthetic Pathway: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing indole and azaindole scaffolds.[1][2][3][4] This approach involves the acid-catalyzed reaction of a substituted hydrazine with an aldehyde or ketone. For the synthesis of this compound, a plausible route would start from a commercially available methoxy-substituted aminopyridine.

Experimental Protocol: Synthesis of this compound via Fischer Indole Synthesis

Materials:

  • 2-Amino-4-methoxypyridine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Stannous chloride (SnCl₂)

  • Acetaldehyde

  • Polyphosphoric acid (PPA) or another suitable acid catalyst

  • Appropriate organic solvents (e.g., ethanol, toluene)

  • Standard laboratory glassware and equipment

Step-by-Step Procedure:

  • Diazotization of 2-Amino-4-methoxypyridine:

    • Dissolve 2-amino-4-methoxypyridine in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Reduction to the Hydrazine:

    • To the cold diazonium salt solution, add a solution of stannous chloride in concentrated hydrochloric acid dropwise, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Basify the reaction mixture with a strong base (e.g., NaOH) to precipitate the hydrazine.

    • Extract the hydrazine into a suitable organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Fischer Indole Cyclization:

    • Combine the synthesized (4-methoxypyridin-2-yl)hydrazine with acetaldehyde in a suitable solvent such as ethanol.

    • Heat the mixture to form the corresponding hydrazone.

    • Isolate the hydrazone and add it to a strong acid catalyst like polyphosphoric acid.

    • Heat the mixture to a high temperature (typically >150 °C) to induce the[3][3]-sigmatropic rearrangement and subsequent cyclization.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and carefully quench with ice-water.

    • Neutralize with a base and extract the product into an organic solvent.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Further Functionalization

The synthesized this compound can serve as a versatile intermediate for the creation of a library of novel derivatives. The pyrrole and pyridine rings offer multiple sites for functionalization through various organic reactions, including:

  • N-Alkylation/Arylation of the Pyrrole Nitrogen: To introduce substituents that can modulate solubility and cell permeability.

  • Halogenation of the Pyrrole or Pyridine Ring: Followed by cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl or heteroaryl groups.[5]

  • Vilsmeier-Haack Formylation: To introduce a formyl group, which can be further modified.

PART 2: Biological Evaluation of this compound Derivatives

Based on the known activities of the broader azaindole class, a primary focus for the biological evaluation of this compound derivatives should be their potential as kinase inhibitors.

Biochemical Assays: Kinase Inhibition Profiling

A panel of kinases implicated in relevant disease areas (e.g., oncology, inflammation) should be selected for initial screening. Several robust and high-throughput assay formats are available.

Protocol: ADP-Glo™ Kinase Assay

This luminescent assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant kinase of interest

  • Substrate for the kinase (peptide or protein)

  • ATP

  • This compound derivative (test compound)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well microplates

  • Plate reader capable of measuring luminescence

Step-by-Step Procedure:

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is correlated with the amount of ADP produced and thus the kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Assay

This FRET-based assay is another common method for measuring kinase activity.

Materials:

  • Kinase of interest

  • Biotinylated substrate

  • ATP

  • Test compound

  • HTRF® detection reagents (e.g., europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665)

  • 384-well low-volume microplates

  • HTRF®-compatible plate reader

Step-by-Step Procedure:

  • Kinase Reaction:

    • Perform the kinase reaction in the presence of the test compound.

    • Initiate the reaction with ATP and incubate.

  • Detection:

    • Stop the reaction by adding a detection buffer containing the HTRF® antibody pair.

    • Incubate to allow for binding.

  • FRET Measurement:

    • Measure the time-resolved fluorescence signal. A high signal indicates kinase activity, which is reduced in the presence of an effective inhibitor.

    • Calculate IC₅₀ values as described above.

Cellular Assays: Assessing Therapeutic Potential in a Biological Context

Once promising hits are identified in biochemical assays, their effects on cellular processes should be evaluated.

Protocol: Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).

Further Cellular Assays

To elucidate the mechanism of action, a range of secondary cellular assays can be employed:

  • Cell Cycle Analysis: Using flow cytometry with propidium iodide staining to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).[3]

  • Apoptosis Assays: Detecting markers of programmed cell death, such as Annexin V staining or caspase activation, by flow cytometry or western blotting.

  • Western Blot Analysis: To investigate the phosphorylation status of the target kinase and downstream signaling proteins.

  • Wound Healing/Migration Assays: To assess the compound's ability to inhibit cancer cell migration and invasion.[6]

PART 3: In Vivo Evaluation and Future Directions

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

In Vivo Models
  • Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice. The effect of the test compound on tumor growth is then monitored.

  • Patient-Derived Xenograft (PDX) Models: Tumors from human patients are implanted into mice, providing a more clinically relevant model.

  • Models for Other Diseases: Depending on the identified kinase target, models for inflammatory diseases (e.g., collagen-induced arthritis) or neurodegenerative disorders could be employed.

Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutics. A systematic approach involving iterative cycles of chemical synthesis, biological evaluation, and structure-activity relationship (SAR) studies will be crucial for optimizing the potency, selectivity, and drug-like properties of this compound class. Advanced techniques such as computational modeling and structure-based drug design can further guide the optimization process.

Visualization of Key Concepts

General Kinase Inhibition Workflow

G cluster_0 Compound Library Generation cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 Preclinical Development Synthesis Synthesis of 7-Methoxy-1H- pyrrolo[2,3-c]pyridine Derivatives Biochemical Biochemical Assays (e.g., ADP-Glo, HTRF) Synthesis->Biochemical Screening Cellular Cellular Assays (e.g., MTT, Cell Cycle) Biochemical->Cellular Hit Validation SAR Structure-Activity Relationship (SAR) Studies Cellular->SAR Identify Leads SAR->Synthesis Iterative Design InVivo In Vivo Efficacy (Xenograft Models) SAR->InVivo Select Candidate Tox Toxicology and Pharmacokinetics InVivo->Tox Safety Assessment

Caption: A streamlined workflow for the discovery and development of kinase inhibitors.

Mechanism of Action: Kinase Inhibition

G ATP ATP Kinase Kinase Active Site ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation BlockedResponse Blocked Cellular Response Kinase->BlockedResponse Substrate Substrate Protein Substrate->Kinase CellularResponse Downstream Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Inhibitor This compound Derivative Inhibitor->Kinase Binds to ATP pocket

Caption: Competitive inhibition of a kinase by a this compound derivative.

References

Application Notes & Protocols: 7-Methoxy-1H-pyrrolo[2,3-c]pyridine in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of the 7-Azaindole Scaffold in Neuroscience

The landscape of drug discovery for neurological disorders is in constant evolution, with a pressing need for novel chemical scaffolds that can be tailored to modulate disease-relevant biological targets. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is one such privileged structure that has garnered significant attention in medicinal chemistry.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a versatile starting point for the development of potent and selective inhibitors for a range of therapeutic targets, including protein kinases.[1][3] This document focuses on a specific derivative, 7-Methoxy-1H-pyrrolo[2,3-c]pyridine, and explores its potential applications in neurological disorder research, particularly in the context of Alzheimer's disease. While direct research on this specific methoxy-substituted isomer is nascent, the broader family of azaindoles provides a strong rationale for its investigation as a valuable building block in the synthesis of novel neurotherapeutics.[3][4][5]

The Rationale for Targeting PIM Kinases in Alzheimer's Disease

Alzheimer's disease (AD) is a devastating neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles.[6][7] A growing body of evidence implicates the dysregulation of cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, in the pathogenesis of AD.[6][8] The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates protein synthesis and degradation, and its overactivation is consistently observed in postmortem brains of AD patients.[6][7]

One of the key regulators of mTOR activity is the proto-oncogene PIM1, a serine/threonine kinase.[6][7] PIM1 phosphorylates PRAS40, which in turn leads to the activation of the mTORC1 complex.[6] Pharmacological inhibition of PIM1 has been shown to prevent Aβ-induced mTOR hyperactivity, restore cognitive function, and enhance proteasome function in preclinical models of AD.[6][7] This positions PIM1 as a compelling therapeutic target for the development of novel AD treatments. Small-molecule inhibitors of PIM kinases are actively being investigated as potential therapeutics to mitigate AD neuropathology.[6][7][9]

The 7-azaindole scaffold is a promising starting point for the design of PIM kinase inhibitors. Its structural features allow for the necessary interactions within the ATP-binding pocket of the kinase. The strategic placement of a methoxy group, as in this compound, can influence the compound's solubility, metabolic stability, and binding affinity, making it an attractive candidate for further chemical exploration.

Signaling Pathway: PIM1 Kinase and mTORC1 Activation in Alzheimer's Disease

PIM1_mTOR_Pathway ABeta Amyloid-Beta (Aβ) Accumulation PIM1 PIM1 Kinase ABeta->PIM1 Upregulates PRAS40 PRAS40 PIM1->PRAS40 Phosphorylates mTORC1 mTORC1 Complex PRAS40->mTORC1 Activates Neurodegeneration Neurodegeneration & Cognitive Decline mTORC1->Neurodegeneration Promotes 7_methoxy This compound -based Inhibitors 7_methoxy->PIM1 Inhibits

Caption: PIM1 kinase-mediated activation of the mTORC1 pathway in Alzheimer's disease and the inhibitory potential of this compound-based compounds.

Experimental Protocols

The following protocols provide a framework for the initial assessment of novel compounds derived from this compound as potential PIM1 kinase inhibitors for Alzheimer's disease research.

Protocol 1: In Vitro PIM1 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PIM1 kinase.

Materials:

  • Recombinant human PIM1 kinase

  • Fluorescently labeled PIM1 substrate peptide

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • Positive control (known PIM1 inhibitor, e.g., SGI-1776)[10]

  • 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization or similar detection method

Procedure:

  • Prepare a serial dilution of the test compounds and the positive control in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the test compounds or controls to the appropriate wells.

  • Add the PIM1 kinase to all wells except the negative control wells.

  • Add the fluorescently labeled substrate peptide to all wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Read the fluorescence signal on a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Data Presentation:

Compound IDPIM1 IC50 (nM)PIM2 IC50 (nM)PIM3 IC50 (nM)
Lead Compound 1 Experimental ValueExperimental ValueExperimental Value
Lead Compound 2 Experimental ValueExperimental ValueExperimental Value
SGI-1776 (Control) 736369

Note: The IC50 values for the control compound SGI-1776 are provided for reference.[10]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the lead compounds with PIM1 kinase in a cellular context.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Antibodies against PIM1 and a loading control (e.g., GAPDH)

  • Western blot reagents and equipment

Procedure:

  • Culture SH-SY5Y cells to 80-90% confluency.

  • Treat the cells with the test compound or vehicle (DMSO) for a specified time.

  • Harvest and resuspend the cells in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lyse the cells by freeze-thawing.

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the soluble fraction by Western blotting using an anti-PIM1 antibody.

  • Quantify the band intensities and plot the fraction of soluble PIM1 as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement.

Protocol 3: Assessment of Downstream Signaling in a Cellular Model of Aβ Toxicity

Objective: To evaluate the effect of lead compounds on PIM1-mediated downstream signaling in a cellular model relevant to Alzheimer's disease.

Materials:

  • SH-SY5Y cells

  • Oligomeric Aβ42 peptides

  • Test compounds

  • Antibodies against p-PRAS40, total PRAS40, p-mTOR, total mTOR, and a loading control

  • Western blot reagents and equipment

Procedure:

  • Pre-treat SH-SY5Y cells with the test compound or vehicle for 1-2 hours.

  • Expose the cells to oligomeric Aβ42 peptides to induce mTOR hyperactivity.[6][7]

  • After the incubation period, lyse the cells and collect the protein extracts.

  • Perform Western blotting to detect the levels of phosphorylated and total PRAS40 and mTOR.

  • Quantify the band intensities and determine the ratio of phosphorylated to total protein. A reduction in the phosphorylation of PRAS40 and mTOR in the presence of the test compound would indicate inhibition of the PIM1 signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cellular Target Engagement cluster_2 Functional Cellular Assay cluster_3 Lead Optimization Protocol1 Protocol 1: PIM1 Kinase Inhibition Assay (IC50 Determination) Protocol2 Protocol 2: Cellular Thermal Shift Assay (CETSA) (Confirming PIM1 Binding) Protocol1->Protocol2 Identified Hits Protocol3 Protocol 3: Downstream Signaling in Aβ-treated Cells (p-PRAS40 & p-mTOR levels) Protocol2->Protocol3 Confirmed Binders Lead_Opt Structure-Activity Relationship (SAR) & ADME Profiling Protocol3->Lead_Opt Active Compounds

Caption: A streamlined workflow for the identification and initial characterization of this compound derivatives as PIM1 inhibitors.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics for neurological disorders. The established role of the broader 7-azaindole class as a versatile template for kinase inhibitors, combined with the strong rationale for targeting PIM1 kinase in Alzheimer's disease, provides a solid foundation for initiating drug discovery programs based on this molecule. The protocols outlined in this document offer a starting point for the systematic evaluation of derivatives of this compound. Future research should focus on synthesizing a library of analogues to establish a clear structure-activity relationship, optimizing for potency, selectivity, and pharmacokinetic properties, and ultimately validating the therapeutic potential of lead compounds in in vivo models of Alzheimer's disease.

References

Application Notes & Protocols: Formulation of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine for Biological Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine, a member of the biologically active azaindole class of heterocyclic compounds. Pyrrolopyridine scaffolds are of significant interest in drug discovery, often investigated as kinase inhibitors for therapeutic areas such as oncology.[1] A primary obstacle in the preclinical evaluation of such novel chemical entities (NCEs) is their characteristically poor aqueous solubility, which complicates both in vitro and in vivo studies and can lead to inaccurate or misleading biological data.[2][3] This guide outlines a systematic approach, beginning with essential pre-formulation characterization, followed by detailed protocols for developing stable and effective formulations for cell-based assays and animal studies. We emphasize the rationale behind vehicle selection and provide methods for critical quality control to ensure formulation integrity.

Introduction: The Formulation Challenge

The pyrrolopyridine nucleus is a key pharmacophore that mimics the purine ring of ATP, enabling compounds like this compound to act as competitive inhibitors at the ATP-binding site of various kinases.[1] The successful preclinical development of these promising compounds is critically dependent on overcoming formulation hurdles.[2][4] Poorly soluble compounds, when improperly formulated, can lead to low bioavailability, high inter-animal variability, and precipitation in assays, ultimately masking the true efficacy and toxicity profile of the molecule.[5]

The objective of this guide is to provide researchers with a logical workflow and robust protocols to develop appropriate formulations, thereby enabling reliable and reproducible biological data acquisition. The strategies discussed are designed to be adaptable based on the specific physicochemical properties of the compound and the requirements of the biological study.

Pre-formulation Characterization: The Foundation of Rational Design

Before any formulation work begins, a thorough characterization of the active pharmaceutical ingredient (API) is essential.[4][6][7] This pre-formulation data informs every subsequent decision in the formulation development process.

Physicochemical Properties

A summary of known and experimentally determined properties for this compound is presented below.

PropertyValueMethod / SourceSignificance
Molecular Formula C₈H₈N₂O-Foundational for all calculations.
Molecular Weight 148.16 g/mol [8]Used for preparing solutions of specific molarity.
Appearance White to off-white solidVisual InspectionA change in color or appearance can indicate degradation.
Melting Point 110-114 °C[8]Provides an indication of purity and solid-state stability.
Aqueous Solubility Poor (Predicted)Shake-Flask MethodThe most critical parameter for determining formulation strategy.
pKa ~13.22 (Predicted)[9]Helps predict ionization state and pH-dependent solubility.
LogP (Predicted)HPLC/CalculationIndicates lipophilicity and potential for membrane permeability.
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining equilibrium solubility. This value dictates whether a simple solution is feasible or if more complex solubilization techniques are required.

Methodology:

  • Add an excess amount of this compound powder to a glass vial containing a known volume of purified water (or buffer of relevant pH, e.g., PBS pH 7.4).

  • Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Express solubility in mg/mL or µg/mL.

Formulation Strategies for In Vitro Biological Studies

For most in vitro cell-based assays, the compound is first dissolved in a non-aqueous, water-miscible solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

Protocol 2: Preparation of a DMSO Stock Solution

Rationale: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. Preparing a concentrated stock (e.g., 10-50 mM) allows for minimal addition of the organic solvent to the aqueous cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity.

Methodology:

  • Accurately weigh the required amount of this compound into a sterile, amber glass vial.

  • Add the calculated volume of anhydrous, cell-culture grade DMSO to achieve the target concentration (e.g., 20 mM).

  • Vortex and/or sonicate the vial gently at room temperature until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Scientist's Note: When preparing working dilutions in aqueous cell culture media, add the DMSO stock dropwise to the vortexing media. Never add aqueous media directly to the DMSO stock, as this will likely cause immediate precipitation. The final DMSO concentration in the assay should ideally be ≤0.5% (v/v) to avoid impacting cellular function.

Formulation Strategies for In Vivo Preclinical Studies

The choice of an in vivo formulation is governed by the route of administration, the required dose, and the compound's physicochemical properties.[2][10] A decision-making workflow is presented below to guide vehicle selection.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: API Powder solubility Determine Aqueous Solubility (pH 7.4) start->solubility decision1 Solubility > Required Dose? solubility->decision1 route Select Route of Administration decision1->route No simple_solution Simple Aqueous Solution (Saline or PBS with pH adjustment) decision1->simple_solution Yes iv_form IV Formulation route->iv_form Intravenous oral_form Oral Formulation route->oral_form Oral cosolvent Co-solvent System (e.g., PEG400/EtOH) iv_form->cosolvent cyclodextrin Cyclodextrin Solution (e.g., HP-β-CD) iv_form->cyclodextrin oral_form->cosolvent suspension Aqueous Suspension (e.g., Methylcellulose/Tween) oral_form->suspension lipid Lipid-Based System (e.g., SEDDS) oral_form->lipid

Figure 1: Decision workflow for selecting an appropriate in vivo formulation strategy.
Vehicle Compositions

Several common, well-tolerated vehicles can be used for preclinical studies. The selection depends on the required solubility enhancement and administration route.[11][12]

Vehicle TypeCompositionTypical RouteRationale & Considerations
Aqueous Suspension 0.5% (w/v) Methylcellulose + 0.1% (v/v) Tween 80 in WaterOral (p.o.)Simple to prepare for water-insoluble compounds. Particle size is critical for absorption. Not suitable for IV.
Co-solvent Solution 30% PEG 400 + 10% Ethanol + 60% Salinep.o., i.v.Solubilizes moderately non-polar compounds. Potential for drug precipitation upon dilution in the bloodstream (for i.v.). Must check for hemolysis and local tolerance.
Cyclodextrin Solution 20-40% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Waterp.o., i.v., s.c.Forms inclusion complexes to significantly increase aqueous solubility.[5][13] Generally safe and well-tolerated. Preferred for IV administration of poorly soluble compounds.
Protocol 3: Preparation of an Aqueous Suspension for Oral Gavage

Rationale: For high oral doses of very insoluble compounds, a suspension is often the most practical approach. Methylcellulose acts as a suspending agent to prevent settling, and Tween 80 acts as a wetting agent to ensure particles are dispersed rather than clumping together.[12]

Methodology:

  • Prepare the Vehicle: In a suitable container, add 0.5 g of methylcellulose to ~50 mL of hot water (~80°C) and stir until dispersed. Add cold water to bring the final volume to 100 mL and continue stirring at room temperature or 4°C until a clear, viscous solution forms. Add 0.1 mL of Tween 80 and mix thoroughly.

  • Weigh the API: Accurately weigh the required amount of this compound for the target dose concentration (e.g., 10 mg/mL).

  • Create a Paste: Place the API powder in a mortar. Add a small volume of the vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles.

  • Final Formulation: Gradually add the remaining vehicle to the mortar while stirring continuously. Transfer the final suspension to a calibrated container.

  • Homogenize: Use a homogenizer or sonicator to reduce particle size and ensure a uniform distribution. The suspension should be milky and free of large aggregates.

  • QC Check: Before dosing, stir the suspension well and visually inspect for homogeneity.

Protocol 4: Preparation of a Cyclodextrin-Based Solution for Intravenous Injection

Rationale: For intravenous administration, the drug must be fully dissolved to prevent embolism. HP-β-CD is a widely used excipient that encapsulates hydrophobic drug molecules in its non-polar cavity, while its hydrophilic exterior renders the complex water-soluble.[5][13]

Methodology:

  • Prepare the Vehicle: Weigh the required amount of HP-β-CD (e.g., 30 g) and dissolve it in water or saline for injection to a final volume of 100 mL. Gentle warming and stirring can aid dissolution. Allow the solution to cool to room temperature.

  • Weigh the API: Accurately weigh the required amount of this compound.

  • Complexation: Add the API powder directly to the HP-β-CD solution.

  • Solubilize: Vigorously stir or sonicate the mixture at room temperature. The process may take several hours. The endpoint is a completely clear, particle-free solution.

  • Sterilization: Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.

  • QC Check: Visually inspect the final solution for clarity and absence of particles. The pH and osmolality should be measured to ensure they are within a physiologically acceptable range for injection.

Formulation Quality Control & Stability

A prepared formulation is only useful if it is stable for the duration of the experiment.[2][7] Basic quality control should always be performed.

G cluster_0 api API Powder (this compound) vehicle Vehicle Selection & Preparation api->vehicle formulation Formulation (e.g., Sonication, Stirring) vehicle->formulation qc Quality Control - Visual Check - pH/Osmolality - HPLC Analysis formulation->qc dosing Dosing (In Vitro / In Vivo) qc->dosing

Figure 2: General experimental workflow from API to dosing.

Key QC Tests:

  • Visual Inspection: Check for clarity (solutions) or uniformity (suspensions) before each use. Any signs of precipitation, crystallization, or phase separation indicate the formulation is unstable.

  • Chemical Stability: For extended studies, re-analyze the concentration of the API in the formulation over time using HPLC. This confirms the compound is not degrading in the vehicle. It is recommended to prepare fresh formulations whenever possible.[10]

  • pH and Osmolality: For parenteral formulations (i.v., i.p., s.c.), measure the pH and osmolality to ensure they are close to physiological levels (pH ~7.4, Osmolality ~290 mOsm/kg) to minimize irritation at the injection site.

Conclusion

The successful biological evaluation of this compound hinges on the development of a rational and well-characterized formulation. By conducting thorough pre-formulation studies and selecting a vehicle appropriate for the compound's properties and the intended biological system, researchers can generate reliable and reproducible data. The protocols provided herein offer robust starting points for creating simple suspensions, co-solvent systems, and cyclodextrin-based solutions. All formulations must be subjected to quality control checks to ensure their physical and chemical integrity prior to use in pivotal biological studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic scaffold in medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, troubleshoot common issues, and optimize reaction yields. The 7-azaindole core is a privileged structure in numerous clinically approved drugs, valued for its ability to enhance solubility and bioavailability as a bioisostere of indole.[1] This document provides in-depth, experience-driven advice to ensure successful and reproducible outcomes in your laboratory.

I. Overview of Synthetic Strategies

The synthesis of 7-azaindole derivatives, including this compound, can be approached through several modern synthetic methodologies. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability. Key strategies include:

  • Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Sonogashira, Suzuki, and Buchwald-Hartwig aminations are powerful tools for constructing the azaindole core.[2][3][4] These reactions typically involve the coupling of a substituted pyridine with a suitable partner to form the pyrrole ring.

  • Fischer Indole Synthesis (Azaindolization): A classic method that can be adapted for azaindoles, though it often faces challenges with pyridylhydrazines, requiring harsh thermal conditions or specific substituents to proceed efficiently.[5][6]

  • Domino and One-Pot Reactions: Modern approaches focus on efficiency, combining multiple steps into a single operation to reduce workup and purification efforts, leading to higher overall yields.[1][7][8]

This guide will focus on troubleshooting issues commonly encountered during syntheses involving palladium-catalyzed cross-coupling reactions, as they offer high flexibility and functional group tolerance.

II. Troubleshooting Guide & FAQs

This section addresses specific problems that researchers may encounter during the synthesis of this compound and its precursors.

FAQ 1: Low or No Yield in Sonogashira Coupling

Question: I am attempting a Sonogashira coupling between a halo-aminopyridine and an alkyne to build the 7-azaindole backbone, but I am observing very low to no product formation. What are the likely causes and how can I fix it?

Answer: The Sonogashira reaction is a cornerstone for C-C bond formation in azaindole synthesis but is sensitive to several factors.[4] Low yields often stem from catalyst deactivation, improper reaction conditions, or issues with the starting materials.

Causality and Troubleshooting Steps:

  • Catalyst System Integrity:

    • Palladium Source: Ensure the palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is of high quality. Older catalysts can exhibit reduced activity. Consider using a freshly opened bottle or a pre-catalyst.

    • Copper Co-catalyst: The presence of a copper(I) salt (e.g., CuI) is crucial for the catalytic cycle.[9] Ensure it is added and is not oxidized. The reaction should be run under an inert atmosphere (Argon or Nitrogen) to prevent oxidative coupling of the alkyne (Glaser coupling).

    • Ligand Choice: The phosphine ligands are susceptible to oxidation. If using a palladium source without integrated ligands, ensure the ligands are fresh and handled under inert conditions.

  • Reaction Conditions:

    • Base: The choice of base is critical. Tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used to scavenge the HX produced.[9] Ensure the base is dry and of sufficient quantity (typically 2-3 equivalents).

    • Solvent: Solvents like DMF, THF, or acetonitrile must be anhydrous. The presence of water can interfere with the catalytic cycle.

    • Temperature: While many Sonogashira couplings proceed at room temperature, some substrates require heating.[3] If no reaction is observed, gradually increase the temperature to 50-80 °C. Microwave heating can also dramatically accelerate this reaction.[2][9]

  • Starting Material Quality:

    • Halopyridine Reactivity: The reactivity of the halopyridine follows the order I > Br > Cl. If you are using a chloropyridine, the reaction will likely require a more active catalyst system (e.g., using specialized phosphine ligands) and higher temperatures.

    • Alkyne Purity: Ensure the terminal alkyne is pure and free of contaminants that could poison the catalyst.

Experimental Protocol: Optimized Sonogashira Coupling

Here is a robust, step-by-step protocol for the coupling of a 2-amino-3-iodopyridine derivative with a terminal alkyne.

ParameterRecommended Condition
Starting Materials 2-Amino-3-iodopyridine (1 eq), Terminal Alkyne (1.2 eq)
Catalyst Pd(PPh₃)₄ (5 mol%)
Co-catalyst CuI (10 mol%)
Base Et₃N (3 eq)
Solvent Anhydrous DMF
Temperature Room Temperature to 60 °C
Atmosphere Argon or Nitrogen
FAQ 2: Difficulty with the Final Cyclization Step

Question: After a successful Sonogashira coupling, my intramolecular cyclization to form the pyrrole ring is failing or giving a complex mixture of products. What is causing this and how can I promote clean cyclization?

Answer: The final ring-closure is a critical step that can be influenced by the choice of catalyst, base, and reaction conditions. Side reactions, such as dimerization or decomposition, can compete with the desired cyclization.

Causality and Troubleshooting Steps:

  • Cyclization Conditions:

    • Base-Mediated Cyclization: Strong bases like KOt-Bu or NaH are often required to deprotonate the amine, initiating the nucleophilic attack on the alkyne.[9] Ensure the base is fresh and added under strictly anhydrous conditions.

    • Acid-Catalyzed Cyclization: In some cases, particularly with certain substitution patterns, an acid catalyst is more effective. Trifluoroacetic acid (TFA) with trifluoroacetic anhydride (TFAA) in acetonitrile has been shown to promote cyclization effectively.[3][10] This approach can prevent side reactions associated with strong bases.

    • Metal-Catalyzed Cyclization: Copper or silver catalysts can also facilitate the intramolecular cyclization of acetylenic amines.[2] This can be a milder alternative to strong bases or acids.

  • Substrate Effects:

    • Steric Hindrance: Bulky substituents near the reacting centers can impede cyclization. In such cases, higher temperatures or microwave irradiation may be necessary to overcome the activation barrier.

    • Electronic Effects: Electron-withdrawing groups on the pyridine ring can make the amino group less nucleophilic, slowing down the cyclization. A stronger base may be required in these instances.

Workflow Diagram: Troubleshooting Cyclization Failure

G start Low Yield in Cyclization Step check_conditions Review Reaction Conditions start->check_conditions check_base Is the base strong enough and fresh? (e.g., KOtBu, NaH) check_conditions->check_base If using base check_acid Have you tried acid catalysis? (e.g., TFA/TFAA) check_conditions->check_acid If base fails check_metal Consider metal-catalyzed cyclization (e.g., CuI, AgOTf) check_conditions->check_metal Alternative check_temp Are temperature/time optimal? check_conditions->check_temp check_purity Verify Purity of Intermediate check_base->check_purity If yes check_acid->check_purity If tried check_metal->check_purity If tried increase_temp Increase Temperature or use Microwave check_temp->increase_temp If no success Successful Cyclization increase_temp->success purify Re-purify Sonogashira Product check_purity->purify If impure check_purity->success If pure purify->success

Caption: Troubleshooting workflow for failed cyclization.

FAQ 3: Poor Regioselectivity in Fischer Azaindolization

Question: I am using a Fischer indole synthesis approach with a substituted pyridylhydrazine, but I am getting a mixture of regioisomers or significant side products. How can I improve the regioselectivity?

Answer: The Fischer azaindolization is notoriously challenging due to the electronic nature of the pyridine ring, which can disfavor the key[11][11]-sigmatropic rearrangement.[5] Protonation of the pyridine nitrogen can create an unfavorable equilibrium, hindering the reaction.[5]

Causality and Troubleshooting Steps:

  • Acid Catalyst Choice:

    • The choice of acid is paramount. While Brønsted acids (HCl, H₂SO₄) are traditional, they can lead to extensive degradation.[12] Lewis acids like ZnCl₂ or BF₃·OEt₂ often provide better results by coordinating to the hydrazine and facilitating the rearrangement without overly strong protonation of the pyridine ring.

    • Polyphosphoric acid (PPA) is often effective but requires high temperatures, which can be detrimental to sensitive functional groups.

  • Substituent Effects:

    • Electron-donating groups on the pyridine ring can help to facilitate the reaction. Conversely, electron-withdrawing groups make the reaction more difficult.[5]

    • Substituents on the hydrazine itself can also direct the regioselectivity. Computational studies have shown that the stability of intermediates plays a key role.[13]

  • Reaction Conditions:

    • Temperature Control: This reaction is often run at high temperatures (160 °C or higher).[6] Careful optimization is required to find a balance between promoting the desired reaction and minimizing decomposition.

    • Solvent: High-boiling point solvents like toluene, xylene, or Dowtherm A are often used. The choice of solvent can influence the reaction outcome.

Logical Relationship Diagram: Factors in Fischer Azaindolization

G main Fischer Azaindolization Yield & Selectivity acid Acid Catalyst Brønsted (HCl, H₂SO₄) Lewis (ZnCl₂, BF₃) Polyphosphoric Acid main->acid temp Reaction Temperature Moderate (80-110°C) High (160°C+) main->temp substituents Substituent Effects Pyridine Ring (EDG/EWG) Hydrazine Moiety main->substituents equilibrium Unfavorable Protonation Equilibrium acid->equilibrium influences rearrangement [3,3]-Sigmatropic Rearrangement temp->rearrangement promotes side_reactions Side Reactions / Decomposition temp->side_reactions promotes substituents->equilibrium influences equilibrium->rearrangement hinders rearrangement->main determines side_reactions->main reduces

Caption: Key factors influencing Fischer azaindolization.

IV. Purification Strategies

Question: My reaction seems to have worked based on TLC and LC-MS, but I am struggling to purify the final this compound product. It seems to be unstable on silica gel.

Answer: Azaindoles, particularly those with unprotected N-H groups, can be challenging to purify via standard silica gel chromatography. The pyridine nitrogen and the pyrrole N-H can interact strongly with the acidic silica surface, leading to peak tailing, low recovery, or even decomposition.

Recommended Purification Protocols:

  • Neutralize Silica Gel:

    • Pre-treat the silica gel by preparing a slurry in your chosen eluent containing 1-2% triethylamine or ammonia in methanol. This neutralizes the acidic sites on the silica surface, minimizing unwanted interactions.

  • Alternative Stationary Phases:

    • Alumina (Neutral or Basic): Alumina can be an excellent alternative for basic compounds like azaindoles.

    • Reverse-Phase Chromatography (C18): For highly polar or sensitive compounds, reverse-phase flash chromatography using a water/acetonitrile or water/methanol gradient is often very effective.

  • Crystallization:

    • If the product is a solid, crystallization is the preferred method for obtaining high-purity material. Screen various solvent systems (e.g., EtOAc/hexanes, DCM/methanol, ethanol/water) to find suitable conditions.

Purification Method Selection Table

IssueRecommended SolutionRationale
Peak Tailing on Silica Add 1-2% Et₃N to the eluent.Neutralizes acidic silica sites, reducing strong adsorption.
Product Decomposition Use neutral alumina or C18 reverse-phase silica.Milder stationary phases prevent degradation of sensitive compounds.
Inseparable Impurities Attempt crystallization from a suitable solvent system.Can provide highly pure material by excluding impurities from the crystal lattice.
Product is an Oil Use reverse-phase chromatography or attempt salt formation followed by crystallization.Oils cannot be crystallized directly, requiring chromatographic separation.

V. References

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. 1

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. 14

  • 7-Azaindole: Uses and Synthesis. ChemicalBook. 11

  • Azaindole synthesis. Organic Chemistry Portal. 2

  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Publications. 7

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. 3

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. University of Nebraska - Lincoln. 4

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journals. 9

  • ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. ResearchGate. 10

  • One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction. ACS Publications. 8

  • Buchwald–Hartwig amination. Wikipedia. 15

  • Troubleshooting common issues in Fischer indole synthesis from hydrazones. Benchchem. 12

  • Understanding and Interrupting the Fischer Azaindolization Reaction. PMC. 5

  • Why Do Some Fischer Indolizations Fail?. PMC. 13

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. 6

References

Technical Support Center: Synthesis of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic compound. Drawing from established synthetic methodologies and field-proven insights, this document provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.

Introduction to Synthetic Challenges

The synthesis of the 7-azaindole scaffold, the core of this compound, is a well-explored area of heterocyclic chemistry. However, the introduction of a methoxy group at the 7-position presents a unique set of challenges that require careful consideration of reaction conditions and synthetic strategy. The primary difficulties arise from the electronic nature of the pyridine ring and the potential for side reactions involving the methoxy group, particularly under the harsh conditions often required for cyclization reactions.

This guide will focus on two main synthetic pathways: the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions , addressing the specific hurdles you may encounter with each.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues.

Part 1: Fischer Indole Synthesis Route

The Fischer indole synthesis is a classical and powerful method for indole formation.[1][2] For this compound, a plausible route involves the acid-catalyzed cyclization of a hydrazone derived from 2-hydrazinyl-4-methoxypyridine and a suitable carbonyl compound.

Q1: I'm having trouble synthesizing the key intermediate, 2-hydrazinyl-4-methoxypyridine. What are the common pitfalls?

A1: The synthesis of 2-hydrazinyl-4-methoxypyridine is typically achieved through nucleophilic aromatic substitution of a 2-halo-4-methoxypyridine with hydrazine hydrate.[3][4]

  • Low Conversion: Incomplete reaction is often due to the lower reactivity of the 2-halopyridine compared to other aromatic halides. Ensure you are using a sufficient excess of hydrazine hydrate and consider increasing the reaction temperature and time. Microwave irradiation can sometimes accelerate this transformation.

  • Side Reactions: At elevated temperatures, hydrazine can potentially react with the methoxy group, although this is less common. The primary side products usually arise from incomplete reaction or subsequent decomposition.

  • Work-up Issues: 2-hydrazinyl-4-methoxypyridine is a polar compound. Ensure thorough extraction with a suitable organic solvent. It can also be sensitive to air oxidation, so it's advisable to handle it under an inert atmosphere.

Q2: My Fischer indole cyclization is giving a low yield of the desired this compound. What could be the problem?

A2: Low yields in the Fischer azaindole synthesis are a known challenge, primarily due to the electron-deficient nature of the pyridine ring which disfavors the key[2][2]-sigmatropic rearrangement.[5] The presence of the methoxy group introduces further complications.

  • Sub-optimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. Polyphosphoric acid (PPA) is a common choice, but other Brønsted or Lewis acids like sulfuric acid, hydrochloric acid, or zinc chloride can also be used.[1][6] An empirical optimization of the acid catalyst and reaction temperature is often necessary.

  • Abnormal Cyclization: A significant and often overlooked side reaction with methoxy-substituted phenylhydrazones is "abnormal" Fischer indole synthesis.[7] This involves cyclization occurring at the methoxy-substituted carbon, which can lead to a mixture of isomers or undesired products.

  • O-Demethylation: The methoxy group is susceptible to cleavage under strong acidic conditions and high temperatures, leading to the formation of the corresponding hydroxypyridine derivative.[8][9] This is a major potential side reaction that can significantly reduce the yield of your desired product. Consider using milder Lewis acids or shorter reaction times to minimize this.

Q3: I'm observing an unexpected product in my Fischer indole synthesis. How can I identify it?

A3: Besides the potential for isomeric products from abnormal cyclization, demethylation is a likely cause. You can often identify the hydroxylated byproduct by a significant shift in the proton and carbon NMR signals for the substituent at the 7-position and a change in polarity, making it more polar on TLC. Mass spectrometry will also show a corresponding decrease in molecular weight.

Part 2: Palladium-Catalyzed Cross-Coupling Routes

To circumvent the harsh conditions of the Fischer indole synthesis, palladium-catalyzed methods offer a milder and often more versatile alternative for constructing the 7-azaindole core.[10] A common strategy involves a Sonogashira coupling followed by a cyclization step.

Q4: I am attempting a Sonogashira coupling between a 2-amino-3-halo-4-methoxypyridine and a terminal alkyne, but the reaction is sluggish. How can I improve it?

A4: The success of a Sonogashira coupling on a pyridine scaffold can be highly dependent on the choice of catalyst, ligand, base, and solvent.

  • Catalyst and Ligand: Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a copper(I) co-catalyst are typically effective.[11] However, for electron-deficient pyridines, more electron-rich and bulky phosphine ligands can sometimes improve catalytic activity.

  • Base and Solvent: A variety of bases can be used, with amines like triethylamine or diisopropylethylamine being common. The choice of solvent is also crucial; DMF, acetonitrile, or toluene are frequently employed.

  • Reaction Temperature: While Sonogashira couplings are often run at room temperature to moderate heat, sluggish reactions with pyridine substrates may benefit from gentle heating.

Q5: The final cyclization of the 2-amino-3-alkynyl-4-methoxypyridine intermediate to the 7-azaindole is not proceeding efficiently. What conditions should I try?

A5: The intramolecular cyclization to form the pyrrole ring can be promoted by either base or acid.

  • Base-Mediated Cyclization: Strong bases like potassium tert-butoxide are often effective in promoting the cyclization.[11]

  • Acid-Catalyzed Cyclization: Alternatively, acidic conditions can be used. However, be mindful of the potential for O-demethylation of the methoxy group, as discussed in the Fischer indole section. Milder acids or carefully controlled reaction times may be necessary.

Experimental Protocols

Protocol 1: Synthesis of 2-hydrazinyl-4-methoxypyridine

This protocol is a general guideline based on the synthesis of similar hydrazinopyridines.[3][4]

Materials:

  • 2-chloro-4-methoxypyridine

  • Hydrazine hydrate (80% in water)

  • Suitable solvent (e.g., n-butanol or water)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-methoxypyridine (1 equivalent) in the chosen solvent.

  • Add an excess of hydrazine hydrate (e.g., 5-10 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If a solid precipitates, filter and wash with cold water. If no solid forms, extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel if necessary.

ParameterRecommended ConditionRationale
Solvent n-Butanol or WaterHigher boiling point allows for elevated reaction temperatures.
Temperature RefluxTo overcome the activation energy for nucleophilic aromatic substitution.
Hydrazine 5-10 equivalentsTo drive the reaction to completion.
Protocol 2: Fischer Indole Synthesis of this compound (Hypothetical)

This is a proposed protocol based on general Fischer indole synthesis procedures.[1][2] Caution: This reaction may produce byproducts as discussed in the troubleshooting section.

Materials:

  • 2-hydrazinyl-4-methoxypyridine

  • A suitable carbonyl partner (e.g., pyruvic acid or an aldehyde)

  • Polyphosphoric acid (PPA) or another suitable acid catalyst

  • Dichloromethane or ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 2-hydrazinyl-4-methoxypyridine (1 equivalent) and the carbonyl compound (1.1 equivalents) in a suitable solvent like ethanol or acetic acid. Heat to reflux for 1-2 hours to form the hydrazone. The hydrazone can be isolated or used directly in the next step.

  • Cyclization: Add the hydrazone to pre-heated polyphosphoric acid (PPA) at a temperature between 100-160 °C. The optimal temperature needs to be determined empirically.

  • Stir the mixture at this temperature for the required time (monitor by TLC).

  • Work-up: Carefully pour the hot reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography.

Visualization of Synthetic Challenges

Fischer Indole Synthesis: Key Challenges

Fischer_Indole_Challenges cluster_challenges Potential Challenges Start 2-Hydrazinyl-4-methoxypyridine + Carbonyl Compound Hydrazone Hydrazone Formation Start->Hydrazone Cyclization Acid-Catalyzed Cyclization (e.g., PPA) Hydrazone->Cyclization Desired_Product This compound Cyclization->Desired_Product Normal Reaction Abnormal Abnormal Cyclization (Isomeric Byproducts) Cyclization->Abnormal Side Reaction Demethylation O-Demethylation (Hydroxylated Byproduct) Cyclization->Demethylation Side Reaction

Caption: Key challenges in the Fischer indole synthesis of this compound.

Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis

Troubleshooting_Workflow Start Low Yield of Desired Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Acid Optimize Acid Catalyst and Temperature Check_Purity->Optimize_Acid Analyze_Byproducts Analyze Byproducts (NMR, MS) Optimize_Acid->Analyze_Byproducts Isomers Isomeric Products Detected? Analyze_Byproducts->Isomers Demethylation Demethylated Product Detected? Isomers->Demethylation No Abnormal_Cyclization Indicates Abnormal Cyclization. Consider milder conditions or alternative routes. Isomers->Abnormal_Cyclization Yes Demethylation_Issue Indicates O-Demethylation. Use milder acid, lower temperature, or shorter reaction time. Demethylation->Demethylation_Issue Yes Alternative_Route Consider Alternative Synthetic Route (e.g., Pd-catalyzed cyclization) Demethylation->Alternative_Route No Abnormal_Cyclization->Alternative_Route Demethylation_Issue->Optimize_Acid

References

Technical Support Center: Purification of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the purification of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic building block in medicinal chemistry and drug development.[1][2] As a substituted 6-azaindole, this compound presents unique purification challenges due to its polarity, basicity, and potential for interaction with standard purification media. This document is structured to provide direct, actionable solutions to common problems encountered in the research laboratory.

Troubleshooting Guide: From Crude to Pure

This section addresses specific experimental hurdles in a problem-solution format, emphasizing the chemical principles behind each recommendation.

Issue 1: Low Yield or Complete Loss of Product During Silica Gel Column Chromatography

This is the most frequently encountered issue when purifying azaindole derivatives. The basic nitrogen atoms in the pyrrolopyridine core can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor recovery.

Potential Cause & Troubleshooting Suggestions

Potential Cause Troubleshooting Suggestion & Scientific Rationale
Irreversible Adsorption Deactivate the Silica Gel: Before packing the column, prepare a slurry of silica gel in your starting eluent (e.g., 5% Ethyl Acetate in Hexane) and add 0.5-1% triethylamine (Et₃N) or pyridine. The basic amine neutralizes the acidic silanol groups, preventing strong, irreversible binding of your basic compound.[3]
Compound Streaking/Tailing Optimize the Mobile Phase: Tailing on TLC or the column is a classic sign of undesirable secondary interactions. • Add a Basic Modifier: Incorporate 0.5-1% triethylamine or pyridine into your entire mobile phase (e.g., Hexane/Ethyl Acetate). This competes with your compound for binding to acidic sites, resulting in sharper peaks and better resolution.[3] • Increase Solvent Polarity: Use a more polar solvent system, such as a gradient of Methanol in Dichloromethane (DCM). A common starting point is 1-5% MeOH in DCM.[3][4]
Poor Solubility on Loading Use a Stronger Loading Solvent: If the crude material is not fully soluble in the initial eluent, it will precipitate at the top of the column, leading to broad bands and poor separation. Dissolve the crude product in a minimal amount of a stronger solvent (e.g., DCM or a small amount of MeOH) and adsorb it onto a small amount of silica gel or Celite. Dry this mixture under vacuum and load the resulting free-flowing powder onto the column.
On-Column Degradation Switch to a Neutral Stationary Phase: If deactivation of silica is insufficient, the compound may be degrading. Switch to a neutral stationary phase like alumina (Brockmann I-III, neutral). Alumina lacks the strong acidity of silica and can be a better choice for sensitive, basic heterocycles.[3]

Workflow: Standard Flash Chromatography Protocol (with Basic Modifier)

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Work-up start_end start_end process process decision decision output output A 1. Prepare Eluent (e.g., Hex/EtOAc + 1% Et3N) B 2. Slurry Silica Gel in Eluent A->B C 3. Pack Column B->C F 6. Load Dry Sample onto Column C->F D 4. Dissolve Crude Product (minimal strong solvent) E 5. Adsorb onto Silica/Celite & Dry D->E E->F G 7. Run Gradient (e.g., 0-50% EtOAc) F->G H 8. Collect Fractions (Monitor by TLC) G->H I 9. Combine Pure Fractions H->I J 10. Evaporate Solvent under Vacuum I->J K 11. Analyze Purity (NMR, LC-MS) J->K

Caption: Workflow for modified flash column chromatography.

Issue 2: Persistent Impurities Observed by NMR or LC-MS After a Single Purification

Even after successful chromatography, minor impurities can remain. A multi-step purification approach is often necessary for achieving high purity (>99%).

Potential Cause & Troubleshooting Suggestions

Potential Cause Troubleshooting Suggestion & Scientific Rationale
Co-eluting Impurities Employ a Secondary Purification Method: Impurities with similar polarity are difficult to resolve in a single step. • Recrystallization: This is an excellent orthogonal technique that purifies based on solubility, not polarity. See the protocol below. • Reversed-Phase Chromatography: Use a C18 column with a mobile phase like Water/Acetonitrile or Water/Methanol, often with a modifier like 0.1% TFA or formic acid. This separates compounds based on hydrophobicity and can effectively remove polar impurities.
Unreacted Starting Materials Review the Reaction Work-up: Ensure the pre-purification work-up was thorough. An aqueous wash at the correct pH can remove many ionic or highly polar starting materials and reagents. For example, an acidic wash (e.g., 1M HCl) can remove basic starting materials, while a basic wash (e.g., sat. NaHCO₃) can remove acidic ones.
Isomeric Impurities High-Performance Liquid Chromatography (HPLC): The synthesis of substituted pyrrolopyridines can sometimes yield small amounts of structural isomers that are very difficult to separate by flash chromatography.[3][5] Preparative HPLC with a high-resolution column is often required for their separation.
Residual Palladium Catalyst Use a Palladium Scavenger: If the synthesis involved a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), residual palladium can contaminate the product.[4][6] After the reaction, stir the crude mixture with a palladium scavenging resin or perform a specific aqueous wash designed to remove metal catalysts before proceeding to chromatography.
Protocol: Recrystallization for Final Polishing
  • Solvent Screening: In small vials, test the solubility of your impure compound (~10-20 mg) in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, water) at room temperature and upon heating.

  • Identify a Suitable Solvent: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Dissolve the impure solid in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Cooling can be further slowed by placing the flask in a warm water bath that is allowed to cool.

  • Induce Crystallization (If Needed): If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal of pure product.

  • Complete Crystallization: Once crystal growth appears to have stopped at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for at least an hour to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under high vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of this compound? A1: Impurities are highly dependent on the synthetic route. However, common impurities for this class of compounds include unreacted starting materials (e.g., halogenated pyridine precursors), partially reacted intermediates, and regioisomers formed during the cyclization step.[1][3] If cross-coupling reactions are used, you may also find homo-coupled side products or residual metal catalysts.[6]

Q2: My compound looks like an oil after chromatography, not a solid. How can I solidify it? A2: "Oiling out" is common. First, ensure all solvent is removed under high vacuum, sometimes with gentle heating. If it remains an oil, it may be amorphous or still contain impurities. Try co-evaporation with a non-polar solvent like hexane or toluene. If that fails, attempt recrystallization using a solvent/anti-solvent system. Dissolve the oil in a small amount of a good solvent (like DCM or EtOAc) and slowly add a poor solvent (like hexane or pentane) until turbidity persists. Let it stand, and with luck, crystals will form.

Q3: Can I use preparative TLC for purification? A3: Yes, preparative thin-layer chromatography (prep TLC) is a very effective method for purifying small quantities (typically <100 mg) of your compound.[3] It is particularly useful for quickly obtaining an analytically pure sample for characterization when optimizing a reaction. The same principles of using a basic modifier in the eluent apply.

Q4: Why is it important to use a N-protecting group (like SEM or Boc) during synthesis, and how does it affect purification? A4: The pyrrole nitrogen in the 1H-pyrrolo[2,3-c]pyridine core is acidic and can interfere with certain reactions, such as lithiation or some cross-coupling reactions.[5][6] Protecting this nitrogen (e.g., with a SEM group) can improve reaction outcomes.[4][6] However, the protecting group adds another step (deprotection) and changes the compound's polarity. The protected intermediate will be significantly less polar than the final deprotected compound. You must therefore adjust your purification strategy for both the intermediate and the final product. For example, a SEM-protected pyrrolopyridine might be purified with a low-polarity system like 20% EtOAc in pentane, while the final deprotected compound might require a more polar system like 5% MeOH in DCM.[4]

Q5: How do I interpret the NMR spectrum to confirm the structure and purity? A5: For this compound, you should look for key signals: a singlet for the methoxy group protons (~4.0 ppm), distinct aromatic protons for the pyridine and pyrrole rings in the aromatic region (~6.5-8.5 ppm), and a broad singlet for the N-H proton of the pyrrole ring (often >10 ppm in DMSO-d₆). Purity can be assessed by the absence of signals from starting materials or solvents and by integrating key peaks to ensure correct proton ratios. Consult literature for similar compounds to compare chemical shifts.[7]

G start start decision decision action action result result bad_result bad_result start_node Crude Product d1 Primary Purification: Column Chromatography start_node->d1 d2 Purity Check: NMR / LC-MS d1->d2 repurify Re-evaluate Primary Purification Strategy d1->repurify If very low yield is_pure Purity > 98%? d2->is_pure is_solid Is product a solid? is_pure->is_solid Yes recrystallize Secondary Purification: Recrystallization or Prep-HPLC is_pure->recrystallize No final_product Pure Product is_solid->final_product Yes oiling_out Troubleshoot Oiling Out: (Co-evaporation, Anti-solvent) is_solid->oiling_out No (Oil) recrystallize->d2 oiling_out->d2

Caption: Decision tree for a multi-step purification strategy.

References

Technical Support Center: Overcoming Solubility Challenges of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Methoxy-1H-pyrrolo[2,3-c]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues during their experiments. Pyrrolopyridine scaffolds, also known as azaindoles, are crucial in medicinal chemistry, often serving as the core of kinase inhibitors and other therapeutic agents.[1][2][3] However, their often planar and aromatic nature can lead to poor aqueous solubility, posing significant challenges for in vitro assays and in vivo studies.[4][5]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively.

I. Understanding the Challenge: Why Do These Derivatives Have Poor Solubility?

The this compound core, a derivative of 7-azaindole, possesses a bicyclic aromatic structure.[6] This planarity and hydrophobicity can lead to strong crystal lattice energy, making it difficult for solvent molecules to break the solid-state structure and dissolve the compound. Furthermore, the methoxy group adds to the lipophilicity of the molecule.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with these compounds.

Q1: My this compound derivative won't dissolve in my aqueous buffer. What should I do first?

A1: The first step is to create a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of organic compounds.[7] From this stock, you can perform serial dilutions into your aqueous buffer. Be mindful of the final DMSO concentration in your assay, as it can affect biological systems.[7]

Q2: I'm experiencing precipitation when I dilute my DMSO stock into the aqueous buffer. What's happening and how can I prevent it?

A2: This phenomenon is often referred to as "DMSO shock." It occurs when the compound, highly soluble in DMSO, is rapidly introduced into an aqueous environment where it is poorly soluble, causing it to crash out of solution. To mitigate this, try the following:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[7]

  • Vortexing During Addition: Add the DMSO stock to the aqueous buffer while continuously vortexing.[7] This rapid mixing can help to disperse the compound before it has a chance to aggregate and precipitate.

  • Lower Final Concentration: You may need to work at a lower final concentration of your compound.

Q3: Can adjusting the pH of my buffer improve the solubility of my compound?

A3: Yes, for compounds with ionizable groups, pH modification can be a powerful tool.[7][8] The pyrrolopyridine scaffold contains nitrogen atoms that can be protonated at acidic pH.[9][10][11] By lowering the pH of your buffer, you can form a more soluble salt of your compound. However, it is crucial to ensure that the adjusted pH is compatible with your experimental system (e.g., cell culture, enzyme assay).[7]

Q4: What are co-solvents, and can they help with my solubility issues?

A4: Co-solvents are organic solvents that are miscible with water and can increase the solubility of poorly soluble compounds.[12][13][14][15] Common co-solvents used in biological research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[13][16] By adding a small percentage of a co-solvent to your aqueous buffer, you can create a more favorable environment for your hydrophobic compound.[17] It is essential to determine the tolerance of your specific assay to the chosen co-solvent, as high concentrations can be detrimental.[7]

Q5: I've heard about cyclodextrins for improving solubility. Are they suitable for my experiments?

A5: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[][19] They can encapsulate poorly soluble drug molecules, effectively increasing their apparent aqueous solubility.[][20][21][22] This method is particularly useful for in vitro and in vivo studies as cyclodextrins are generally well-tolerated.[20] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[20]

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common solubility problems.

Problem Potential Cause Troubleshooting Steps
Compound precipitates immediately upon addition to aqueous buffer. Low aqueous solubility; "DMSO shock".1. Lower the final DMSO concentration. 2. Use a stepwise dilution protocol.[7] 3. Add the compound stock to the vortexing buffer.[7] 4. Investigate the use of co-solvents or cyclodextrins.[7]
Compound appears soluble initially but precipitates over time. Supersaturated solution; the compound is not at thermodynamic equilibrium.1. Reduce the final concentration of the compound. 2. Increase the percentage of a co-solvent if compatible with the assay. 3. Consider using a formulation strategy like solid dispersions for in vivo studies.[23][24][25]
Inconsistent results between experiments. Variable precipitation of the compound.1. Visually inspect for precipitation before each experiment. 2. Prepare fresh dilutions for each experiment. 3. Standardize the dilution protocol meticulously.[7]
Low or no biological activity observed. The actual concentration of the soluble compound is much lower than the nominal concentration due to precipitation.1. Address the solubility issues using the steps above. 2. Determine the kinetic solubility of the compound in the final assay buffer.
Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for addressing solubility issues with this compound derivatives.

Solubility_Troubleshooting start Start: Solubility Issue Identified stock_solution Prepare concentrated stock in organic solvent (e.g., DMSO) start->stock_solution dilution Dilute stock into aqueous buffer stock_solution->dilution precipitation_check Precipitation? dilution->precipitation_check no_precipitation No Precipitation Proceed with experiment precipitation_check->no_precipitation No yes_precipitation Precipitation Occurs precipitation_check->yes_precipitation Yes troubleshoot_options Troubleshooting Strategies yes_precipitation->troubleshoot_options stepwise_dilution Use Stepwise Dilution troubleshoot_options->stepwise_dilution vortexing Add to Vortexing Buffer troubleshoot_options->vortexing lower_concentration Lower Final Concentration troubleshoot_options->lower_concentration ph_adjustment Adjust Buffer pH (if ionizable) troubleshoot_options->ph_adjustment cosolvents Add Co-solvents (e.g., Ethanol, PEG) troubleshoot_options->cosolvents cyclodextrins Use Cyclodextrins troubleshoot_options->cyclodextrins re_evaluate Re-evaluate Solubility stepwise_dilution->re_evaluate vortexing->re_evaluate lower_concentration->re_evaluate ph_adjustment->re_evaluate cosolvents->re_evaluate cyclodextrins->re_evaluate success Solubility Improved Proceed with experiment re_evaluate->success Successful formulation_strategies Consider Advanced Formulation Strategies (e.g., Solid Dispersions, Lipid-based systems) re_evaluate->formulation_strategies Still an issue

Caption: A flowchart for troubleshooting solubility issues.

IV. Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Serial Dilution

This protocol outlines the standard procedure for preparing a stock solution and performing serial dilutions to minimize precipitation.

Materials:

  • This compound derivative

  • High-purity, anhydrous DMSO

  • Target aqueous buffer (e.g., PBS, cell culture media)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare Stock Solution:

    • Weigh out a precise amount of your compound (e.g., 1 mg) into a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution.

  • Perform Serial Dilutions:

    • Prepare a series of tubes containing your aqueous buffer.

    • To perform a 1:10 dilution, add 10 µL of your DMSO stock to 90 µL of buffer. Vortex immediately and thoroughly.

    • Continue this process to achieve your desired final concentration, always vortexing immediately after each addition.

Protocol 2: Utilizing Co-solvents to Enhance Solubility

This protocol describes how to systematically test the effect of co-solvents on the solubility of your compound.

Materials:

  • Concentrated stock solution of your compound in DMSO

  • Aqueous assay buffer

  • Co-solvent (e.g., ethanol, PEG 400)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare Co-solvent Buffers: Prepare a series of your assay buffer containing different concentrations of a co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO).[7]

  • Test Solubility:

    • Add a small volume of your compound's DMSO stock to each co-solvent buffer to achieve your desired final concentration.

    • Vortex each tube immediately and thoroughly.

    • Visually inspect for any precipitation immediately and after a set incubation period (e.g., 1 hour) at the relevant experimental temperature.

  • Assay Compatibility Check: It is crucial to run a control experiment with the co-solvent alone to ensure it does not interfere with your biological assay.

V. Advanced Formulation Strategies

For more challenging compounds, especially those intended for in vivo studies, advanced formulation strategies may be necessary. These techniques aim to improve not only solubility but also bioavailability.[26][27][28][29][30]

Strategy Description Advantages Considerations
Solid Dispersions The drug is dispersed in a hydrophilic polymer matrix at a molecular level.[23][24]Significantly enhances dissolution rate and bioavailability.[23][25]Requires specialized equipment (e.g., spray dryer, hot-melt extruder).[23]
Lipid-Based Formulations The drug is dissolved in a lipid-based vehicle, such as oils or self-emulsifying drug delivery systems (SEDDS).[26][27]Can significantly improve oral absorption of lipophilic drugs.Formulation development can be complex.
Nanoparticle Formation The particle size of the drug is reduced to the nanometer range, increasing the surface area for dissolution.[27][30]Increases dissolution velocity.[26]Can be prone to aggregation; requires stabilizers.[30]

Visualizing Formulation Approaches

Formulation_Strategies poorly_soluble Poorly Soluble this compound Derivative strategies Advanced Formulation Strategies poorly_soluble->strategies solid_dispersion Solid Dispersion (Drug in Polymer Matrix) strategies->solid_dispersion lipid_based Lipid-Based Formulation (e.g., SEDDS) strategies->lipid_based nanoparticles Nanoparticle Formation (Size Reduction) strategies->nanoparticles cyclodextrin_complex Cyclodextrin Complexation strategies->cyclodextrin_complex goal Improved Solubility & Bioavailability solid_dispersion->goal lipid_based->goal nanoparticles->goal cyclodextrin_complex->goal

Caption: Advanced strategies for enhancing solubility.

By systematically applying the troubleshooting steps and considering the formulation strategies outlined in this guide, researchers can effectively overcome the solubility challenges associated with this compound derivatives, enabling the successful progression of their research and development efforts.

VI. References

  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost. --INVALID-LINK--

  • MedCrave online. (2019-07-02). Solid dispersions: A technology for improving bioavailability. --INVALID-LINK--

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. --INVALID-LINK--

  • Pharmaceutical Networking. (2015-12-16). β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. --INVALID-LINK--

  • SciSpace. Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. --INVALID-LINK--

  • NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. --INVALID-LINK--

  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. --INVALID-LINK--

  • Formulation Methods for Poorly Soluble Drugs. (2025-05-19). --INVALID-LINK--

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. --INVALID-LINK--

  • Semantic Scholar. ORAL BIOAVAILABILITY IMPROVEMENT USING SOLID DISPERSION TECHNIQUES: A REVIEW. --INVALID-LINK--

  • Enhancing Drug Solubility: The Role of Cyclodextrin Derivatives. --INVALID-LINK--

  • PMC - PubMed Central. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. --INVALID-LINK--

  • PubMed. Measurement and ANN Prediction of pH-dependent Solubility of Nitrogen-Heterocyclic Compounds. --INVALID-LINK--

  • PMC - PubMed Central. (2016-12-25). The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. --INVALID-LINK--

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. --INVALID-LINK--

  • ResearchGate. (2025-11-15). Solid Dispersion: A Technology for the Improvement of Oral Bioavailability of Poorly Soluble Drugs. --INVALID-LINK--

  • Benchchem. Technical Support Center: Improving Solubility of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile for Biological Assays. --INVALID-LINK--

  • ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry. --INVALID-LINK--

  • PMC - PubMed Central. (2018-12-10). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. --INVALID-LINK--

  • Co-solvent: Significance and symbolism. (2025-12-23). --INVALID-LINK--

  • Wikipedia. Cosolvent. --INVALID-LINK--

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. --INVALID-LINK--

  • Shandong IRO Chelating Chemical Co., Ltd. Co-solvent - The 'Medicinal Magician' in The Laboratory. --INVALID-LINK--

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024-10-30). --INVALID-LINK--

  • Fiveable. NITROGEN CONTAINING HETEROCYCLES Definition - Organic Chemistry II Key Term. --INVALID-LINK--

  • Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability. --INVALID-LINK--

  • PubMed. (2010-06-30). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. --INVALID-LINK--

  • FULIR. On the basicity of conjugated nitrogen heterocycles in different media. --INVALID-LINK--

  • PubMed. Recent advances of pyrrolopyridines derivatives: a patent and literature review. --INVALID-LINK--

  • PubMed. 7-Azaindole Analogues as Bioactive Agents and Recent Results. --INVALID-LINK--

  • PMC - PubMed Central. The Azaindole Framework in the Design of Kinase Inhibitors. --INVALID-LINK--

References

Technical Support Center: 7-Methoxy-1H-pyrrolo[2,3-c]pyridine Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Methoxy-1H-pyrrolo[2,3-c]pyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and application of this important heterocyclic compound. Our goal is to equip you with the expertise and trustworthy protocols necessary to ensure the success and integrity of your experiments.

I. Synthesis and Functionalization

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and its derivatives are often synthesized via cross-coupling reactions.[1] However, the synthesis of this compound and its subsequent functionalization can present several challenges.

FAQ 1: I am experiencing low yields in the synthesis of my this compound derivative via a Suzuki-Miyaura coupling. What are the common causes and how can I troubleshoot this?

Low yields in Suzuki-Miyaura couplings involving azaindole scaffolds are a frequent issue. The electron-rich nature of the pyrrolopyridine ring system and the presence of the nitrogen atom can lead to catalyst inhibition and competing side reactions.[2]

Potential Causes and Solutions:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. For electron-rich heterocyclic halides, bulky, electron-rich phosphine ligands are often more effective.

    • Recommendation: If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system such as Pd₂(dba)₃ with a Buchwald ligand (e.g., SPhos or XPhos).[3]

  • Base Selection: The choice and quality of the base are crucial. An inappropriate base can lead to side reactions or incomplete reaction.

    • Recommendation: Potassium carbonate (K₂CO₃) is a common choice. Ensure it is finely powdered and anhydrous. For more challenging couplings, consider a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[4]

  • Solvent System: The solvent must be thoroughly degassed to prevent catalyst deactivation.

    • Recommendation: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard. Ensure rigorous degassing by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes.

  • Reaction Temperature: The reaction may require higher temperatures to proceed to completion.

    • Recommendation: If you are running the reaction at a lower temperature (e.g., 80 °C), try increasing it to 100-110 °C. Monitor the reaction by TLC or LC-MS to avoid decomposition.[4]

  • Protodeboronation: The boronic acid starting material can be sensitive to acidic conditions or residual water, leading to its decomposition.

    • Recommendation: Use anhydrous solvents and reagents. The addition of a small amount of a dehydrating agent may be beneficial in some cases.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling of this compound derivatives.

FAQ 2: I am attempting a Buchwald-Hartwig amination on a halogenated this compound, but the reaction is not proceeding. What should I consider?

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success with azaindole substrates is highly dependent on the reaction conditions.

Potential Causes and Solutions:

  • Catalyst/Ligand System: Similar to the Suzuki coupling, the choice of catalyst and ligand is paramount.

    • Recommendation: Palladium acetate (Pd(OAc)₂) or Pd₂(dba)₃ in combination with a bulky phosphine ligand like BINAP is a good starting point.[4]

  • Base Strength: A strong, non-nucleophilic base is typically required.

    • Recommendation: Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly used. Ensure the base is fresh and handled under an inert atmosphere.[4]

  • Reaction Temperature: These reactions often require elevated temperatures.

    • Recommendation: Start at around 100 °C and increase if necessary, while monitoring for decomposition.

II. Purification

This compound and its derivatives are often polar compounds, which can make their purification by column chromatography challenging.[5]

FAQ 3: My compound streaks badly on silica gel during column chromatography, leading to poor separation and low recovery. How can I improve this?

Streaking is a common issue with polar and basic compounds like azaindoles on silica gel.[5] This is often due to strong interactions between the compound and the acidic silanol groups on the silica surface.

Potential Causes and Solutions:

  • Acidic Silica: The acidic nature of standard silica gel can lead to strong adsorption of basic compounds.

    • Recommendation:

      • Deactivate the Silica: Prepare a slurry of silica gel in your starting eluent and add 1-2% of a volatile base like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH).[6]

      • Use a Different Stationary Phase: Consider using neutral or basic alumina, or a C18-functionalized silica for reversed-phase chromatography.[5][7]

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal.

    • Recommendation: A common solvent system for azaindoles is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes. For very polar compounds, a small percentage of ammonium hydroxide in the mobile phase can significantly improve peak shape.[6][8]

  • Compound Insolubility: If the compound is not fully dissolved when loaded onto the column, it can lead to streaking.

    • Recommendation: Ensure complete dissolution in the loading solvent. If necessary, use a stronger, more polar solvent for loading, but use a minimal volume.[6]

Purification Workflow for Polar Azaindole Derivatives

Caption: Workflow for troubleshooting the purification of polar this compound derivatives.

III. Characterization and Stability

Accurate characterization is essential for confirming the identity and purity of your compound.

FAQ 4: I am having trouble interpreting the ¹H NMR spectrum of my this compound derivative. Are there any characteristic signals I should look for?

While the exact chemical shifts will depend on the substitution pattern, there are some general features to expect in the ¹H NMR spectrum of a this compound derivative.

Expected ¹H NMR Signals:

ProtonTypical Chemical Shift (ppm)MultiplicityNotes
Pyrrole N-H11.0 - 12.5Broad singletMay be exchangeable with D₂O.
Aromatic CH6.5 - 8.5Doublets, TripletsThe exact shifts and coupling constants depend on the substitution pattern.
Methoxy O-CH₃3.8 - 4.2SingletA sharp singlet integrating to 3 protons.

Note: These are approximate ranges and can vary. It is always best to compare with literature data for closely related compounds if available.

FAQ 5: Is this compound stable under typical experimental conditions?

While generally stable, azaindole derivatives can be susceptible to degradation under certain conditions.

Potential Stability Issues:

  • Strongly Acidic Conditions: The pyridine nitrogen can be protonated, which may affect the compound's stability and reactivity.

  • Oxidizing Agents: The electron-rich pyrrole ring can be susceptible to oxidation.

  • Light Sensitivity: Some heterocyclic compounds can be light-sensitive. It is good practice to store the compound in an amber vial and protect it from light.[9]

IV. Biological Assays

The unique properties of azaindole derivatives can sometimes lead to interference in biological assays.

FAQ 6: I am observing inconsistent results or high background in my fluorescence-based assay when using a this compound derivative. What could be the cause?

7-Azaindole and its derivatives are known to be fluorescent, which can interfere with fluorescence-based assays.[10]

Potential Causes and Solutions:

  • Compound Fluorescence: The intrinsic fluorescence of your compound may be overlapping with the excitation or emission wavelengths of your assay's fluorophore.

    • Recommendation:

      • Measure the Fluorescence Spectrum of Your Compound: Determine the excitation and emission maxima of your compound to assess the potential for spectral overlap.

      • Use a Different Assay: If significant overlap exists, consider using a non-fluorescence-based method, such as a luminescence or absorbance-based assay.

      • Include Proper Controls: Always run control experiments with your compound in the absence of other assay components to quantify its contribution to the background signal.

  • Compound Aggregation: At higher concentrations, some organic molecules can form aggregates, which may exhibit altered fluorescence properties or interfere with the assay in other ways.

    • Recommendation: Check for a correlation between compound concentration and the observed interference. Consider using a small amount of a non-ionic detergent like Tween-20 in your assay buffer to minimize aggregation.

V. References

  • cis-3-Azido-2-methoxyindolines as safe and stable precursors to overcome the instability of fleeting 3-azidoindoles. Chemical Communications. --INVALID-LINK--

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. --INVALID-LINK--

  • A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays. Benchchem. --INVALID-LINK--

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. --INVALID-LINK--

  • Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. --INVALID-LINK--

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. --INVALID-LINK--

  • Purification of strong polar and basic compounds. Reddit. --INVALID-LINK--

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. NIH. --INVALID-LINK--

  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. ACS Publications. --INVALID-LINK--

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. --INVALID-LINK--

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. UCL Discovery. --INVALID-LINK--

  • Synthesis and pharmacological activities of 7-azaindole derivatives. PubMed. --INVALID-LINK--

  • Supporting Information. DOI. --INVALID-LINK--

  • For highly polar compound, how to do the purification? ResearchGate. --INVALID-LINK--

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. --INVALID-LINK--

  • 1H-Pyrrolo[2,3-c]pyridine, 7-broMo-4-Methoxy-. Guidechem. --INVALID-LINK--

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. --INVALID-LINK--

  • The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. --INVALID-LINK--

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. --INVALID-LINK--

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. --INVALID-LINK--

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. --INVALID-LINK--

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. --INVALID-LINK--

  • 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. BLDpharm. --INVALID-LINK--

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. --INVALID-LINK--

  • 7-Azaindole: Uses and Synthesis. ChemicalBook. --INVALID-LINK--

  • Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem. --INVALID-LINK--

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. --INVALID-LINK--

  • Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Azulenylboronates. Benchchem. --INVALID-LINK--

  • Troubleshooting failed Suzuki coupling in 6-(Benzothiophen-2-YL)-1H-indole synthesis. Benchchem. --INVALID-LINK--

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. --INVALID-LINK--

  • 1h-pyrrolo[2,3-b]pyridines. Google Patents. --INVALID-LINK--

  • 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. PubChem. --INVALID-LINK--

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. --INVALID-LINK--

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. --INVALID-LINK--

  • 1H-Pyrrolo[2,3-c]pyridine, 7-broMo-4-Methoxy-. ChemicalBook. --INVALID-LINK--

  • Atomic numbering of 7AI (1H-pyrrolo[2,3-b]pyridine) and its isotopomers. ResearchGate. --INVALID-LINK--

References

Technical Support Center: Stability of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Methoxy-1H-pyrrolo[2,3-c]pyridine and its analogs. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic candidates.[1] However, like any advanced heterocyclic system, its stability can be a critical factor in experimental success, from synthesis and storage to biological screening.

This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate potential stability challenges. Our goal is to equip you with the knowledge to anticipate, identify, and resolve issues related to the chemical integrity of these valuable compounds.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of the 7-azaindole scaffold?

The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) core is a bioisostere of indole, but the introduction of a nitrogen atom in the six-membered ring alters its electronic properties and, consequently, its stability.[1] The pyridine ring is electron-deficient, which can influence the reactivity of the fused pyrrole ring.[2] While generally stable, the scaffold can be susceptible to degradation under certain conditions, such as strong acidic or basic environments, and in the presence of strong oxidizing agents or UV light.[2]

Q2: How does the 7-methoxy group influence the stability of the pyrrolo[2,3-c]pyridine core?

The methoxy group at the 7-position is an electron-donating group, which can impact the electron density of the pyridine ring. This can alter the susceptibility of the molecule to electrophilic and nucleophilic attack. While specific degradation pathways for this compound are not extensively documented in publicly available literature, it is plausible that the methoxy group could be a site for oxidative degradation, potentially leading to the formation of phenolic derivatives upon demethylation.[3] The position of the methoxy group on a heterocyclic ring has been shown to influence photodegradation rates in other classes of molecules.[4]

Q3: What are the recommended storage conditions for this compound?

For solid materials, it is recommended to store this compound and its analogs in a cool, dry, and dark environment. Inert atmosphere (e.g., argon or nitrogen) is preferable for long-term storage to minimize the risk of oxidation. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light. The choice of solvent is also critical; aprotic solvents are generally preferred over protic solvents for long-term storage of solutions.

Q4: Are there any known incompatibilities with common excipients or solvents?

While specific incompatibility studies for this compound are not widely published, general chemical principles suggest potential issues. Strong acids or bases in excipients could lead to hydrolytic degradation. Excipients with peroxide impurities could initiate oxidative degradation. When preparing formulations, it is crucial to assess the compatibility of the 7-azaindole analog with all other components under consideration.[5]

Part 2: Troubleshooting Guides

Issue 1: Unexpected Degradation in Solution

Question: I'm observing new, unexpected peaks in my HPLC analysis after dissolving my this compound analog in solution. What could be the cause and how do I investigate it?

Answer:

The appearance of new peaks upon dissolution is a strong indicator of compound instability in the chosen solvent or under the ambient conditions of your experiment. The primary culprits are typically hydrolysis, oxidation, or photodegradation. A systematic investigation using forced degradation studies is the most effective way to identify the cause.[5]

Troubleshooting Workflow:

  • Hypothesize the Degradation Pathway:

    • Hydrolysis: Is your solvent protic (e.g., water, methanol)? Is the pH of your solution acidic or basic? The 7-azaindole ring system can be susceptible to pH-dependent hydrolysis.

    • Oxidation: Has your solvent been purged of dissolved oxygen? Are there any potential sources of peroxides in your solvents (e.g., aged ethers like THF or dioxane)? The electron-rich pyrrole ring and the methoxy group are potential sites of oxidation.

    • Photodegradation: Have your solutions been exposed to ambient or UV light? Aromatic heterocyclic systems are often photosensitive.

  • Conduct a Forced Degradation Study: A forced degradation study will help you pinpoint the specific stress factor causing the degradation.[6]

    • Acid/Base Hydrolysis: Treat your compound in solution with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH) at room temperature and elevated temperature (e.g., 60°C).

    • Oxidation: Treat your compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Photostability: Expose a solution of your compound to a controlled light source (e.g., a photostability chamber with UV and visible light) and compare it to a sample kept in the dark.

    • Thermal Stress: Heat a solution of your compound at an elevated temperature (e.g., 60°C) in the dark.

  • Analyze the Results: Use a stability-indicating HPLC method to analyze the samples from your forced degradation study. This will help you to separate the parent compound from any degradants. By comparing the chromatograms from the different stress conditions, you can identify the cause of the degradation. For example, if new peaks appear only in the acid-treated sample, you are likely dealing with acid-catalyzed hydrolysis.

Issue 2: Discoloration or Degradation of Solid Material

Question: My solid sample of this compound has changed color. What could be the reason and how can I assess the impact on purity?

Answer:

Discoloration of a solid sample is a common sign of degradation, often due to oxidation or photodegradation. The formation of colored impurities, even at low levels, can cause a visible change in the appearance of the material.

Troubleshooting Steps:

  • Assess Storage Conditions: Review how the material has been stored. Was it exposed to light, air, or high temperatures for an extended period?

  • Analytical Assessment:

    • HPLC Analysis: Use a high-resolution HPLC method to determine the purity of the discolored sample. Compare the chromatogram to that of a reference standard or a freshly prepared sample.

    • Mass Spectrometry (MS): Use LC-MS to identify the molecular weights of the impurities. This can provide clues about the degradation pathway. For example, an increase in mass of 16 amu could suggest the formation of an N-oxide.[7]

    • NMR Spectroscopy: If the degradation is significant, ¹H NMR spectroscopy can be used to identify structural changes in the molecule.

  • Preventative Measures:

    • Store the compound in an amber vial to protect it from light.

    • Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

    • Store at a low temperature as recommended.

Issue 3: Inconsistent Results in Biological Assays

Question: I'm seeing variable results in my biological assays using a this compound analog. Could this be related to compound stability?

Answer:

Yes, compound instability in the assay medium is a frequent cause of inconsistent biological data. The complex nature of biological media (e.g., pH, presence of salts, proteins, and other components) can accelerate degradation.

Troubleshooting and Best Practices:

  • Assess Stability in Assay Buffer:

    • Incubate your compound in the assay buffer under the same conditions as your experiment (e.g., temperature, CO₂ atmosphere) for the duration of the assay.

    • Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC to determine the concentration of the parent compound.

  • Prepare Fresh Solutions: Always prepare stock solutions and dilutions fresh for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

  • Solvent Considerations: Be mindful of the solvent used for your stock solution. Ensure it is compatible with your assay conditions and does not precipitate your compound when diluted into the aqueous assay buffer.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a general workflow for conducting a forced degradation study on a this compound analog.

Objective: To identify the degradation pathways and degradation products of the drug substance under various stress conditions.[5]

Materials:

  • This compound analog

  • HPLC grade acetonitrile and water

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide

  • HPLC system with a UV detector or PDA detector

  • C18 HPLC column

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep 1 mL of the stock solution in an oven at 60°C for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution to light in a photostability chamber. Wrap a control sample in aluminum foil and place it in the same chamber.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.

General Approach:

  • Column Selection: A C18 column is a good starting point for reversed-phase chromatography of many small molecules.

  • Mobile Phase Selection:

    • Start with a simple mobile phase gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.

    • Adjust the gradient profile to achieve good separation of the parent peak and any degradant peaks observed in the forced degradation samples.

  • Detection: Use a PDA detector to assess peak purity and to identify the optimal wavelength for detection of both the parent compound and its degradants.

  • Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.

Part 4: Visualizations

Diagram 1: General Forced Degradation Workflow

Forced_Degradation_Workflow cluster_setup 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_results 4. Outcome stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (60°C, Dark) stock->thermal photo Photolytic (UV/Vis Light) stock->photo hplc Stability-Indicating HPLC-UV/MS acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc pathways Identify Degradation Pathways hplc->pathways method Validate Analytical Method hplc->method

Caption: A generalized workflow for conducting forced degradation studies.

Diagram 2: Potential Degradation Pathways of this compound

Degradation_Pathways cluster_oxidative Oxidative Degradation cluster_hydrolytic Hydrolytic Degradation cluster_photolytic Photolytic Degradation parent This compound n_oxide N-Oxide Formation parent->n_oxide [O] demethylation O-Demethylation (Phenolic Product) parent->demethylation [O] ring_opening Ring Opening (Under harsh conditions) parent->ring_opening H+/OH- dimerization Dimerization/Polymerization parent->dimerization

Caption: Hypothesized degradation pathways based on general chemical principles.

References

Technical Support Center: Scaling Up the Production of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from laboratory-scale synthesis to larger-scale production. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and efficiency of your process.

I. Foundational Principles: Understanding the Synthesis of Pyrrolopyridines

The this compound core is a bicyclic heteroaromatic system, which presents unique synthetic challenges and opportunities.[1][2] The pyridine ring is electron-withdrawing, while the pyrrole ring is electron-rich, influencing the reactivity of the entire molecule.[3] Common synthetic strategies for the pyrrolopyridine scaffold often involve the construction of the pyridine ring followed by the formation of the fused pyrrole ring, or vice versa.[4][5][6]

Key considerations for a successful and scalable synthesis include:

  • Choice of Starting Materials: The purity and stability of your starting materials are paramount. Impurities can lead to side reactions and complicate purification.

  • Reaction Conditions: Temperature, pressure, and solvent selection can significantly impact reaction kinetics, yield, and impurity profiles.

  • Work-up and Purification: Developing a robust and scalable purification strategy is critical for achieving the desired product quality.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the synthesis and scale-up of this compound and similar heterocyclic compounds.

Problem 1: Low Reaction Yield

Question: My reaction yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields are a common challenge in heterocyclic synthesis and can stem from several factors.[7][8] A systematic approach to troubleshooting is often the most effective.

Potential Cause Explanation Troubleshooting Suggestions
Suboptimal Reaction Conditions Temperature, reaction time, and reactant concentration are critical variables. The reaction may not be going to completion, or side reactions may be favored under the current conditions.[7]Optimize Parameters: Conduct small-scale experiments to screen for optimal temperature, time, and concentration. Consider a Design of Experiments (DoE) approach for multi-variable optimization.
Reagent Purity and Stoichiometry Impurities in starting materials or an incorrect molar ratio of reactants can lead to the formation of byproducts and incomplete conversion.Verify Reagents: Use reagents of high purity. Confirm the stoichiometry of all reactants before starting the reaction.
Atmospheric Sensitivity Many organic reactions are sensitive to moisture and oxygen.[7]Inert Atmosphere: If your reaction is air- or moisture-sensitive, ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket.
Inefficient Mixing In heterogeneous reactions, poor mixing can lead to localized "hot spots" and inconsistent reaction rates.[7]Improve Agitation: Ensure the stirring rate is adequate for the scale and viscosity of your reaction mixture. Consider using an overhead stirrer for larger volumes.
Product Degradation The desired product may be unstable under the reaction or workup conditions.[7]Monitor Reaction: Use techniques like TLC or LC-MS to monitor the reaction progress and check for the formation of degradation products over time.[8]
Problem 2: Formation of Impurities and Side Products

Question: I am observing significant impurity formation in my reaction. How can I identify and minimize these side products?

Answer: The formation of byproducts is a common issue, especially in multi-step syntheses.

Caption: Workflow for troubleshooting impurity formation.

Potential Cause Explanation Troubleshooting Suggestions
Side Reactions The reaction conditions may favor the formation of undesired byproducts.Modify Conditions: Adjusting temperature, solvent, or catalyst may suppress side reactions. Consider changing the order of reagent addition.[8]
Over-reaction or Degradation Prolonged reaction times or excessive temperatures can lead to the degradation of the product or the formation of polymeric materials.Monitor and Quench: Carefully monitor the reaction progress and quench it once the starting material is consumed to prevent further reactions.
Isomer Formation The synthesis of substituted pyridines can sometimes lead to the formation of regioisomers that are difficult to separate.[9]Chromatographic Separation: High-performance liquid chromatography (HPLC) may be necessary for effective separation of isomers.[9]

III. Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing the pyrrolo[2,3-c]pyridine core?

A common approach involves the construction of a substituted pyridine ring followed by the annulation of the pyrrole ring. For instance, a substituted aminopyridine can be reacted with a suitable three-carbon synthon to form the fused pyrrole ring. Palladium-catalyzed cross-coupling reactions are also frequently used to build the core structure.[6]

Q2: What are the key safety precautions to consider when working with pyridine-based compounds on a larger scale?

Pyridine and its derivatives can be flammable, toxic, and harmful if inhaled or absorbed through the skin.[10] When scaling up, it is crucial to:

  • Ensure Adequate Ventilation: Work in a well-ventilated area, preferably in a fume hood.[10]

  • Use Personal Protective Equipment (PPE): Always wear appropriate gloves, safety goggles, and a lab coat.[10]

  • Control Exothermic Reactions: Be prepared for potentially exothermic reactions. Use controlled addition of reagents and have an adequate cooling system in place.[11] Continuous flow chemistry can offer better temperature control for highly exothermic processes.[11][12]

  • Proper Storage and Disposal: Store pyridine-containing compounds in a cool, well-ventilated area away from ignition sources.[10] Dispose of waste according to institutional and environmental regulations.[10]

Q3: How can I effectively purify this compound at scale?

The choice of purification method will depend on the physical properties of the compound and the nature of the impurities.

  • Crystallization: If the product is a solid, crystallization is often the most effective and scalable method for achieving high purity.[11]

  • Acid-Base Extraction: The basic nature of the pyridine nitrogen allows for purification by acid-base extraction, which can separate it from non-basic impurities.[11]

  • Column Chromatography: While effective at the lab scale, scaling up column chromatography can be challenging. Consider using automated flash chromatography systems for larger quantities. To mitigate issues like tailing on silica gel, a small amount of a basic modifier like triethylamine can be added to the eluent.[9][11]

IV. Experimental Protocols

The following is a generalized, hypothetical protocol for the final steps in the synthesis of this compound, based on common methodologies for similar structures. This protocol should be optimized for your specific needs and scale.

Protocol: Synthesis of a Pyrrolo[2,3-c]pyridine Derivative

This protocol outlines a Suzuki-Miyaura cross-coupling followed by a Buchwald-Hartwig amination, common reactions in the synthesis of complex heterocyclic molecules.[13][14]

Synthesis_Workflow Start Starting Materials: - Halogenated Pyrrolopyridine - Boronic Acid/Ester Suzuki Suzuki-Miyaura Coupling - Pd Catalyst - Base - Solvent Start->Suzuki Workup1 Aqueous Workup & Extraction Suzuki->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate Coupled Intermediate Purification1->Intermediate Buchwald Buchwald-Hartwig Amination - Pd Catalyst - Ligand - Base - Amine Source Intermediate->Buchwald Workup2 Aqueous Workup & Extraction Buchwald->Workup2 Purification2 Crystallization/Chromatography Workup2->Purification2 Product Final Product: This compound Purification2->Product

Caption: A generalized synthetic workflow for a pyrrolopyridine derivative.

Step 1: Suzuki-Miyaura Coupling

  • To a solution of a halogenated pyrrolo[2,3-c]pyridine precursor (1.0 eq) and a suitable boronic acid or ester (1.2 eq) in a mixture of dioxane and water (4:1) is added a base such as potassium carbonate (3.0 eq).

  • The mixture is degassed with argon or nitrogen for 20-30 minutes.

  • A palladium catalyst, for example, Pd(dppf)Cl₂ (0.05 eq), is added, and the reaction mixture is heated to 80-100 °C.

  • The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Step 2: Buchwald-Hartwig Amination (Hypothetical for introducing a functional group)

  • To a solution of the intermediate from Step 1 (1.0 eq) and the desired amine (1.5 eq) in a solvent such as toluene or dioxane is added a base, for example, cesium carbonate (2.0 eq).

  • The mixture is degassed with argon or nitrogen.

  • A palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a suitable ligand (e.g., BINAP, 0.04 eq) are added.

  • The reaction mixture is heated to 90-110 °C and monitored by TLC or LC-MS.

  • After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried and concentrated.

  • The final product is purified by crystallization or column chromatography.

Note: The specific reagents, catalysts, and conditions will need to be determined and optimized for the synthesis of this compound.

V. Conclusion

Scaling up the production of this compound requires a thorough understanding of its chemical properties and a systematic approach to process development and troubleshooting. By carefully considering reaction conditions, impurity formation, and purification strategies, researchers and production chemists can successfully navigate the challenges of large-scale synthesis. This guide provides a foundation for addressing common issues, but it is essential to tailor these recommendations to your specific process and equipment.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-c]pyridine, or 7-azaindole, scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] The introduction of a methoxy group at the 7-position can significantly modulate the physicochemical and pharmacokinetic properties of these derivatives, leading to a diverse range of biological activities. This guide provides a comparative analysis of the biological activities of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine derivatives, offering insights into their potential as therapeutic agents. We will delve into their anticancer, antimicrobial, kinase inhibitory, and neuroprotective properties, supported by experimental data and detailed protocols.

The Significance of the this compound Scaffold

The 7-azaindole core is a bioisostere of indole and purine, allowing its derivatives to interact with a wide array of biological targets, particularly protein kinases, by mimicking the adenine structure of ATP.[1] The nitrogen atom at the 7-position introduces a hydrogen bond acceptor, enhancing binding affinity to target proteins. The methoxy group at the 7-position further influences the molecule's electronic properties and metabolic stability, making this scaffold a versatile platform for drug design.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of the broader pyrrolopyridine family have demonstrated significant potential as anticancer agents. While specific data for a wide range of this compound derivatives is still emerging, studies on related structures provide compelling evidence of their cytotoxic effects against various cancer cell lines.

Comparative Anticancer Activity of Pyrrolopyridine Derivatives

Compound IDScaffoldCell LineIC50 (µM)Reference
Derivative A 1H-pyrrolo[3,2-c]pyridineHeLa (Cervical Cancer)0.12[3]
SGC-7901 (Gastric Cancer)0.15[3]
MCF-7 (Breast Cancer)0.21[3]
Derivative B 1H-pyrrolo[2,3-b]pyridine4T1 (Breast Cancer)1.9[4]
Derivative C 7-aryl-2-anilino-pyrrolopyrimidineMKN28 (Gastric Cancer)0.5-0.1[5]

Note: The data presented is for related pyrrolopyridine scaffolds and serves to illustrate the potential of the this compound core.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Workflow for MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of test compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: A streamlined workflow of the MTT assay for determining cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Kinase Inhibition: A Key Mechanism of Action

Many pyrrolopyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[1] The 7-azaindole scaffold is particularly adept at fitting into the ATP-binding pocket of various kinases.

Inhibition of Key Kinases by Pyrrolopyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Derivative D Cdc77[6]
Derivative E Mer2[7]
Axl16[7]
Derivative F FGFR17[4]
FGFR29[4]
FGFR325[4]

Note: This data is from studies on various pyrrolopyridine scaffolds and highlights the potential of this compound derivatives as kinase inhibitors.

Signaling Pathway: Inhibition of a Pro-Survival Pathway

The following diagram illustrates a hypothetical mechanism by which a this compound derivative could inhibit a generic pro-survival signaling pathway.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Inhibitor This compound Derivative Inhibitor->Kinase1 Inhibits Gene Pro-Survival Genes TranscriptionFactor->Gene Promotes Transcription

Caption: Inhibition of a signaling pathway by a this compound derivative.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess kinase inhibition is through assays that measure the consumption of ATP or the formation of ADP.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing the kinase, its specific substrate, and ATP.

  • Compound Incubation: Add the this compound derivatives at various concentrations to the reaction mixture.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay). The signal is typically luminescent or fluorescent.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Antimicrobial Activity: Combating Pathogenic Microbes

The 7-azaindole scaffold has also been explored for its antimicrobial properties. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

Comparative Antimicrobial Activity (MIC in µg/mL)

Compound IDScaffoldS. aureusE. coliReference
Derivative G Pyrrolo[2,3-d]pyrimidine0.31>100[8]
Derivative H Pyrrolo[2,3-d]pyrimidine0.62>100[8]
Derivative I Spiro pyrrolidine--[9]

Note: Data is for related heterocyclic scaffolds, indicating the potential of the this compound core for antimicrobial activity.

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Workflow for MIC Determination

MIC_Workflow A Prepare serial dilutions of the test compound in a 96-well plate B Add a standardized bacterial inoculum to each well A->B C Incubate at 37°C for 18-24h B->C D Visually inspect for bacterial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E Neuroinflammation_Pathway cluster_extracellular Extracellular cluster_cell Microglia LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Expression Neuron Neuron Cytokines->Neuron Neuronal Damage Inhibitor This compound Derivative Inhibitor->NFkB Inhibits

References

Validating 7-Methoxy-1H-pyrrolo[2,3-c]pyridine as a Kinase Inhibitor Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the validation of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine as a novel kinase inhibitor scaffold. We will explore its potential, compare it with established inhibitors, and provide detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel kinase inhibitors.

Introduction: The Promise of the 7-Azaindole Scaffold

The 7-azaindole core is a well-established "privileged scaffold" in kinase inhibitor design.[1] Its defining feature is the ability to form two crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the interaction of the adenine base of ATP.[2] This bidentate hydrogen bonding, involving the pyridine nitrogen as a hydrogen bond acceptor and the pyrrole N-H as a donor, anchors the inhibitor in the active site. The 7-azaindole scaffold has been successfully incorporated into numerous kinase inhibitors, including clinically approved drugs.

The subject of this guide, this compound, is a derivative of the 7-azaindole core. The introduction of a methoxy group at the 7-position is hypothesized to modulate the electronic properties and steric interactions of the scaffold, potentially leading to altered kinase selectivity and potency. Structure-activity relationship (SAR) studies on similar scaffolds suggest that substitutions at this position can significantly influence the inhibitor's biological activity. For instance, the presence of a methoxy group on a 7-azaindole scaffold has been shown to confer selectivity towards DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A).

This guide will therefore focus on a hypothetical validation of this compound as a DYRK1A inhibitor. DYRK1A is a serine/threonine kinase implicated in a variety of cellular processes, and its dysregulation is associated with neurodegenerative diseases such as Alzheimer's and Down syndrome, as well as certain cancers.[3][4]

Comparative Analysis of Kinase Inhibitor Potency

To objectively assess the potential of this compound, its inhibitory activity must be benchmarked against known kinase inhibitors targeting the same or related kinases. In this guide, we will focus on DYRK1A and include other relevant kinases for a broader selectivity profile.

Table 1: In Vitro Kinase Inhibition Profile of this compound and Comparator Compounds

CompoundTarget KinaseIC50 (nM)Reference
This compound DYRK1A [To Be Determined] -
DYRK1B[To Be Determined]-
CLK1[To Be Determined]-
GSK-3β[To Be Determined]-
HarmineDYRK1A80[5][6]
DYRK2900[5]
DYRK3800[5]
Leucettine L41DYRK1A10-60[7][8]
DYRK235[8]
CLK115[8]
GSK-3α/β130[8]
EHT 5372DYRK1A0.22[9][10][11]
DYRK1B0.28[9][10]
CLK122.8[9][10]
GSK-3β221[9][10]

Table 2: Cellular Activity of this compound and Comparator Compounds

CompoundCell LineAssayTarget Phosphorylation SiteIC50 (µM)Reference
This compound HEK293 Western Blot p-Tau (Thr212) [To Be Determined] -
HeLa Western Blot p-SF3B1 (Thr434) [To Be Determined] -
Harmine-----
Leucettine L41-----
EHT 5372HEK293Western Blotp-Tau (Thr212)[To Be Determined][8]
HeLaWestern Blotp-SF3B1 (Thr434)0.5[8]

Signaling Pathway Context: The Role of DYRK1A

DYRK1A is a constitutively active kinase that autophosphorylates a tyrosine residue in its activation loop during translation, after which it phosphorylates its substrates on serine and threonine residues.[12] It plays a crucial role in neurodevelopment and is implicated in the pathology of several neurodegenerative diseases.[3][4] For example, DYRK1A can phosphorylate Tau protein at sites associated with the formation of neurofibrillary tangles in Alzheimer's disease.[4] It is also involved in the regulation of the cell cycle and apoptosis through pathways like the ASK1-JNK signaling cascade.

DYRK1A_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Signals Stress Signals ASK1 ASK1 Stress Signals->ASK1 Growth Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth Factors->Receptor p120_catenin p120-catenin Receptor->p120_catenin MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis Tau Tau NFT Neurofibrillary Tangles Tau->NFT Kaiso Kaiso p120_catenin->Kaiso Inhibits DYRK1A DYRK1A DYRK1A->ASK1 Phosphorylates & Activates DYRK1A->Tau Phosphorylates DYRK1A->p120_catenin Stabilizes Gene_Expression Gene Expression (e.g., wnt11, siamois) Kaiso->Gene_Expression Represses

Caption: Simplified DYRK1A signaling pathways.

Experimental Validation Workflow

A rigorous and systematic approach is essential to validate this compound as a kinase inhibitor scaffold. The following workflow outlines the key experimental stages.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_analysis Data Analysis & Interpretation A Biochemical Kinase Assay (TR-FRET) B Determine IC50 vs. DYRK1A A->B I Compare IC50s with Known Inhibitors B->I C Kinome Profiling (Kinobeads) D Assess Selectivity C->D J Evaluate Selectivity Profile D->J E Cellular Target Engagement (Western Blot) F Measure p-Substrate Levels E->F K Correlate Biochemical and Cellular Potency F->K G Cell Viability Assay (MTT/XTT) H Determine Cytotoxicity G->H H->K L Validate Scaffold Potential I->L J->L K->L

Caption: Experimental workflow for validation.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DYRK1A.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the phosphorylation of a substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and a fluorescein acceptor on the substrate into close proximity, resulting in a FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution (e.g., recombinant human DYRK1A) in kinase reaction buffer.

    • Prepare a 2X solution of the fluorescein-labeled substrate (e.g., DYRKtide) and ATP in the same buffer.

    • Prepare a 2X detection mix containing a terbium-labeled anti-phospho-substrate antibody and EDTA in TR-FRET dilution buffer.

    • Prepare a serial dilution of this compound and comparator compounds.

  • Kinase Reaction:

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding 10 µL of the 2X detection mix to each well.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at 520 nm (acceptor) and 495 nm (donor).

    • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinome-wide Selectivity Profiling (Kinobeads)

Objective: To assess the selectivity of this compound across a broad range of kinases.

Principle: Kinobeads are composed of a mixture of broad-spectrum kinase inhibitors immobilized on a solid support. These beads are used to capture a large portion of the expressed kinome from a cell lysate. By performing a competition binding experiment with the test compound, the kinases that are displaced from the beads can be identified and quantified by mass spectrometry.

Protocol:

  • Cell Lysate Preparation:

    • Prepare lysates from a suitable cell line (e.g., HeLa or K562) under non-denaturing conditions.

  • Competition Binding:

    • Incubate the cell lysate with increasing concentrations of this compound or a DMSO control.

    • Add the kinobeads to the lysate and incubate to allow for kinase binding.

  • Affinity Purification and Sample Preparation:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound kinases or perform an on-bead digest with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • Determine the dose-dependent displacement of each kinase by the inhibitor to generate a selectivity profile.

Cellular Target Engagement (Western Blot)

Objective: To confirm that this compound inhibits DYRK1A activity within a cellular context by measuring the phosphorylation of a known downstream substrate.

Principle: Western blotting allows for the detection of specific proteins in a complex mixture. By using antibodies that recognize the phosphorylated form of a DYRK1A substrate (e.g., Tau at Thr212 or SF3B1 at Thr434), a decrease in phosphorylation upon inhibitor treatment can be quantified, indicating target engagement.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293 or HeLa) to 70-80% confluency.

    • Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • To normalize for protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against the total (unphosphorylated) substrate or a housekeeping protein (e.g., GAPDH or β-actin).

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent and image the blot.

    • Quantify the band intensities and normalize the phospho-protein signal to the total protein or loading control signal.

Cell Viability Assay (MTT/XTT)

Objective: To assess the cytotoxic or anti-proliferative effects of this compound on cultured cells.

Principle: The MTT and XTT assays are colorimetric assays that measure cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the tetrazolium salt (MTT or XTT) to a colored formazan product, the absorbance of which is proportional to the number of living cells.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • Allow the cells to adhere overnight.

    • Treat the cells with a serial dilution of this compound and incubate for a desired period (e.g., 72 hours).

  • Addition of Tetrazolium Salt:

    • For the MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Then, add a solubilization solution to dissolve the crystals.

    • For the XTT assay, add the XTT labeling mixture (XTT and an electron-coupling reagent) to each well and incubate for 2-4 hours.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The 7-azaindole scaffold is a proven pharmacophore for the development of potent and selective kinase inhibitors. The introduction of a methoxy group at the 7-position, as in this compound, presents an intriguing opportunity to explore new chemical space and potentially discover inhibitors with novel selectivity profiles. Based on existing literature, a promising avenue of investigation for this scaffold is its potential as a DYRK1A inhibitor.

This guide has outlined a comprehensive and logical workflow for the validation of this compound. By following the detailed experimental protocols and comparing the results to established inhibitors, researchers can rigorously assess its potency, selectivity, and cellular activity. The successful validation of this scaffold could pave the way for the development of novel therapeutics for a range of diseases where DYRK1A is implicated.

References

A Comparative Guide to the Structure-Activity Relationship of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrrolo[2,3-c]pyridines in Kinase Inhibition

The 1H-pyrrolo[2,3-c]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions with the hinge region of protein kinases have established it as a foundational core for the development of numerous potent and selective kinase inhibitors.[1] Kinase dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. The pyrrolopyridine core mimics the purine structure of ATP, enabling it to competitively bind to the ATP-binding pocket of kinases.

This guide focuses on the structure-activity relationship (SAR) of a specific subclass: 7-Methoxy-1H-pyrrolo[2,3-c]pyridine analogs. While comprehensive SAR studies dedicated exclusively to this scaffold are emerging, we can infer critical insights by examining related pyrrolopyridine and azaindole derivatives. The introduction of a methoxy group at the 7-position is a strategic modification intended to modulate the electronic and steric properties of the molecule, potentially enhancing binding affinity, selectivity, and pharmacokinetic properties. This guide will synthesize available data to provide a comparative analysis of key structural modifications and their impact on biological activity, primarily focusing on their role as kinase inhibitors. We will also provide detailed experimental protocols for the evaluation of these compounds.

Core Structure and Key Positions for Modification

The foundational this compound core presents several key positions for chemical modification to explore the SAR and optimize for potency, selectivity, and drug-like properties.

Figure 1: Key positions for substitution on the this compound scaffold.

  • N1-Position (Pyrrole Nitrogen): Substitution at this position can influence solubility, metabolic stability, and interactions with the solvent-exposed region of the kinase binding pocket.

  • C2-Position: This position is often a key vector for introducing substituents that can occupy hydrophobic pockets within the ATP-binding site.

  • C3-Position: Modifications at C3 can significantly impact potency and selectivity by interacting with specific amino acid residues in the kinase domain.

  • C4, C5, C6-Positions (Pyridine Ring): Substitutions on the pyridine ring can modulate the electronics of the core, influence solubility, and provide additional interaction points with the target kinase.

Comparative Analysis of Structural Modifications and Biological Activity

The following sections will discuss the impact of substitutions at various positions on the pyrrolo[2,3-c]pyridine core, drawing comparisons from closely related analogs where direct data on the 7-methoxy scaffold is limited.

The Role of the 7-Methoxy Group

The methoxy group at the 7-position is an electron-donating group that can influence the pKa of the pyridine nitrogen and the overall electron distribution of the heterocyclic system. This can have several consequences:

  • Enhanced Hinge Binding: The increased electron density on the pyridine nitrogen can strengthen the hydrogen bond interaction with the hinge region of the kinase, a critical interaction for potent inhibition.

  • Improved Pharmacokinetics: The methoxy group can block a potential site of metabolism, thereby improving the metabolic stability and half-life of the compound.

  • Modulation of Selectivity: The steric bulk and electronic nature of the methoxy group can influence the binding to off-target kinases, potentially leading to a more selective inhibitor profile.

SAR at the N1-Position

Substitutions at the N1-position of the pyrrole ring are crucial for modulating physicochemical properties.

N1-Substituent General Effect on Activity Rationale
Hydrogen (unsubstituted) Often serves as a baseline. Can act as a hydrogen bond donor.Provides a crucial interaction point in some kinase binding sites.
Small Alkyl (e.g., Methyl) Can improve metabolic stability and cell permeability.Blocks potential N-dealkylation metabolism.
Bulky Groups May decrease activity due to steric hindrance.Can prevent proper orientation within the ATP-binding pocket.
Groups with Polar Functionality Can enhance solubility.Important for developing orally bioavailable drugs.
SAR at the C3-Position

The C3-position is a critical vector for achieving potency and selectivity. Substitutions at this position often project into a hydrophobic region of the ATP-binding site.

C3-Substituent Target Kinase (Example) Effect on Activity Rationale
Aryl or Heteroaryl Rings Aurora Kinases, CDKsOften essential for potent inhibition.These groups can form π-π stacking interactions with aromatic residues like phenylalanine in the active site.
Substituted Phenyl Rings Aurora KinasesPotency is highly dependent on the substitution pattern.Electron-withdrawing or donating groups can fine-tune the electronic properties and steric fit of the inhibitor.
Small, Flexible Chains Various KinasesGenerally less potent than rigid aromatic groups.Lack of pre-organization for optimal binding.

For example, in a series of 1H-pyrrolo[2,3-b]pyridine inhibitors of Cdc7 kinase, the introduction of a substituted thiazole ring at a position analogous to C3 led to a potent inhibitor with an IC50 value of 7 nM.[2]

Comparative Inhibitory Activity of Pyrrolopyridine Analogs against Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play a crucial role in mitosis, and their overexpression is common in many cancers.[3] Pyrrolopyridine-based scaffolds have shown significant promise as Aurora kinase inhibitors. Below is a comparative table of representative pyrrolopyridine analogs and their inhibitory activities. While not all are 7-methoxy substituted, they provide valuable SAR insights.

Compound Scaffold R-Group Modification Aurora A IC50 (nM) Aurora B IC50 (nM) Reference
Analog 1 1H-Pyrrolo[2,3-b]pyridine3-(Substituted thiazole)7-[2]
Analog 2 Imidazo[4,5-b]pyridine2-(Substituted pyrazole)38-[4]
Analog 3 Pyrazole4-(Substituted pyrazole)780-[3]
Alisertib (MLN8237) Pyrimidine-based-1.225[3]

Note: This table is a representative compilation from various sources on related scaffolds to illustrate general SAR trends.

The data suggests that the nature of the substituent at the 3-position of the pyrrolopyridine ring system is a key determinant of potency against Aurora kinases.

Experimental Protocols for Evaluation of this compound Analogs

To assess the potential of novel this compound analogs as kinase inhibitors, a series of in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay (Aurora A as an example)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a commonly used method.[5][6]

Principle: The assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Workflow Diagram:

kinase_assay_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare Reagents: - 1x Kinase Assay Buffer - ATP Solution - Substrate (e.g., Kemptide) - Test Compound Dilutions master_mix Prepare Master Mix: Buffer, ATP, Substrate reagents->master_mix enzyme Prepare Aurora A Kinase (e.g., 5 ng/µl) plate Plate Setup (96-well): - Add Master Mix - Add Test Compound/Control - Add Kinase to initiate enzyme->plate master_mix->plate incubation1 Incubate at 30°C for 45 minutes plate->incubation1 adp_glo Add ADP-Glo™ Reagent incubation1->adp_glo incubation2 Incubate at RT for 45 minutes adp_glo->incubation2 detection_reagent Add Kinase Detection Reagent incubation2->detection_reagent incubation3 Incubate at RT for 45 minutes detection_reagent->incubation3 readout Read Luminescence incubation3->readout

Figure 2: Workflow for an in vitro Aurora A kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer from a 5x stock.

    • Prepare serial dilutions of the test compounds in 10% DMSO. The final concentration of DMSO in the assay should not exceed 1%.

    • Prepare the ATP and substrate (e.g., Kemptide) solutions in 1x Kinase Assay Buffer.

    • Dilute the purified recombinant Aurora A kinase to the desired concentration (e.g., 5 ng/µl) in 1x Kinase Assay Buffer.

  • Kinase Reaction:

    • In a 96-well plate, add 12.5 µl of a master mix containing the kinase buffer, ATP, and substrate to each well.

    • Add 2.5 µl of the serially diluted test compounds or vehicle control (10% DMSO) to the appropriate wells.

    • Initiate the reaction by adding 10 µl of the diluted Aurora A kinase to each well (except for the "blank" control).

    • Incubate the plate at 30°C for 45 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µl of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 45 minutes to deplete the remaining ATP.

    • Add 50 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for another 45 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay: Inhibition of Histone H3 Phosphorylation

This assay measures the ability of a compound to inhibit the activity of Aurora B kinase in a cellular context.

Principle: Aurora B kinase phosphorylates histone H3 at serine 10 (pH3S10) during mitosis. An effective Aurora B inhibitor will reduce the levels of pH3S10 in treated cells.

Workflow Diagram:

cell_assay_workflow cell_culture Seed cells (e.g., HeLa) in a 96-well plate compound_treatment Treat cells with serial dilutions of test compounds for 24 hours cell_culture->compound_treatment cell_fixation Fix cells with formaldehyde compound_treatment->cell_fixation permeabilization Permeabilize cells with methanol cell_fixation->permeabilization blocking Block with BSA solution permeabilization->blocking primary_ab Incubate with anti-pH3S10 primary antibody blocking->primary_ab secondary_ab Incubate with fluorescently labeled secondary antibody and DAPI primary_ab->secondary_ab imaging Acquire images using high-content imaging system secondary_ab->imaging analysis Quantify pH3S10 and DNA content per cell imaging->analysis

Figure 3: Workflow for a cell-based histone H3 phosphorylation assay.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., HeLa) in a 96-well plate and allow the cells to adhere overnight.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Treat the cells with the compounds for a defined period (e.g., 24 hours).

  • Immunofluorescence Staining:

    • Fix the cells with 4% formaldehyde in PBS.

    • Permeabilize the cells with ice-cold methanol.

    • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).

    • Incubate the cells with a primary antibody specific for phosphorylated histone H3 at serine 10 (anti-pH3S10).

    • Wash the cells and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the fluorescence intensity of the pH3S10 signal within the nucleus of each cell.

    • Normalize the pH3S10 signal to the DAPI signal to account for cell cycle variations.

    • Determine the concentration-dependent inhibition of histone H3 phosphorylation and calculate the EC50 value.

Conclusion and Future Perspectives

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. Based on the SAR of related pyrrolopyridine analogs, key structural modifications at the N1, C2, and C3 positions are critical for optimizing potency and selectivity. The 7-methoxy group is anticipated to enhance hinge-binding interactions and improve metabolic stability.

Future research should focus on the systematic exploration of substitutions at these key positions of the this compound core. A comprehensive screening against a panel of kinases will be essential to determine the selectivity profile of novel analogs. The detailed experimental protocols provided in this guide offer a robust framework for the biological evaluation of these promising compounds, paving the way for the development of next-generation kinase inhibitors for the treatment of cancer and other diseases.

References

In Vivo Efficacy of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the in vivo efficacy of novel compounds based on the 7-Methoxy-1H-pyrrolo[2,3-c]pyridine scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data supporting their therapeutic potential, objectively compares their performance against established and alternative therapies, and outlines the methodologies for reproducing these critical preclinical studies.

The this compound Scaffold: A Privileged Structure in Kinase Inhibition

The pyrrolopyridine core is a recognized privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors.[1] The fusion of a pyrrole and a pyridine ring creates a bioisostere of indole, offering unique hydrogen bonding capabilities that are crucial for interacting with the ATP-binding pocket of various kinases.[2] The strategic addition of a methoxy group at the 7-position can further enhance binding affinity and modulate pharmacokinetic properties. This guide focuses on compounds built upon this scaffold, particularly those targeting key oncogenic drivers like the c-Met tyrosine kinase.

The c-Met receptor, activated by its ligand, hepatocyte growth factor (HGF), plays a pivotal role in cell proliferation, migration, and invasion.[3] Dysregulation of the HGF/c-Met signaling axis is a known driver in numerous cancers, making it an attractive target for therapeutic intervention.[4][5]

Comparative In Vivo Efficacy Analysis

This section details the preclinical in vivo performance of a lead pyrrolo-pyridine benzamide derivative, presumably incorporating the this compound scaffold, and compares it against the multi-kinase inhibitor Cabozantinib.

Lead Compound: A Novel Pyrrolo-Pyridine Benzamide Derivative

Recent research has unveiled a promising pyrrolo-pyridine benzamide derivative, referred to here as Compound [I], with potent anti-tumor properties.[6] This compound has demonstrated significant inhibition of the c-Met kinase, leading to apoptosis and cell cycle arrest in cancer cells.[6]

In Vivo Study: Lung Carcinoma Allograft Model

The in vivo efficacy of Compound [I] was assessed in a lung carcinoma allograft model using BALB/c nude mice.[6] The study revealed superior tumor growth inhibition compared to Cabozantinib, a known c-Met inhibitor.[6]

CompoundDose (mg/kg)Tumor Growth Inhibition (TGI)Animal ModelTumor TypeReference
Compound [I] 2064.5% BALB/c Nude MiceLung Carcinoma Allograft[6]
Cabozantinib 2047.9%BALB/c Nude MiceLung Carcinoma Allograft[6]

Key Findings:

  • At a dose of 20 mg/kg, Compound [I] achieved a tumor growth inhibition of 64.5%, significantly outperforming Cabozantinib's 47.9% at the same dosage.[6]

  • Crucially, no significant changes in body weight or signs of toxicity in the kidney, heart, or liver were observed during the 18-day treatment period, suggesting a favorable safety profile for Compound [I].[6]

  • In vitro studies support these findings, showing that Compound [I] is more potent than Cabozantinib in Hela and MCF-7 cell lines and is a more effective inhibitor of c-Met expression.[6]

Comparator: Cabozantinib

Cabozantinib is a multi-kinase inhibitor targeting MET, VEGFR2, AXL, and RET, approved for treating certain types of thyroid and renal cancers.[7] Its efficacy in non-small cell lung cancer (NSCLC) models provides a relevant benchmark for new chemical entities targeting similar pathways.[8]

In Vivo Study: NCI-H460/TPT10 Tumor Xenograft Model

In a separate study, Cabozantinib's efficacy was evaluated in a topotecan-resistant NCI-H460 human NSCLC xenograft model. While a direct comparison of TGI is difficult due to differing models and co-administered drugs, the data confirms Cabozantinib's in vivo activity in lung cancer models.[8]

Alternative Therapeutic Strategies: A Broader Perspective

To provide a comprehensive comparison, it is valuable to consider alternative therapeutic approaches that may be relevant for the same cancer indications. One such strategy is the inhibition of the DNA damage response (DDR) pathway, specifically targeting the ATM kinase.

ATM Inhibition in Colorectal Cancer Models

The ATM (Ataxia-Telangiectasia Mutated) kinase is a critical regulator of the cellular response to DNA double-strand breaks.[9] Inhibiting ATM can enhance the efficacy of DNA-damaging chemotherapies like irinotecan.[9][10]

In Vivo Study: Colorectal Cancer Patient-Derived Xenografts (PDX)

A preclinical study using the novel ATM inhibitor AZ31 in combination with irinotecan in colorectal cancer (CRC) patient-derived xenografts demonstrated significant anti-tumor activity, particularly in tumors resistant to irinotecan alone.[9][10] A similar compound, AZD0156, also showed increased tumor growth inhibition when combined with irinotecan in CRC PDX models.[11][12]

Treatment GroupEfficacy OutcomeAnimal ModelTumor TypeReference
AZ31 + Irinotecan Enhanced anti-tumor effect in 4 out of 8 CRC PDX modelsPatient-Derived XenograftsColorectal Cancer[9][10]
AZD0156 + Irinotecan Increased Tumor Growth InhibitionPatient-Derived XenograftsColorectal Cancer[11][12]

This combination therapy represents a different mechanistic approach, aiming to potentiate standard chemotherapy rather than directly targeting oncogenic signaling pathways like c-Met.

Methodologies: A Guide to In Vivo Efficacy Studies

Reproducibility is a cornerstone of scientific integrity. This section provides a detailed protocol for a typical in vivo xenograft study, based on the methodologies implied in the referenced literature.[13][14][15]

Experimental Workflow for Xenograft Efficacy Study

G cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis cell_culture 1. Cancer Cell Culture (e.g., A549) animal_acclimatization 2. Animal Acclimatization (e.g., BALB/c nude mice) tumor_implantation 3. Subcutaneous Injection of Cancer Cells animal_acclimatization->tumor_implantation tumor_growth 4. Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. Daily Dosing (e.g., 20 mg/kg, p.o.) randomization->treatment monitoring 7. Monitor Tumor Volume & Body Weight treatment->monitoring euthanasia 8. Euthanasia & Tumor Excision monitoring->euthanasia analysis 9. TGI Calculation & Toxicity Assessment euthanasia->analysis

Caption: Workflow for a typical in vivo xenograft efficacy study.

Step-by-Step Protocol
  • Cell Culture: Human cancer cell lines (e.g., A549 for lung carcinoma) are cultured under standard conditions until a sufficient number of cells are available for implantation.

  • Animal Models: Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old) are acclimatized for at least one week before the experiment.[6]

  • Tumor Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells in sterile PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: Mice are randomly assigned to different treatment groups (e.g., Vehicle control, Compound [I] (20 mg/kg), Cabozantinib (20 mg/kg)).

  • Dosing: The compounds are administered daily via the appropriate route (e.g., oral gavage) for the duration of the study (e.g., 18 days).[6]

  • Monitoring: Tumor volume and body weight are measured every 2-3 days. Animals are monitored for any signs of toxicity.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Data Analysis: Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] x 100%. Statistical analysis is performed to determine significance.

Mechanism of Action: Targeting the c-Met Signaling Pathway

The anti-tumor efficacy of the this compound based compounds is rooted in their ability to inhibit the c-Met kinase.

G cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK CompoundI Compound [I] (7-Methoxy-1H-pyrrolo [2,3-c]pyridine based) CompoundI->cMet Inhibits Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAS_MAPK->Proliferation Invasion Invasion & Metastasis RAS_MAPK->Invasion

Caption: Inhibition of the c-Met signaling pathway by the lead compound.

Molecular docking studies have indicated that these compounds form key hydrogen bonds within the ATP-binding site of c-Met kinase.[6] By blocking the phosphorylation and subsequent activation of c-Met, these inhibitors effectively shut down downstream pro-survival and proliferative signaling cascades, including the PI3K/AKT and RAS/MAPK pathways.[6] This targeted inhibition leads to cell cycle arrest and apoptosis in tumor cells, ultimately translating to the observed tumor growth inhibition in vivo.[6]

Conclusion and Future Directions

The this compound scaffold represents a promising foundation for the development of novel kinase inhibitors. The lead pyrrolo-pyridine benzamide derivative discussed herein has demonstrated superior in vivo efficacy and a favorable safety profile when compared directly to Cabozantinib in a lung cancer model.[6] This highlights the potential of this chemical series for further preclinical and clinical development.

Future research should focus on a broader evaluation of these compounds in various xenograft and patient-derived xenograft models to ascertain their full therapeutic potential across different cancer types. Further optimization of the scaffold could also lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties.

References

comparative analysis of synthesis methods for 7-Methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine

This compound, also known as 7-methoxy-6-azaindole, is a privileged structural motif in numerous biologically active compounds. Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, make it a valuable bioisostere for indole and other bicyclic heteroaromatic systems. The methoxy substituent at the 7-position further modulates the molecule's lipophilicity and hydrogen bonding capacity, often enhancing its pharmacokinetic and pharmacodynamic profile. Consequently, the development of efficient and versatile synthetic routes to this scaffold is of paramount importance to the drug discovery and development community.

This guide will explore and compare several key synthetic strategies, including the Bartoli indole synthesis, the Fischer indole synthesis, and modern palladium-catalyzed cross-coupling reactions. Each method will be analyzed for its efficiency, substrate scope, scalability, and overall practicality in a research and development setting.

Comparative Analysis of Synthetic Methodologies

A variety of synthetic strategies have been employed for the construction of the azaindole core. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability requirements. Below is a comparative overview of the most relevant methods for the synthesis of this compound.

Synthetic MethodStarting MaterialsKey AdvantagesKey DisadvantagesTypical Yield
Bartoli Indole Synthesis Substituted nitro-pyridines, vinyl Grignard reagentsDirect, good for 7-substituted azaindolesRequires excess Grignard reagent, moderate yields20-40%[1]
Fischer Indole Synthesis Substituted pyridylhydrazines, ketones/aldehydesWell-established, versatileCan be low-yielding for electron-deficient pyridines40-60% for related structures
Palladium-Catalyzed Cross-Coupling Halogenated pyridines, alkynes/aminesHigh yields, excellent functional group toleranceRequires specialized catalysts and ligands, cost70-95%

In-Depth Analysis of Synthetic Routes

The Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the formation of 7-substituted indoles and their aza-analogs from ortho-substituted nitroarenes and vinyl Grignard reagents.[1][2][3] The reaction is particularly well-suited for the synthesis of azaindoles where traditional methods might fail.[3]

Reaction Principle: The mechanism involves the addition of three equivalents of a vinyl Grignard reagent to a nitroarene.[1] A key step is a[4][4]-sigmatropic rearrangement, which is facilitated by the presence of a sterically bulky ortho-substituent on the nitroarene.[1]

Bartoli_Synthesis Bartoli Indole Synthesis Workflow start 2-Methoxy-3-nitropyridine reagent + Vinylmagnesium bromide (3 equivalents) start->reagent Reaction Initiation intermediate [3,3]-Sigmatropic Rearrangement Intermediate reagent->intermediate Formation of Adduct product This compound intermediate->product Cyclization & Aromatization

Figure 1: General workflow of the Bartoli synthesis for 7-methoxy-6-azaindole.

Experimental Protocol (Adapted from Bagley et al.): [1]

  • A solution of 2-methoxy-3-nitropyridine in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to -78 °C.

  • Three equivalents of vinylmagnesium bromide (1.0 M solution in THF) are added dropwise.

  • The reaction mixture is stirred at -20 °C for several hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated.

  • Purification is typically achieved by column chromatography on silica gel.

Discussion: The Bartoli synthesis offers a direct route to 7-methoxy-6-azaindole, a close isomer of the target molecule. A reported yield for this reaction is 20%.[1] While the yield is modest, the method's key advantage lies in its ability to introduce substituents at the 7-position of the azaindole core, a position that can be challenging to access through other classical indole syntheses. The requirement for a large excess of the Grignard reagent and cryogenic temperatures are notable drawbacks, particularly for large-scale synthesis.

The Fischer Indole Synthesis

The Fischer indole synthesis is one of the oldest and most versatile methods for constructing the indole nucleus.[5] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[5]

Reaction Principle: The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. Under acidic conditions, this intermediate undergoes a[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to afford the aromatic indole ring.[5][6]

Fischer_Synthesis Fischer Indole Synthesis Workflow start Pyridylhydrazine reagent + Ketone/Aldehyde start->reagent Condensation hydrazone Pyridylhydrazone Intermediate reagent->hydrazone rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement Acid Catalyst product Substituted Azaindole rearrangement->product Cyclization & Aromatization

Figure 2: General workflow of the Fischer indole synthesis.

Experimental Protocol (General Procedure):

  • The pyridylhydrazine is dissolved in a suitable solvent, often an alcohol or acetic acid.

  • An acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid) is added.

  • The corresponding ketone or aldehyde is added to the mixture.

  • The reaction is heated, often to reflux, for a period ranging from a few hours to overnight.

  • After cooling, the reaction mixture is neutralized and the product is extracted with an organic solvent.

  • Purification is typically performed by crystallization or column chromatography.

Discussion: While the Fischer indole synthesis is a cornerstone of heterocyclic chemistry, its application to the synthesis of azaindoles can be challenging due to the electron-deficient nature of the pyridine ring, which can hinder the key cyclization step. However, the presence of an electron-donating group, such as a methoxy group, on the pyridine ring can facilitate the reaction. For instance, the synthesis of a 2-pyridylhydrazone of 7-methoxy-α-tetralone has been reported, which is a key intermediate for a methoxy-substituted 7-azaindole derivative. The cyclization of such hydrazones is typically achieved by heating in polyphosphoric acid, with reported yields for related structures in the range of 46%.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions. These methods offer a highly efficient and versatile approach to the construction of complex molecules, including azaindoles. A common strategy involves a Sonogashira coupling of a halogenated aminopyridine with a terminal alkyne, followed by an intramolecular cyclization.[7][8][9][10][11]

Reaction Principle: The synthesis typically begins with a Sonogashira coupling between an ortho-haloaminopyridine and a suitable alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. The resulting alkynylaminopyridine then undergoes an intramolecular cyclization, which can be promoted by a base or a transition metal catalyst, to form the pyrrolo[2,3-c]pyridine ring system.

Palladium_Catalyzed_Synthesis Palladium-Catalyzed Azaindole Synthesis start Ortho-haloaminopyridine reagent + Terminal Alkyne start->reagent sonogashira Sonogashira Coupling (Pd/Cu catalyst) reagent->sonogashira intermediate Alkynylaminopyridine sonogashira->intermediate cyclization Intramolecular Cyclization (Base or Catalyst) intermediate->cyclization product Substituted Azaindole cyclization->product

Figure 3: General workflow for the palladium-catalyzed synthesis of azaindoles.

Experimental Protocol (General Procedure for Sonogashira Coupling and Cyclization): [8]

  • Sonogashira Coupling: An ortho-haloaminopyridine, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine) are combined in a suitable solvent (e.g., DMF or THF). The mixture is stirred at room temperature or heated until the starting materials are consumed. The product is then isolated and purified.

  • Cyclization: The resulting alkynylaminopyridine is dissolved in a solvent such as toluene. A base (e.g., potassium tert-butoxide) and a phase-transfer catalyst (e.g., 18-crown-6) are added.[8] The mixture is heated to induce cyclization. After completion, the reaction is worked up, and the product is purified by chromatography.

Discussion: Palladium-catalyzed methods generally provide the highest yields and the broadest substrate scope for the synthesis of substituted azaindoles. The reaction conditions are often mild, and a wide variety of functional groups are tolerated. This approach is highly modular, allowing for the introduction of diverse substituents on the pyrrole ring by simply varying the alkyne coupling partner. While the cost of palladium catalysts and specialized ligands can be a consideration for large-scale synthesis, the high efficiency and versatility of these methods often make them the preferred choice in a drug discovery setting.

Conclusion and Future Outlook

The synthesis of this compound can be achieved through several distinct and viable synthetic routes. The classical Bartoli and Fischer indole syntheses, while having their merits, are often associated with moderate yields and harsher reaction conditions. In contrast, modern palladium-catalyzed cross-coupling strategies offer a more efficient, versatile, and high-yielding approach, albeit with considerations regarding catalyst cost.

The choice of the optimal synthetic route will ultimately depend on the specific needs of the researcher, including the desired scale of the synthesis, the availability of starting materials, and the tolerance for different reaction conditions. As the demand for novel azaindole-based therapeutics continues to grow, the development of even more efficient, cost-effective, and sustainable synthetic methodologies will remain an active area of research.

References

A Comparative Guide to Cross-Reactivity Profiling of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the cross-reactivity profiles of novel kinase inhibitors based on the 7-Methoxy-1H-pyrrolo[2,3-c]pyridine scaffold. We will delve into the rationale behind a multi-faceted profiling strategy, provide detailed experimental protocols for industry-standard assays, and offer insights into the interpretation of the resulting data to guide lead optimization and candidate selection.

Introduction: The Challenge of Selectivity

The this compound scaffold is a derivative of 7-azaindole, a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its unique structure serves as an excellent hinge-binding motif, capable of forming two hydrogen bonds with the kinase hinge region, a feature leveraged in the design of numerous ATP-competitive kinase inhibitors.[1][2] While this scaffold provides a powerful starting point for developing potent inhibitors, achieving high selectivity across the human kinome—comprising over 500 protein kinases—remains a formidable challenge.[3][4]

Undesired off-target activity can lead to toxicity or confound the interpretation of pharmacological studies.[5] Therefore, a rigorous and systematic evaluation of an inhibitor's selectivity is not merely a characterization step but a critical component of the drug discovery process. This guide advocates for an integrated approach, combining broad-based biochemical screening with cellular target engagement assays to build a comprehensive and functionally relevant selectivity profile.

Section 1: A Dual-Pronged Strategy for Comprehensive Profiling

Relying on a single assay format is insufficient to fully understand a compound's selectivity. Biochemical assays provide a direct measure of interaction with purified enzymes, while cellular assays confirm that this interaction occurs within the complex milieu of a living cell.

  • Biochemical Profiling (The "What"): High-throughput screening against large panels of purified kinases is the most efficient way to survey the kinome for potential interactions.[6] These assays, often based on competition binding or radiometric activity, directly measure the binding affinity (Kd) or inhibitory concentration (IC50) of a compound against hundreds of kinases.[4][7] This approach provides an unbiased, panoramic view of a compound's potential targets and off-targets.

  • Cellular Target Engagement (The "If"): A compound's biochemical potency does not always translate to cellular activity due to factors like cell permeability, efflux pumps, or intracellular ATP concentrations.[8][9] Cellular target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), are crucial for verifying that an inhibitor reaches and binds to its intended target (and potential off-targets) in a more physiologically relevant environment.[10]

Section 2: In Vitro Cross-Reactivity Profiling: The KINOMEscan® Approach

A widely accepted gold standard for broad-scale kinase inhibitor profiling is the KINOMEscan® competition binding assay.[7][11] This technology quantitatively measures the binding interactions between an inhibitor and a large panel of kinases.

Principle of KINOMEscan®

The assay relies on a competitive binding principle where the test inhibitor competes with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is inversely proportional to the test compound's affinity. This quantity is measured using quantitative PCR (qPCR) of the DNA tag.[11][12]

cluster_0 Assay Components cluster_1 Competition cluster_2 Quantification Kinase DNA-Tagged Kinase AssayWell Incubate Components in Assay Well Kinase->AssayWell Ligand Immobilized Ligand Ligand->AssayWell Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->AssayWell Wash Wash to Remove Unbound Kinase AssayWell->Wash Quantify Quantify Bound Kinase via qPCR of DNA Tag Wash->Quantify Result Calculate Kd Quantify->Result Low qPCR Signal = Strong Binding Quantify->Result High qPCR Signal = Weak/No Binding

Figure 1: Workflow of the KINOMEscan® competition binding assay.

Experimental Protocol: KINOMEscan® Profiling
  • Compound Preparation: Prepare a 100 mM stock solution of the test inhibitor in DMSO. For a full Kd determination, serial dilutions are prepared. For single-point screening, a single concentration (e.g., 1 µM) is used.

  • Assay Reaction: The test compound is incubated with a specific DNA-tagged kinase from the panel and a ligand-immobilized solid support (e.g., beads).[12]

  • Equilibration: The mixture is incubated to allow the binding competition to reach equilibrium.

  • Washing: The solid support is washed to remove unbound kinase-inhibitor complexes and free kinase.

  • Quantification: The amount of kinase remaining on the solid support is quantified by qPCR using primers specific to the DNA tag.[12]

  • Data Analysis: The qPCR signal is compared to a DMSO vehicle control. The results can be reported as percent of control or used to calculate a dissociation constant (Kd) from an 11-point dose-response curve.

Hypothetical KINOMEscan® Data

Below is a comparative table of hypothetical data for three this compound analogs (7MPP-A, 7MPP-B, 7MPP-C) screened against a selected kinase panel. Aurora B (AURKB) is the intended target.

Kinase7MPP-A (Kd, nM)7MPP-B (Kd, nM)7MPP-C (Kd, nM)
AURKB (Target) 5.2 4.8 15.1
AURKA4508,900250
FLT3>10,000>10,00085
VEGFR22,100>10,000120
ABL18,500>10,000350
SRC>10,000>10,000950
LCK>10,000>10,000780

Interpretation:

  • 7MPP-A: Potent against the target AURKB but shows significant off-target activity against AURKA and VEGFR2.

  • 7MPP-B: Highly potent and selective for AURKB, with minimal binding to other kinases in the panel. This is an ideal profile for a tool compound or clinical candidate.

  • 7MPP-C: Less potent against the primary target and highly promiscuous, showing potent inhibition of FLT3 and VEGFR2. This polypharmacology could be desirable in some therapeutic contexts (e.g., oncology) but increases the risk of off-target toxicity.[5]

Section 3: In Situ Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method that directly assesses the binding of a compound to its target protein within the native cellular environment.[9][10]

Principle of CETSA®

The fundamental principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure. This stabilization results in an increased resistance to thermal denaturation.[13] In a CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is quantified, typically by Western blot or ELISA. A positive shift in the melting temperature (Tm) of the target protein in the presence of the inhibitor is direct evidence of target engagement.[14]

T1_V Protein (Folded) T2_V Protein (Folded) T1_I Protein-Inhibitor Complex T3_V Protein (Denatured) T2_I Protein-Inhibitor Complex T4_V Protein (Denatured) T3_I Protein-Inhibitor Complex T4_I Protein (Denatured) Temp Increasing Temperature → Annotation Inhibitor binding stabilizes the protein, shifting its melting point to a higher temperature.

Figure 2: Principle of the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: Isothermal Dose-Response Fingerprint (ITDRF) CETSA

This variation of CETSA is used to determine the potency of target engagement in cells.[15]

  • Cell Treatment: Culture appropriate cells (e.g., HCT116) to ~80% confluency. Treat cells with a range of concentrations of the test inhibitor (e.g., 0.1 nM to 10 µM) or DMSO vehicle for 1-2 hours at 37°C.[14]

  • Harvesting: Harvest cells by scraping and wash with PBS. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat all samples to a single, optimized temperature (e.g., 52°C, determined from a preliminary melt curve) for 3 minutes in a thermocycler. Include a non-heated control.[14]

  • Lysis: Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

  • Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[14]

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

  • Immunoblotting: Separate equal amounts of soluble protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the target protein (e.g., anti-AURKB) and a loading control (e.g., anti-Actin).[15]

  • Data Analysis: Quantify the band intensities. Plot the normalized intensity of the target protein against the inhibitor concentration to generate a dose-response curve and calculate an EC50 value for target stabilization.

Hypothetical CETSA® Data

The same three analogs are tested for their ability to engage the intended target (AURKB) and a key off-target identified by KINOMEscan® (FLT3 for 7MPP-C) in HCT116 cells.

CompoundTargetCellular Target Engagement (EC50, nM)Notes
7MPP-A AURKB850~160-fold shift from biochemical Kd. Suggests poor cell permeability or active efflux.
7MPP-B AURKB15Excellent correlation with biochemical potency. Confirms strong on-target engagement in cells.
7MPP-C AURKB250Moderate cellular engagement of the primary target.
7MPP-C FLT3110Confirms potent engagement of the off-target kinase FLT3 in a cellular context.

Section 4: Data Synthesis and Functional Interpretation

The true power of this dual-pronged approach lies in synthesizing the biochemical and cellular datasets.

  • 7MPP-A is a classic example of a compound with promising in vitro activity that fails to translate to a cellular setting. The 160-fold discrepancy between its biochemical Kd and cellular EC50 points toward significant liabilities in its absorption, distribution, metabolism, and excretion (ADME) properties, making it a poor candidate for further development without substantial medicinal chemistry optimization.[16]

  • 7MPP-B emerges as the superior candidate. Its high biochemical potency and selectivity are validated by its potent and specific target engagement in cells. This provides high confidence that the observed cellular phenotype is a direct result of inhibiting AURKB.

  • 7MPP-C demonstrates clear polypharmacology. The KINOMEscan® data predicted potent FLT3 inhibition, and the CETSA® results confirm this off-target is engaged in cells.[17] This is critical information, as inhibiting both AURKB and FLT3 could have synergistic anti-tumor effects or lead to unforeseen toxicities.

Biological Context: The Aurora B Kinase Pathway

Understanding the biological role of the target and its potential off-targets is essential for interpreting selectivity data. Aurora B is a key regulator of mitosis. Its inhibition leads to defects in chromosome segregation and failed cytokinesis, ultimately causing cell death in proliferating cancer cells.[18]

Prophase Prophase Metaphase Metaphase Prophase->Metaphase Chromosome Condensation Anaphase Anaphase Metaphase->Anaphase Spindle Assembly Checkpoint Cytokinesis Cytokinesis Anaphase->Cytokinesis Chromosome Segregation Outcome Endoreduplication & Apoptosis Cytokinesis->Outcome Fails AURKB Aurora B Kinase (AURKB) AURKB->Prophase Phosphorylates H3S10 AURKB->Metaphase Corrects Kinetochore Attachments AURKB->Cytokinesis Regulates Abscission Inhibitor 7MPP-B Inhibitor->AURKB Inhibits

Figure 3: Simplified role of Aurora B Kinase in mitosis and its inhibition.

If a promiscuous inhibitor like 7MPP-C also potently inhibits FLT3, a receptor tyrosine kinase involved in hematopoiesis, it could lead to toxicities such as myelosuppression, a known side effect of non-selective FLT3 inhibitors. This highlights why understanding the full cross-reactivity profile is paramount for predicting clinical outcomes.

Conclusion

The development of selective kinase inhibitors from privileged scaffolds like this compound requires a rigorous, multi-faceted approach to cross-reactivity profiling. By integrating comprehensive biochemical screens like KINOMEscan® with functional cellular assays like CETSA®, researchers can build a high-confidence profile of a compound's activity. This dual-pronged strategy enables the early identification of promiscuous compounds, flags potential ADME issues, and validates on-target activity in a physiologically relevant context. Ultimately, this robust dataset empowers drug discovery teams to make more informed decisions, prioritizing candidates with the highest probability of success and minimizing the risk of late-stage failures due to unforeseen off-target effects.

References

Benchmarking 7-Methoxy-1H-pyrrolo[2,3-c]pyridine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrrolopyridine scaffold has emerged as a "privileged" structure, particularly in the realm of kinase inhibitor development. Its unique chemical architecture allows for potent and selective interactions with the ATP-binding pocket of various kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders. This guide provides a comprehensive framework for the preclinical benchmarking of a novel pyrrolopyridine derivative, 7-Methoxy-1H-pyrrolo[2,3-c]pyridine, against established kinase inhibitors.

As biological data for this compound is not yet publicly available, this document will serve as a detailed roadmap for its evaluation. We will outline a series of robust experimental protocols, from initial biochemical screens to in-cell target engagement and in-vivo pharmacokinetic studies. To provide a tangible context for comparison, we will benchmark our test compound against two clinically successful drugs that, while not direct structural analogs, represent key classes of kinase inhibitors: Vemurafenib , a BRAF inhibitor, and Pexidartinib , a CSF1R inhibitor.[1][2] This approach will allow for a thorough characterization of this compound and an informed assessment of its therapeutic potential.

Section 1: The Rationale for Kinase Inhibition and the Promise of the Pyrrolopyridine Scaffold

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism of signal transduction in cells. Their dysregulation is a hallmark of many diseases, making them a major class of therapeutic targets. The pyrrolopyridine core, a bioisostere of purine, is adept at forming key hydrogen bonds within the hinge region of the kinase ATP-binding site, providing a strong foundation for inhibitor design. The diverse substitutions possible on this scaffold allow for the fine-tuning of potency and selectivity.

Our focus, this compound, is a novel entity within this chemical space. The methoxy group at the 7-position is of particular interest, as it may confer unique properties in terms of target engagement, metabolic stability, and overall pharmacological profile. The primary hypothesis to be tested is that this compound is a potent and selective kinase inhibitor. The following experimental plan is designed to rigorously test this hypothesis.

Section 2: Comparative Overview of Benchmark Drugs

To effectively evaluate this compound, it is crucial to compare its performance against well-characterized drugs. We have selected Vemurafenib and Pexidartinib as our primary comparators.

DrugPrimary Target(s)Mechanism of ActionKey Therapeutic Indication
Vemurafenib BRAFV600EInhibits the constitutively active BRAFV600E kinase, blocking the MAPK signaling pathway.[1][3][4]Metastatic melanoma with BRAFV600E mutation.[1][3]
Pexidartinib CSF1R, c-KIT, FLT3-ITDInhibits the colony-stimulating factor 1 receptor (CSF1R), leading to the depletion of tumor-associated macrophages.[2][5]Tenosynovial giant cell tumor (TGCT).[2][5]

These drugs represent two distinct classes of kinase inhibitors targeting different cellular pathways, providing a broad context for evaluating the potential of this compound.

Section 3: Experimental Benchmarking Workflow

The comprehensive evaluation of this compound will proceed through a tiered approach, beginning with broad, high-throughput screens and progressing to more focused and complex biological assays.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: In Vivo Evaluation Biochemical_Screening Biochemical Kinase Panel Screen IC50_Determination IC50 Determination for Hits Biochemical_Screening->IC50_Determination Identified Hits Selectivity_Profiling Selectivity Profiling IC50_Determination->Selectivity_Profiling Confirmed Potency Cellular_Target_Engagement Cellular Target Engagement Assay Selectivity_Profiling->Cellular_Target_Engagement Promising Leads Downstream_Signaling Downstream Signaling Pathway Analysis Cellular_Target_Engagement->Downstream_Signaling Cell_Proliferation Cell Proliferation/Viability Assays Downstream_Signaling->Cell_Proliferation Pharmacokinetics Pharmacokinetic (PK) Studies Cell_Proliferation->Pharmacokinetics Demonstrated Cellular Activity Efficacy_Studies In Vivo Efficacy Models Pharmacokinetics->Efficacy_Studies Favorable PK Profile

Caption: Tiered experimental workflow for benchmarking this compound.

Phase 1: In Vitro Biochemical Profiling

The initial step is to understand the direct interaction of this compound with a panel of purified kinases. This will identify its primary targets and selectivity profile.

Objective: To identify the primary kinase targets of this compound from a large, representative panel of human kinases.

Methodology: A radiometric or fluorescence-based in vitro kinase assay is recommended for its robustness and direct measurement of enzymatic activity. The radiometric assay, often considered the "gold standard," directly measures the incorporation of radiolabeled phosphate from ATP onto a substrate.

Protocol: Radiometric Kinase Assay (HotSpot Assay)

  • Reaction Setup: In a 96-well filter plate, combine the kinase of interest, a generic or specific substrate peptide, and the necessary cofactors in a kinase buffer.

  • Compound Addition: Add this compound, Vemurafenib, and Pexidartinib at a fixed concentration (e.g., 1 µM) to respective wells. Include a DMSO-only control.

  • Initiation: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination and Washing: Stop the reaction by adding a stop buffer (e.g., phosphoric acid). Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity retained on the filter, which corresponds to the phosphorylated substrate, using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control.

Objective: To quantify the potency of this compound against the primary kinase targets identified in the initial screen.

Methodology: A dose-response curve will be generated for each "hit" kinase to determine the half-maximal inhibitory concentration (IC50).

Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

  • Compound Dilution: Prepare a serial dilution of this compound and the relevant comparator drug(s) in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and ATP to the kinase assay buffer. Add the serially diluted compounds.

  • Incubation: Incubate at 30°C for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 2: Hypothetical In Vitro Kinase Inhibition Data

CompoundTarget KinaseIC50 (nM)
This compound Kinase XTo be determined
Kinase YTo be determined
Vemurafenib BRAFV600E31
c-RAF-148
Pexidartinib CSF1R13
c-KIT20
Phase 2: Cellular Activity Assessment

Demonstrating that the compound can engage its target in a cellular environment and elicit a biological response is a critical next step.

Objective: To confirm that this compound can enter cells and bind to its intended kinase target.

Methodology: A variety of cell-based assays can be employed, such as the NanoBRET™ Target Engagement Assay, which measures the apparent affinity of a compound for a target protein in live cells.

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.

  • Assay Setup: In a 96-well plate, seed the transfected cells. Add the NanoBRET™ tracer and varying concentrations of this compound or a comparator drug.

  • Incubation: Incubate the plate under standard cell culture conditions.

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 for target engagement.

Objective: To assess the functional consequence of target engagement by measuring the phosphorylation of downstream substrates.

Methodology: Western blotting is a standard technique to measure changes in protein phosphorylation levels.

Protocol: Western Blotting for Phospho-Substrates

  • Cell Treatment: Treat cells expressing the target kinase with a range of concentrations of this compound for a specified time.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene product).

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates Downstream_Kinase Downstream Kinase Receptor_Tyrosine_Kinase->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Activates Inhibitor This compound Inhibitor->Receptor_Tyrosine_Kinase Inhibits

Caption: A generalized kinase signaling pathway and the point of inhibition.

Phase 3: In Vivo Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a therapeutic agent.

Objective: To determine key pharmacokinetic parameters of this compound in a preclinical model.

Methodology: A standard pharmacokinetic study in mice will be conducted following both intravenous (IV) and oral (PO) administration.

Protocol: Mouse Pharmacokinetic Study

  • Dosing: Administer this compound to mice at a defined dose via IV and PO routes.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).

Table 3: Key Pharmacokinetic Parameters for Comparison

ParameterThis compoundVemurafenibPexidartinib
Clearance (CL) To be determinedLow to moderateLow
Volume of Distribution (Vd) To be determinedHighHigh
Half-life (t1/2) To be determined~57 hours~26.6 hours
Oral Bioavailability (%F) To be determinedVariableHigh

Section 4: Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the preclinical evaluation of this compound. By systematically assessing its biochemical potency, cellular activity, and in vivo pharmacokinetic properties in direct comparison with established drugs like Vemurafenib and Pexidartinib, a clear and objective picture of its therapeutic potential can be established.

The data generated from these studies will be instrumental in making informed decisions about the future development of this compound. A promising profile, characterized by high potency against a specific kinase target, good selectivity, robust cellular activity, and favorable pharmacokinetic properties, would provide a strong rationale for advancing this compound into more extensive preclinical safety and efficacy studies. The pyrrolopyridine scaffold continues to be a rich source of innovative medicines, and a thorough, data-driven evaluation is the cornerstone of translating a promising molecule into a life-changing therapy.

References

preclinical data on 7-Methoxy-1H-pyrrolo[2,3-c]pyridine based drug candidates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Preclinical Data on Pyrrolo[2,3-c]pyridine-Based Drug Candidates as Novel LSD1 Inhibitors

Introduction: Targeting the Epigenetic Eraser LSD1 in Oncology

In the landscape of cancer therapeutics, epigenetic modulators have emerged as a highly promising class of targets. Among these, Lysine-specific histone demethylase 1 (LSD1), also known as KDM1A, is a critical regulator of gene expression and has been identified as a key therapeutic target in various malignancies.[1][2] LSD1 functions as an "epigenetic eraser" by removing methyl groups from histone 3 lysines 4 and 9 (H3K4 and H3K9), thereby controlling gene transcription.[1][2] Its dysregulation is closely linked to tumorigenesis, making the development of potent and specific LSD1 inhibitors a major focus of drug discovery efforts.[1][3]

This guide provides a comprehensive comparison of a novel class of drug candidates built on the pyrrolo[2,3-c]pyridine scaffold. While the initial query specified the 7-methoxy variant, publicly available preclinical data is more robust for the broader class. These compounds have demonstrated exceptional potency as reversible LSD1 inhibitors. We will compare the performance of a lead candidate from this series with an earlier, well-characterized inhibitor, providing supporting experimental data and methodologies for researchers in the field.

The Emergence of Pyrrolo[2,3-c]pyridines: A New Frontier in Reversible LSD1 Inhibition

The development of small molecule inhibitors against LSD1 has yielded both irreversible and reversible compounds, with several advancing to clinical trials.[2] Structure-guided design has been pivotal in this progress. Building upon the learnings from earlier inhibitors such as GSK-354, a novel class of compounds featuring the pyrrolo[2,3-c]pyridine core was discovered.[1] This scaffold demonstrated a remarkable improvement in inhibitory potency and cellular activity, representing a significant step forward for reversible LSD1 inhibition.[1][2]

Mechanism of Action: How LSD1 Regulates Gene Expression

LSD1 utilizes a flavin adenine dinucleotide (FAD) cofactor to catalyze the oxidative demethylation of mono- and di-methylated H3K4 and H3K9. When LSD1 demethylates H3K4 (a mark of active transcription), it leads to gene repression. Conversely, demethylation of H3K9 (a mark of repression) can lead to gene activation. Its role in cancer is often tied to the silencing of tumor suppressor genes or the maintenance of an undifferentiated state in cancer cells, particularly in acute myeloid leukemia (AML).[1][3]

LSD1_Mechanism cluster_gene_activation Gene Activation cluster_gene_repression Gene Repression Active_Gene Active Gene Transcription H3K4me2 Histone H3 (Lysine 4 di-methylated) H3K4me2->Active_Gene Promotes LSD1 LSD1 Enzyme H3K4me2->LSD1 Substrate Repressed_Gene Gene Repression H3K4me0 Histone H3 (Lysine 4 demethylated) H3K4me0->Repressed_Gene Leads to LSD1->H3K4me0 Demethylates Inhibitor Pyrrolo[2,3-c]pyridine Inhibitor (e.g., Cmpd 46) Inhibitor->LSD1 Blocks Activity

Caption: Role of LSD1 in histone demethylation and its inhibition.

Comparative Analysis: Pyrrolo[2,3-c]pyridine Lead vs. Reference Compound

To illustrate the advancement represented by this new chemical class, we will compare the preclinical data of a lead compound, Compound 46 (LSD1-UM-109) , with the previously reported inhibitor GSK-354 .[1]

Enzymatic Inhibitory Potency

The primary measure of a drug candidate's effectiveness against its target is its enzymatic inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. As shown below, Compound 46 is significantly more potent than its predecessor.

CompoundScaffoldTargetIC50 (nM)Fold Improvement
GSK-354 (Reference)LSD1130 nM[2]-
Compound 46 Pyrrolo[2,3-c]pyridineLSD13.1 nM [1][2]~42x
Table 1: Comparison of in vitro enzymatic inhibitory activity against LSD1.

This dramatic increase in potency highlights the superior fit and interaction of the pyrrolo[2,3-c]pyridine scaffold within the active site of the LSD1 enzyme.

Anti-proliferative Activity in Cancer Cell Lines

Potent enzyme inhibition must translate into effective cellular activity. The anti-proliferative effects of these compounds were tested in cancer cell lines known to be sensitive to LSD1 inhibition, such as AML and small-cell lung cancer (SCLC).

CompoundMV4;11 (AML) IC50MOLM-13 (AML) IC50H1417 (SCLC) IC50
GSK-354 121 nM[1]623 nM[1]212 nM[1]
Compound 46 0.6 nM [1]31 nM [1]1.1 nM [1]
Fold Improvement ~201x ~20x ~193x
Table 2: Comparison of anti-proliferative activity in relevant cancer cell lines.

The data clearly shows that Compound 46's superior enzymatic potency translates to vastly improved cellular efficacy.[1] It inhibits the growth of AML and SCLC cells at nanomolar and even sub-nanomolar concentrations, demonstrating its potential as a powerful therapeutic agent.[1][2]

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the protocols used to generate the above data are detailed below. These methods serve as a self-validating system for evaluating novel LSD1 inhibitors.

LSD1 Enzymatic Inhibition Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of LSD1 directly.

Principle: The assay measures the production of hydrogen peroxide (H2O2), a byproduct of the LSD1-mediated demethylation reaction, using a horseradish peroxidase (HRP) coupled reaction that generates a fluorescent signal.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant human LSD1 enzyme, HRP, Amplex Red reagent, and the substrate (e.g., a di-methylated H3K4 peptide).

  • Compound Plating: Serially dilute the test compounds (e.g., Compound 46) in DMSO and add them to a 384-well assay plate. Include controls for no inhibitor (100% activity) and no enzyme (background).

  • Enzyme Addition: Add the LSD1 enzyme to all wells except the background control and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add a solution containing the peptide substrate, HRP, and Amplex Red to all wells to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Signal Detection: Measure the fluorescence intensity using a plate reader (Excitation: 530 nm, Emission: 590 nm).

  • Data Analysis: Convert fluorescence units to percent inhibition relative to controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cancer Cell Proliferation Assay (Cell-Based)

This assay determines the effect of a compound on the growth and viability of cancer cells.

Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow start Obtain Cancer Cell Lines (e.g., MV4;11, H1417) step1 Seed Cells in 96-well Plates (e.g., 5,000 cells/well) start->step1 step2 Prepare Serial Dilutions of Test Compound step1->step2 step3 Treat Cells with Compound for 7-10 days step2->step3 step4 Add Cell Viability Reagent (e.g., CellTiter-Glo®) step3->step4 step5 Measure Luminescence (Proportional to ATP/Viable Cells) step4->step5 end Calculate IC50 Values step5->end

Caption: Workflow for cell-based anti-proliferative assays.

Step-by-Step Protocol (using CellTiter-Glo®):

  • Cell Seeding: Culture cancer cells (e.g., MV4;11) in appropriate media. Trypsinize, count, and seed the cells into a 96-well, opaque-walled plate at a predetermined density. Allow cells to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired period (e.g., 7 days for MV4;11 cells).[1]

  • Assay Procedure: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting viability against the log of compound concentration.

Conclusion and Future Directions

The preclinical data for pyrrolo[2,3-c]pyridine-based drug candidates, exemplified by Compound 46, demonstrate a significant leap in the development of reversible LSD1 inhibitors. With enzymatic and cellular potencies in the low-to-sub nanomolar range, this scaffold represents a highly promising foundation for novel anticancer therapeutics.[1] The substantial improvement in efficacy over earlier inhibitors like GSK-354 underscores the power of structure-guided drug design. Further preclinical development, including in vivo efficacy studies in animal models and comprehensive safety pharmacology, is warranted to advance these promising candidates toward clinical investigation.

References

Safety Operating Guide

Safeguarding Your Research: A Practical Guide to Handling 7-Methoxy-1H-pyrrolo[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 7-Methoxy-1H-pyrrolo[2,3-C]pyridine, a key building block in modern medicinal chemistry. Our focus is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your groundbreaking research.

Understanding the Hazard Profile: A Proactive Approach to Safety

A safety data sheet for the related compound, 7-Methoxy-1h-pyrrolo[3,2-c]pyridine, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Similarly, pyridine itself is a flammable liquid and vapor that is harmful if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage.[2][3] Therefore, it is prudent to handle this compound with a similar level of caution.

Anticipated Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

  • Flammability: As a pyridine derivative, it should be treated as a potentially flammable substance.[2][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[4]To protect against splashes that can cause serious eye irritation or damage. A face shield provides an additional layer of protection for the entire face.
Hand Protection Nitrile or neoprene gloves.[5] It is crucial to avoid latex gloves.To prevent skin contact, which can lead to irritation. Nitrile and neoprene offer good chemical resistance to pyridine and related compounds.
Body Protection A flame-resistant lab coat, fully buttoned, with appropriate footwear.To protect against accidental spills and potential flammability. Closed-toe shoes are mandatory in any laboratory setting.
Respiratory Protection A NIOSH-approved respirator may be necessary for large quantities or if working outside of a fume hood.[6][7]To prevent inhalation of aerosols or vapors that may cause respiratory tract irritation. Use of a respirator requires prior medical clearance and fit-testing as part of a comprehensive respiratory protection program.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe working environment.

Engineering Controls: The Foundation of Safety
  • Ventilation: Always handle this compound inside a certified chemical fume hood to minimize the inhalation of vapors.[5]

  • Eyewash and Safety Shower: Ensure that a functional and easily accessible emergency eyewash station and safety shower are located within the immediate work area.[7]

Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, ensure the fume hood is operational and the work area is clean and uncluttered. Don all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the chemical fume hood.

    • Use a non-sparking spatula and appropriate weighing containers.

    • Keep the primary container tightly closed when not in use to prevent the release of vapors.[5]

  • In Case of a Spill:

    • For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[8]

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[7]

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

The following diagram illustrates the essential workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE Check Verify Fume Hood Operation Prep->Check Weigh Weigh Compound in Fume Hood Check->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Close Seal Container Transfer->Close Clean Clean Work Area Close->Clean Dispose Dispose of Waste Clean->Dispose

Caption: Safe Handling Workflow for this compound.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.

  • Waste Collection: All waste containing this compound, including contaminated consumables and spill cleanup materials, must be collected in a designated hazardous waste container.[7]

  • Labeling: The waste container must be clearly labeled with the full chemical name and the appropriate hazard warnings.

  • Storage: Store the sealed waste container in a well-ventilated, designated satellite accumulation area away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[9] Never dispose of this chemical down the drain or in the regular trash.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response can significantly mitigate harm.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][10]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][10]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

By integrating these safety protocols into your daily laboratory practices, you can confidently handle this compound, ensuring a safe environment for yourself and your colleagues while advancing your vital research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-1H-pyrrolo[2,3-C]pyridine
Reactant of Route 2
Reactant of Route 2
7-Methoxy-1H-pyrrolo[2,3-C]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.